molecular formula C181H275F3N50O57S7 B12103612 Iberiotoxin TFA

Iberiotoxin TFA

Cat. No.: B12103612
M. Wt: 4345 g/mol
InChI Key: ZDGJIMQFDSPUJP-XYHSBZLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iberiotoxin TFA is a useful research compound. Its molecular formula is C181H275F3N50O57S7 and its molecular weight is 4345 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C181H275F3N50O57S7

Molecular Weight

4345 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,84S,89S,92S,95S)-15,42,62,75,78-pentakis(4-aminobutyl)-24-benzyl-4,36-bis(3-carbamimidamidopropyl)-50-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-65-(2-carboxyethyl)-18,33-bis(carboxymethyl)-53,59,92-tris(hydroxymethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-30,56,95-tri(propan-2-yl)-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C179H274N50O55S7.C2HF3O2/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124-82-287-290-85-127(223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107)171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(52-55-134(240)241)154(260)222-126-84-288-286-81-123(220-151(257)105(43-25-30-61-184)200-147(253)101(39-21-26-57-180)197-132(238)76-194-145(251)109(56-64-285-12)205-167(124)273)166(272)203-106(45-32-63-191-179(188)189)152(258)221-125(169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)83-289-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(211-170(126)276)69-96-74-192-99-38-20-19-37-98(96)99;3-2(4,5)1(6)7/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191);(H,6,7)/t92-,100+,101+,102+,103+,104+,105+,106+,107?,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+;/m1./s1

InChI Key

ZDGJIMQFDSPUJP-XYHSBZLHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC5=CC=CC=C5)CC(C)C)CC(=O)O)CCCCN)C(C)C)CO)CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)C(C)C)CO)CCCCN)CCC(=O)O)CCCCN)CCCCN)CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)C9CCC(=O)N9)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCSC)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Iberiotoxin TFA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (B31492) (IbTX) is a potent and selective peptide neurotoxin originally isolated from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly Buthus tamulus).[1] It is a crucial pharmacological tool for studying the physiological roles of large-conductance calcium-activated potassium (BK) channels, also known as KCa1.1 or Maxi-K channels. The "TFA" designation refers to trifluoroacetic acid, a common counter-ion used during the solid-phase synthesis and purification of the peptide, which does not alter its biological activity. This guide provides an in-depth overview of Iberiotoxin TFA, its biochemical properties, mechanism of action, and experimental applications.

Origin and Physicochemical Properties

Iberiotoxin is a 37-amino acid peptide with a molecular weight of approximately 4230.8 Da.[1] Its primary structure and disulfide bridges have been fully characterized.

Table 1: Physicochemical Properties of Iberiotoxin

PropertyValueReference
Amino Acid Sequence pGlu-Phe-Thr-Asp-Val-Asp-Cys-Ser-Val-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Lys-Asp-Leu-Phe-Gly-Val-Asp-Arg-Gly-Lys-Cys-Met-Gly-Lys-Lys-Cys-Arg-Cys-Tyr-Gln-OH[1]
Disulfide Bridges Cys7-Cys28, Cys13-Cys33, Cys17-Cys35[1]
Molecular Formula C179H274N50O55S7[1]
Molecular Weight 4230.8 Da[1]
Appearance White lyophilized solid[1]
Solubility Soluble in water and saline buffers[1]

Mechanism of Action

Iberiotoxin is a highly selective and potent blocker of BK channels. It binds to the external vestibule of the channel pore, thereby physically occluding the ion conduction pathway.[2] This blockade reduces both the probability of the channel opening and the mean open time.[1] The high affinity and selectivity of Iberiotoxin make it an invaluable tool for differentiating BK channels from other types of potassium channels.

Signaling Pathway of BK Channel Modulation and Iberiotoxin Blockade

The following diagram illustrates the role of BK channels in cellular excitability and the effect of Iberiotoxin.

BK_Channel_Signaling cluster_membrane Cell Membrane cluster_intra Intracellular cluster_extra Extracellular VDCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VDCC->Ca_ion influx BK_Channel BK Channel K_ion_out K⁺ BK_Channel->K_ion_out efflux Neurotransmitter_Release Neurotransmitter Release BK_Channel->Neurotransmitter_Release inhibits Smooth_Muscle_Contraction Smooth Muscle Contraction BK_Channel->Smooth_Muscle_Contraction promotes relaxation Iberiotoxin Iberiotoxin Iberiotoxin->BK_Channel blocks Ca_ion->BK_Channel activates K_ion_in K⁺ Repolarization Membrane Repolarization/ Hyperpolarization K_ion_out->Repolarization Depolarization Membrane Depolarization Depolarization->VDCC opens Depolarization->BK_Channel activates Repolarization->VDCC closes

BK channel activation and Iberiotoxin blockade.

Quantitative Data

The potency of Iberiotoxin has been quantified in various experimental systems. The following table summarizes key binding and inhibitory constants.

Table 2: Quantitative Data for Iberiotoxin Activity

ParameterValueExperimental SystemReference
IC₅₀ ~250 pMSingle BK channels from bovine aortic smooth muscle in planar lipid bilayers[1]
IC₅₀ ~2 nMHigh conductance Ca²⁺-activated K⁺ channel (KCa1.1)[1]
Kd ~1 nMBinding to the outer face of BK channels[3]
K_d ~1.16 nMSingle BK channels from skeletal muscle in planar lipid bilayers (300 mM internal K⁺, 300 mM external Na⁺)[2]
K_i ~250 pMInhibition of ¹²⁵I-charybdotoxin binding to bovine aortic sarcolemmal membrane vesicles
k_on 3.3 x 10⁶ M⁻¹s⁻¹Single BK channels from skeletal muscle in planar lipid bilayers (300 mM internal K⁺, 300 mM external Na⁺)[2]
k_off 3.8 x 10⁻³ s⁻¹Single BK channels from skeletal muscle in planar lipid bilayers (300 mM internal K⁺, 300 mM external Na⁺)[2]

Experimental Protocols

Iberiotoxin is a versatile tool used in a range of electrophysiological and biochemical assays. Below are detailed methodologies for key experiments.

Planar Lipid Bilayer Recording

This technique allows for the study of single-channel currents in a controlled, artificial environment.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture (50-250 µm) in a hydrophobic septum separating two aqueous compartments (cis and trans). The bilayer can be composed of a mixture of synthetic lipids such as 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) dissolved in a solvent like n-decane.

  • Vesicle Preparation and Fusion: BK channels are reconstituted into lipid vesicles. These vesicles are then added to the cis chamber and fusion with the planar bilayer is induced by adding a salt gradient (e.g., making the cis chamber hyperosmotic).

  • Recording Solutions:

    • Symmetric K⁺: 150 mM KCl, 10 mM HEPES, pH 7.2 in both chambers.

    • Asymmetric K⁺: 150 mM KCl, 10 mM HEPES, pH 7.2 (cis) and 15 mM KCl, 135 mM NaCl, 10 mM HEPES, pH 7.2 (trans).

    • Calcium is added to the cis (intracellular) side to the desired final concentration (e.g., 10 µM) to activate the channels.

  • Data Acquisition: Single-channel currents are recorded using a patch-clamp amplifier. The membrane potential is clamped at various voltages (e.g., +40 mV) to observe channel activity.

  • Iberiotoxin Application: Iberiotoxin is added to the trans (extracellular) chamber to the desired final concentration (e.g., 1-10 nM). The effect on channel open probability and mean open time is then measured.

Planar_Lipid_Bilayer_Workflow A Prepare Lipid Solution (e.g., POPE/POPS in n-decane) B Form Planar Lipid Bilayer across aperture in septum A->B D Fuse Proteoliposomes to the bilayer B->D C Prepare Proteoliposomes (BK channels reconstituted in vesicles) C->D E Establish Recording Conditions (Symmetric/Asymmetric K⁺, Ca²⁺) D->E F Record Baseline Single-Channel Activity E->F G Add Iberiotoxin to the 'trans' chamber F->G H Record Blocked Channel Activity G->H I Analyze Data (Open probability, mean open time) H->I

Workflow for planar lipid bilayer recording.
Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the macroscopic currents from all BK channels on the surface of a single cell.

Methodology:

  • Cell Culture: Cells expressing BK channels (either endogenously or through transfection, e.g., HEK293 cells) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and an appropriate amount of CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 1 µM), pH 7.2 with KOH.

  • Recording: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of -80 mV.

  • Eliciting Currents: BK currents are elicited by depolarizing voltage steps (e.g., to +60 mV for 200 ms).

  • Iberiotoxin Application: Iberiotoxin (e.g., 100 nM) is applied to the external solution via a perfusion system. The reduction in the outward K⁺ current is measured.

Competitive Binding Assay

This assay is used to determine the affinity of unlabeled ligands for the BK channel by measuring their ability to displace a labeled probe.

Methodology:

  • Membrane Preparation: Membranes from cells or tissues expressing BK channels are prepared by homogenization and centrifugation.

  • Labeled Ligand: A radiolabeled or fluorescently-tagged ligand that binds to the BK channel is required. A biotinylated derivative of Iberiotoxin can be used in conjunction with a streptavidin-conjugated fluorophore.[4] Alternatively, a radiolabeled mutant of Iberiotoxin, [¹²⁵I]Iberiotoxin-D19Y/Y36F, has been developed for this purpose.[5][6]

  • Assay Buffer: A suitable buffer is used, for example: 20 mM Tris-HCl, pH 7.4.

  • Incubation: A fixed concentration of the labeled ligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Iberiotoxin.

  • Separation: Bound and free ligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound labeled ligand is quantified using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: The concentration of unlabeled Iberiotoxin that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Applications in Research and Drug Discovery

Iberiotoxin's high selectivity for BK channels makes it an indispensable tool in several areas of research:

  • Neuroscience: To investigate the role of BK channels in regulating neuronal excitability, action potential firing patterns, and neurotransmitter release.[7][8][9]

  • Cardiovascular Research: To study the contribution of BK channels to the regulation of vascular tone and blood pressure.

  • Smooth Muscle Physiology: To elucidate the role of BK channels in the contractility of various smooth muscles, including those in the airways, bladder, and gastrointestinal tract.[10]

  • Drug Discovery: As a positive control for screening and characterizing novel modulators of BK channels.

Conclusion

This compound is a well-characterized and highly selective pharmacological probe for the large-conductance calcium-activated potassium channel. Its utility in a wide range of experimental techniques has significantly advanced our understanding of the physiological and pathophysiological roles of BK channels. This guide provides a comprehensive overview of its properties and applications to aid researchers and drug development professionals in their studies.

References

An In-depth Technical Guide to the Mechanism of Action of Iberiotoxin on BK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (IbTX), a 37-amino acid peptide toxin isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), is a highly potent and selective blocker of the large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K, Slo1, or KCa1.1 channels.[1][2] These channels are ubiquitously expressed and play crucial roles in a variety of physiological processes, including the regulation of neuronal excitability, neurotransmitter release, and smooth muscle tone.[3][4] The high affinity and specificity of Iberiotoxin for BK channels have made it an invaluable molecular probe for elucidating the physiological functions and biophysical properties of these channels. This technical guide provides a comprehensive overview of the mechanism of action of Iberiotoxin on BK channels, with a focus on its binding properties, the influence of auxiliary subunits, and detailed experimental protocols for its study.

Core Mechanism of Action: Pore Blockade

Iberiotoxin functions as a pore blocker of the BK channel.[5] It binds to the outer vestibule of the channel's pore, physically occluding the ion conduction pathway.[5][6] This binding is a reversible, bimolecular reaction.[6] The interaction is highly specific, and Iberiotoxin shows little to no effect on other types of potassium channels.[7] Evidence for this pore-blocking mechanism is supported by the competitive inhibition of Iberiotoxin binding by tetraethylammonium (B1195904) (TEA), a classical potassium channel pore blocker.[6]

The binding of Iberiotoxin to the BK channel is characterized by a slow dissociation rate, resulting in long-lasting channel blockades that can persist for several minutes.[6] This property is particularly evident in single-channel recordings, where the application of Iberiotoxin leads to prolonged periods of channel inactivity.[6]

The Iberiotoxin-BK Channel Interaction Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IbTX Iberiotoxin BK_channel BK Channel (α subunit) IbTX->BK_channel Binding Pore Pore/Outer Vestibule K_ion_out K+ Ion Flow (Blocked) Pore->K_ion_out Occlusion

Caption: Iberiotoxin binds to the outer vestibule of the BK channel, physically occluding the pore and blocking potassium ion efflux.

Quantitative Analysis of Iberiotoxin-BK Channel Interactions

The affinity and kinetics of Iberiotoxin binding to BK channels have been quantified using various experimental techniques, primarily electrophysiology and radioligand binding assays. The key parameters include the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the association (kon) and dissociation (koff) rate constants.

ParameterValueChannel CompositionExperimental ConditionReference
Kd ~1 nMNative BK channelsNot specified[1]
Kd 1.16 nMSkeletal muscle membrane Ca2+-activated K+ channel300 mM K+ internal, 300 mM Na+ external[6]
Kd 26 nMCloned human BK channel (hSlo)Whole-cell current assay[8]
IC50 ~2 nMHigh conductance Ca2+-activated K+ channel (KCa1.1)Not specified[7]
kon 3.3 x 10^6 M⁻¹s⁻¹Skeletal muscle membrane Ca2+-activated K+ channel300 mM K+ internal, 300 mM Na+ external[6]
koff 3.8 x 10⁻³ s⁻¹Skeletal muscle membrane Ca2+-activated K+ channel300 mM K+ internal, 300 mM Na+ external[6]
koff 5.4 x 10⁻⁴ s⁻¹Cloned human BK channel (hSlo)Macroscopic blocking assay[8]

The Critical Role of Auxiliary β Subunits

The interaction of Iberiotoxin with BK channels is significantly modulated by the presence of auxiliary β subunits (β1-β4). These subunits co-assemble with the pore-forming α subunit and can alter the channel's pharmacological properties.

  • β1 Subunit: Co-expression of the β1 subunit with the α subunit can render the BK channel less sensitive to Iberiotoxin.[5] However, the glycosylation state of the β1 subunit plays a pivotal role. Deglycosylation of the β1 subunit has been shown to significantly increase the inhibitory potency of Iberiotoxin.[5]

  • β4 Subunit: The neuronal β4 subunit is a key determinant of Iberiotoxin resistance.[3][9] BK channels co-assembled with the β4 subunit exhibit a dramatically reduced sensitivity to Iberiotoxin, a phenotype characteristic of "type II" BK channels.[3][9][10] The extracellular loop of the β4 subunit appears to sterically hinder or allosterically modify the toxin binding site, leading to a 250- to 1000-fold decrease in the toxin association rate.[1] This property of Iberiotoxin resistance is often used experimentally to identify the presence of β4-containing BK channels in native tissues.[9][10]

Logical Relationship of β Subunits and Iberiotoxin Sensitivity

cluster_beta Co-expression with: BK_alpha BK Channel (α subunit) beta1 β1 Subunit beta4 β4 Subunit sensitive Iberiotoxin Sensitive BK_alpha->sensitive Default State resistant Iberiotoxin Resistant beta1->resistant Increases Resistance beta4->resistant Confers High Resistance

Caption: The sensitivity of BK channels to Iberiotoxin is modulated by the co-expression of auxiliary β subunits, with the β4 subunit conferring the most significant resistance.

Experimental Protocols

The study of the Iberiotoxin-BK channel interaction relies on several key experimental techniques. Below are detailed methodologies for two of the most common approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the macroscopic currents flowing through BK channels in the membrane of a single cell and to assess the inhibitory effect of Iberiotoxin.

Objective: To measure BK channel currents and their inhibition by Iberiotoxin.

Materials:

  • Cells expressing BK channels of interest (e.g., HEK293 cells transfected with BK channel subunits or primary neurons).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Perfusion system.

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with KOH. Free Ca²⁺ can be buffered to the desired concentration.

  • Iberiotoxin stock solution.

Procedure:

  • Cell Preparation: Plate cells on coverslips a few days prior to recording.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Apply depolarizing voltage steps (e.g., to +60 mV) to elicit outward BK channel currents.

  • Iberiotoxin Application:

    • Record baseline BK currents.

    • Perfuse the recording chamber with the external solution containing the desired concentration of Iberiotoxin.

    • Continuously record currents to observe the time course of channel inhibition.

  • Data Analysis:

    • Measure the peak current amplitude before and after Iberiotoxin application.

    • Calculate the percentage of current inhibition.

    • To determine the IC50, apply a range of Iberiotoxin concentrations and plot the percentage of inhibition against the toxin concentration. Fit the data with a Hill equation.

start Prepare Cells & Solutions pull_pipette Pull Patch Pipette start->pull_pipette form_seal Form Gigaohm Seal pull_pipette->form_seal whole_cell Establish Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline BK Currents whole_cell->record_baseline apply_ibtx Apply Iberiotoxin record_baseline->apply_ibtx record_inhibition Record Inhibited Currents apply_ibtx->record_inhibition analyze Analyze Data (IC50, Kinetics) record_inhibition->analyze

Caption: Workflow for assessing BK channel inhibition by Iberiotoxin using whole-cell patch-clamp electrophysiology.

Radioligand Binding Assay

This method is used to directly measure the binding of radiolabeled Iberiotoxin to BK channels in a membrane preparation, allowing for the determination of binding affinity (Kd) and the density of binding sites (Bmax).

Objective: To determine the Kd and Bmax of [¹²⁵I]-Iberiotoxin binding to BK channels.

Materials:

  • Membrane preparation from cells or tissues expressing BK channels.

  • [¹²⁵I]-Iberiotoxin (radioligand).

  • Unlabeled Iberiotoxin (for determining non-specific binding).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters.

  • Filtration apparatus (cell harvester).

  • Gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a lysis buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup:

    • In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and a range of radioligand concentrations for saturation binding.

    • Total Binding: Incubate membrane preparation with a fixed concentration of [¹²⁵I]-Iberiotoxin.

    • Non-specific Binding: Incubate membrane preparation with the same concentration of [¹²⁵I]-Iberiotoxin in the presence of a large excess of unlabeled Iberiotoxin.

    • Saturation Binding: Incubate membrane preparation with increasing concentrations of [¹²⁵I]-Iberiotoxin.

  • Incubation: Incubate the reactions at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each concentration of [¹²⁵I]-Iberiotoxin.

    • Plot specific binding against the concentration of free radioligand.

    • Fit the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the Kd and Bmax.

Conclusion

Iberiotoxin's potent and selective blockade of BK channels has cemented its status as an essential tool in neuroscience, pharmacology, and physiology. Its mechanism as a pore blocker is well-established, and the quantitative parameters of its interaction with the BK channel α subunit are well-characterized. The profound influence of auxiliary β subunits, particularly the β4 subunit in conferring resistance, adds a layer of complexity and provides a pharmacological means to dissect the molecular composition of native BK channels. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to investigate the intricate relationship between Iberiotoxin and BK channels, ultimately contributing to a deeper understanding of BK channel function in health and disease and aiding in the development of novel therapeutics targeting this important ion channel.

References

An In-depth Technical Guide to the Structure and Amino Acid Sequence of Iberiotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (B31492) (IbTX) is a potent and selective blocker of the large-conductance calcium-activated potassium (BK or MaxiK) channels.[1][2] Originally isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), this 37-amino acid peptide has become an invaluable pharmacological tool for the study of BK channel physiology and its role in various pathological conditions.[1][3] This technical guide provides a comprehensive overview of the structure, amino acid sequence, and functional properties of Iberiotoxin, along with detailed experimental protocols for its synthesis, purification, and characterization.

Structure and Amino Acid Sequence

Iberiotoxin is a single-chain polypeptide with a molecular weight of approximately 4230.8 Da and a chemical formula of C₁₇₉H₂₇₄N₅₀O₅₅S₇.[1][3] The primary structure consists of 37 amino acid residues, with a pyroglutamic acid (pGlu) at the N-terminus.[3] The peptide exhibits significant sequence homology (68%) with charybdotoxin, another well-characterized scorpion toxin that blocks potassium channels.[1][3]

The three-dimensional structure of Iberiotoxin in solution has been determined by nuclear magnetic resonance (NMR) spectroscopy.[1] It adopts a compact fold characterized by a short α-helix (residues 13-21) and a two-stranded antiparallel β-sheet (residues 25-36).[2] The structure is stabilized by three intramolecular disulfide bonds with the following connectivity: Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35.[1][3]

Amino Acid Sequence

The amino acid sequence of Iberiotoxin is presented in Table 1.

Table 1: Amino Acid Sequence of Iberiotoxin

Position12345678910111213141516171819
Residue pGluPheThrAspValAspCysSerValSerLysGluCysTrpSerValCysLysAsp
Position 202122232425262728293031323334353637
Residue LeuPheGlyValAspArgGlyLysCysMetGlyLysLysCysArgCysTyrGln

Note: pGlu denotes pyroglutamic acid.

Physicochemical Properties

A summary of the key physicochemical properties of Iberiotoxin is provided in Table 2.

Table 2: Physicochemical Properties of Iberiotoxin

PropertyValueReference
Molecular Weight 4230.8 Da[3]
Chemical Formula C₁₇₉H₂₇₄N₅₀O₅₅S₇[1][3]
Number of Residues 37[1]
N-terminus Pyroglutamic acid (pGlu)[3]
Disulfide Bridges 3 (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35)[1][3]
Purity ≥95% (commercially available)[3]
Solubility Soluble in water and saline buffers[3]

Mechanism of Action

Iberiotoxin selectively binds to the outer vestibule of the BK channel's pore-forming α-subunit, physically occluding the ion conduction pathway.[4] This binding is of high affinity, with reported dissociation constants (Kd) in the nanomolar to picomolar range.[1][3] The interaction is characterized by a rapid association rate and a very slow dissociation rate, resulting in a prolonged block of the channel.[5] The binding of Iberiotoxin reduces both the probability of the channel opening and the mean open time.[1]

Quantitative Data on Iberiotoxin-BK Channel Interaction

The following table summarizes key quantitative parameters describing the interaction of Iberiotoxin with BK channels.

Table 3: Quantitative Parameters of Iberiotoxin-BK Channel Interaction

ParameterValueExperimental ConditionsReference
Dissociation Constant (Kd) ~1 nMPlanar lipid bilayer, symmetric 150 mM KCl[1][6]
IC₅₀ ~250 pMSingle-channel recordings, bovine aortic smooth muscle[3]
Association Rate Constant (k_on) 1.3 x 10⁶ M⁻¹s⁻¹Planar lipid bilayer, symmetric 150 mM KCl, +40 mV[6]
Dissociation Rate Constant (k_off) 3.8 x 10⁻³ s⁻¹Planar lipid bilayer, 300 mM internal K⁺, 300 mM external Na⁺[5]
Mean Blocked Time ~5 minutesSingle-channel recordings[5]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and functional characterization of Iberiotoxin.

Chemical Synthesis of Iberiotoxin

Iberiotoxin can be chemically synthesized using solid-phase peptide synthesis (SPPS) based on Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[7]

Workflow for Solid-Phase Peptide Synthesis of Iberiotoxin:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in NMP) Resin->Fmoc_Deprotection Washing1 Washing (NMP) Fmoc_Deprotection->Washing1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA in DMF) Washing1->Amino_Acid_Coupling Washing2 Washing (DMF, NMP, DCM) Amino_Acid_Coupling->Washing2 Repeat Repeat for all 37 Amino Acids Washing2->Repeat Cycle Cleavage Cleavage from Resin and Deprotection (TFA cocktail) Repeat->Cleavage Final Step Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Purification_Folding_Workflow Crude_Peptide Crude Lyophilized Peptide RP_HPLC1 Preparative RP-HPLC (C18 column, Acetonitrile/Water/TFA gradient) Crude_Peptide->RP_HPLC1 Lyophilization1 Lyophilization RP_HPLC1->Lyophilization1 Collect Fractions Oxidative_Folding Oxidative Folding (Air oxidation in buffer, pH 7.8) Lyophilization1->Oxidative_Folding RP_HPLC2 Final RP-HPLC Purification (C18 column, refined gradient) Oxidative_Folding->RP_HPLC2 Lyophilization2 Lyophilization RP_HPLC2->Lyophilization2 Collect Main Peak Final_Product Pure, Folded Iberiotoxin Lyophilization2->Final_Product Patch_Clamp_Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing BK channels) Patch_Pipette Prepare Patch Pipette (filled with intracellular solution) Cell_Culture->Patch_Pipette Seal_Formation Gigaseal Formation (>1 GΩ) Patch_Pipette->Seal_Formation Whole_Cell_Configuration Establish Whole-Cell Configuration Seal_Formation->Whole_Cell_Configuration Record_Baseline Record Baseline BK Currents (Voltage-step protocol) Whole_Cell_Configuration->Record_Baseline Apply_IbTX Apply Iberiotoxin (via perfusion system) Record_Baseline->Apply_IbTX Record_Block Record Blocked BK Currents Apply_IbTX->Record_Block Data_Analysis Data Analysis (Measure current inhibition, determine IC₅₀) Record_Block->Data_Analysis Signaling_Pathway IbTX Iberiotoxin BK_Channel BK Channel (α-subunit) IbTX->BK_Channel Binds to outer vestibule K_efflux K+ Efflux BK_Channel->K_efflux Inhibits Hyperpolarization Membrane Hyperpolarization/ Repolarization K_efflux->Hyperpolarization Leads to Cellular_Excitability Decreased Cellular Excitability Hyperpolarization->Cellular_Excitability

References

A Technical Guide to the Discovery and Purification of Iberiotoxin from Scorpion Venom

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, purification, and characterization of Iberiotoxin (IbTx), a potent and selective blocker of the high-conductance calcium-activated potassium channel (MaxiK or BK channel). Iberiotoxin is a 37-amino acid peptide originally isolated from the venom of the scorpion Mesobuthus tamulus (also known by its former classifications Buthus tamulus and Hottentotta tamulus).[1][2] Its high affinity and specificity for the MaxiK channel have made it an invaluable tool in the study of ion channel physiology and a potential lead compound in drug development.

Physicochemical and Pharmacological Properties of Iberiotoxin

Iberiotoxin is a small peptide with a molecular weight of approximately 4230.8 Da.[3] It shares a 68% sequence homology with charybdotoxin, another well-characterized potassium channel blocker.[1][2][4] However, Iberiotoxin exhibits a higher selectivity for the MaxiK channel.[3][4]

PropertyValueReference
Molecular Weight 4230.8 Da[3]
Amino Acid Residues 37[1][2]
Formula C₁₇₉H₂₇₄N₅₀O₅₅S₇[1]
Target High-conductance Ca²⁺-activated K⁺ channel (MaxiK, BK channel)[1]
Binding Affinity (IC₅₀) ~250 pM[4]
Dissociation Constant (Kd) ~1 nM[1]
Association Rate Constant (kon) 3.3 x 10⁶ M⁻¹s⁻¹[2]
Dissociation Rate Constant (koff) 3.8 x 10⁻³ s⁻¹[2]

Experimental Protocols: Purification of Iberiotoxin from Scorpion Venom

The purification of Iberiotoxin from the crude venom of Mesobuthus tamulus is a multi-step process that primarily involves a combination of ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4] The following is a detailed methodology based on established protocols for venom peptide purification.

Crude Venom Preparation
  • Venom Extraction: Venom is obtained from mature Mesobuthus tamulus scorpions, typically through electrical stimulation of the telson.

  • Lyophilization: The collected venom is lyophilized (freeze-dried) to remove water and preserve the peptide components. The lyophilized venom is then stored at -20°C or lower until further processing.

  • Solubilization: The lyophilized venom is dissolved in a suitable starting buffer for chromatography, for example, 20 mM sodium acetate (B1210297) buffer (pH 4.8). The solution is then centrifuged to remove any insoluble material.

Ion-Exchange Chromatography

This step separates the venom components based on their net charge.

  • Column: A cation-exchange column, such as CM-Sepharose, is used.

  • Equilibration: The column is equilibrated with the starting buffer (e.g., 20 mM sodium acetate, pH 4.8).

  • Sample Loading: The solubilized crude venom is loaded onto the equilibrated column.

  • Elution: A linear gradient of increasing salt concentration is applied to elute the bound peptides. For example, a gradient from 20 mM sodium acetate to 0.5 M NaCl in the same buffer can be used.

  • Fraction Collection: Fractions are collected throughout the elution process.

  • Activity Assay: Each fraction is assayed for its ability to block MaxiK channels to identify the fractions containing Iberiotoxin.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to achieve high purity, separating peptides based on their hydrophobicity.

  • Column: A C8 or C18 reverse-phase column is typically used.

  • Mobile Phases:

  • Sample Preparation: The active fractions from the ion-exchange chromatography are pooled, and the buffer is exchanged to be compatible with RP-HPLC, if necessary.

  • Elution: A linear gradient of increasing acetonitrile concentration (e.g., from 0% to 60% Solvent B over a specified time) is used to elute the peptides.

  • Detection: The elution profile is monitored by measuring the absorbance at 215 nm and 280 nm.

  • Fraction Collection and Analysis: The peaks corresponding to Iberiotoxin are collected. The purity of the final product is assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry and amino acid sequencing.

Signaling Pathway and Experimental Workflow Visualizations

Iberiotoxin Purification Workflow

Iberiotoxin_Purification_Workflow cluster_venom_prep Crude Venom Preparation cluster_ion_exchange Ion-Exchange Chromatography cluster_rphplc Reverse-Phase HPLC cluster_final_product Final Product venom_extraction Venom Extraction (Electrical Stimulation) lyophilization Lyophilization venom_extraction->lyophilization solubilization Solubilization in Starting Buffer lyophilization->solubilization ion_exchange Cation-Exchange Chromatography solubilization->ion_exchange Load Crude Venom fraction_collection1 Fraction Collection ion_exchange->fraction_collection1 activity_assay Activity Assay (MaxiK Channel Blockade) fraction_collection1->activity_assay rphplc Reverse-Phase HPLC (C18 Column) activity_assay->rphplc Load Active Fractions fraction_collection2 Fraction Collection rphplc->fraction_collection2 purity_analysis Purity & Identity Analysis fraction_collection2->purity_analysis pure_ibtx Purified Iberiotoxin purity_analysis->pure_ibtx

Caption: Workflow for the purification of Iberiotoxin from scorpion venom.

Iberiotoxin Signaling Pathway

Iberiotoxin_Signaling_Pathway cluster_membrane Cell Membrane maxik MaxiK (BK) Channel (α and β subunits) blockade Channel Blockade maxik->blockade ibtx Iberiotoxin ibtx->maxik Binds to outer vestibule k_ion K+ Ion k_ion->maxik Normal Efflux no_efflux Inhibition of K+ Efflux blockade->no_efflux Prevents

Caption: Iberiotoxin's mechanism of action on the MaxiK channel.

References

The Unseen Modulator: A Technical Guide to the Function of the TFA Counter-Ion in Peptide Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of peptide toxin research, the pursuit of purity and reproducibility is paramount. Synthetic peptide toxins, foundational tools for probing biological systems and developing novel therapeutics, are almost universally products of solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC). A crucial but often overlooked component of this process is trifluoroacetic acid (TFA), which leaves a lasting mark on the final product in the form of the trifluoroacetate (B77799) (TFA) counter-ion. While instrumental in synthesis and purification, residual TFA can significantly and unpredictably alter the physicochemical properties and biological activity of peptide toxins, leading to confounding experimental results and hindering translational development. This technical guide provides an in-depth examination of the multifaceted role of the TFA counter-ion, offering a comprehensive overview of its origins, its impact on peptide toxin structure and function, and rigorous methodologies for its removal and quantification.

The Origin and Inevitability of the TFA Counter-Ion

Trifluoroacetic acid is a cornerstone of modern peptide chemistry, employed for two primary purposes:

  • Cleavage: In SPPS, TFA is the principal reagent used to cleave the synthesized peptide chain from the solid-phase resin.[1][2]

  • Ion-Pairing Agent: During RP-HPLC purification, TFA is added to the mobile phase to act as an ion-pairing agent. It forms a salt with the positively charged residues of the peptide toxin, effectively neutralizing their charge and improving chromatographic resolution, leading to sharper peaks and higher purity.[3]

As a consequence of these essential roles, the final lyophilized peptide toxin is typically isolated as a TFA salt.[2][4] The trifluoroacetate anion (CF₃COO⁻) remains electrostatically associated with the positively charged sites on the peptide, which include the N-terminus and the side chains of basic amino acids such as lysine, arginine, and histidine.[5] The amount of residual TFA can be substantial, with some reports indicating it can constitute up to 45% of the peptide salt's total weight.

The Impact of the TFA Counter-Ion on Peptide Toxin Properties

The presence of the TFA counter-ion is far from benign and can exert significant influence over a peptide toxin's fundamental characteristics and its interaction with biological systems.

Physicochemical Alterations

The association of the TFA counter-ion can modify the intrinsic properties of a peptide toxin in several ways:

  • Secondary Structure: The binding of TFA to charged residues can disrupt or alter the native hydrogen-bonding network within the peptide, potentially inducing changes in its secondary structure.[6] For instance, studies on the antimicrobial peptide Pediocin PA-1 showed that the TFA counter-ion induced a slight increase in helical structure compared to its hydrochloride salt.[2] Such conformational changes can have profound implications for a peptide toxin's ability to bind to its target receptor or ion channel.

  • Solubility and Aggregation: The presence of the highly polar TFA counter-ion can affect the overall hydrophobicity and solubility of the peptide toxin.

  • Analytical Interference: The TFA counter-ion can interfere with common analytical techniques used for peptide characterization. Notably, it has a strong infrared (IR) absorption band around 1673 cm⁻¹, which overlaps with the amide I band of peptides (1600-1700 cm⁻¹), complicating the analysis of secondary structure by Fourier-transform infrared (FT-IR) spectroscopy.[1][6]

Biological Consequences and Assay Interference

Residual TFA can introduce significant variability and artifacts in biological experiments, often with dose-dependent effects.

  • Direct Cytotoxicity: TFA itself is cytotoxic at nanomolar concentrations. Studies have shown that TFA can inhibit cell proliferation and induce apoptosis in various cell lines, including osteoblasts and chondrocytes, at concentrations as low as 10 nM.[4][7] This inherent toxicity can mask the true cytotoxic profile of the peptide toxin being studied or lead to an overestimation of its toxicity.

  • Receptor and Enzyme Inhibition: The strong acidity of TFA (pKa ~0.23) can lead to localized pH changes that may denature pH-sensitive targets.[5] Furthermore, TFA has been shown to act as an allosteric modulator of the glycine (B1666218) receptor (GlyR), demonstrating its potential to directly interfere with receptor-ligand interactions.[4]

  • In Vivo Effects and Immunogenicity: In a physiological environment, TFA can trifluoroacetylate amino groups on endogenous proteins and phospholipids.[4] This modification can elicit an antibody response, a critical consideration for the development of peptide-based therapeutics.[2]

The following diagram illustrates the workflow from peptide synthesis to the final salt form and the potential downstream consequences of residual TFA.

TFA_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_product Final Product cluster_impact Potential Impacts SPPS Solid-Phase Peptide Synthesis Cleavage TFA Cleavage SPPS->Cleavage HPLC RP-HPLC Purification with TFA Cleavage->HPLC Lyophilization Lyophilization HPLC->Lyophilization TFA_Salt Peptide Toxin TFA Salt Lyophilization->TFA_Salt Yields Assay_Interference Assay Interference (e.g., Cytotoxicity, Receptor Binding) TFA_Salt->Assay_Interference Structural_Changes Structural & Physicochemical Alterations TFA_Salt->Structural_Changes InVivo_Effects In Vivo Effects (e.g., Immunogenicity) TFA_Salt->InVivo_Effects HCl_Exchange_Protocol Start Start with Peptide-TFA Salt Dissolve Dissolve in H2O (1 mg/mL) Start->Dissolve Add_HCl Add 100 mM HCl to final conc. 2-10 mM Dissolve->Add_HCl Incubate Incubate at RT for 1 min Add_HCl->Incubate Freeze Flash-freeze in Liquid N2 Incubate->Freeze Lyophilize Lyophilize Overnight Freeze->Lyophilize Repeat_Check Repeat 2x? Lyophilize->Repeat_Check Repeat_Check->Dissolve Yes Final_Product Peptide-HCl Salt Repeat_Check->Final_Product No

References

Iberiotoxin's High Selectivity for KCa1.1 Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable selectivity of Iberiotoxin (B31492) (IbTX) for the large-conductance calcium-activated potassium channel, KCa1.1 (also known as the BK channel). Iberiotoxin, a 37-amino acid peptide toxin isolated from the venom of the scorpion Buthus tamulus, serves as a powerful pharmacological tool for elucidating the physiological and pathophysiological roles of KCa1.1 channels.[1] Its high affinity and specificity make it an invaluable probe in neuroscience, cardiovascular research, and drug discovery.

Quantitative Analysis of Iberiotoxin's Interaction with KCa1.1

Iberiotoxin exhibits a high affinity for KCa1.1 channels, with dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) typically in the nanomolar to picomolar range. This potent interaction underscores its utility as a selective blocker. The following tables summarize the quantitative data on Iberiotoxin's binding and inhibitory activity.

Parameter Value Experimental Condition Reference
Dissociation Constant (Kd) ~1 nMPlanar lipid bilayer recording (bovine aortic smooth muscle)[2]
1.16 nMSingle-channel recording (skeletal muscle)[3]
26 nMWhole-cell patch clamp (human KCa1.1 in HEK293 cells)[4]
IC50 ~2 nMNot specified[5]
Association Rate Constant (kon) 3.3 x 10^6 M-1s-1Single-channel recording (skeletal muscle)[3]
Dissociation Rate Constant (koff) 3.8 x 10^-3 s-1Single-channel recording (skeletal muscle)[3]
5.4 x 10^-4 s-1Whole-cell patch clamp (human KCa1.1 in HEK293 cells)[4]

Table 1: Binding and Inhibitory Constants of Iberiotoxin for KCa1.1 Channels

Iberiotoxin's selectivity for KCa1.1 channels over other types of ion channels is a key feature. While it potently blocks KCa1.1, its effects on other potassium channels are negligible at concentrations where KCa1.1 is fully inhibited.

Channel Type Effect of Iberiotoxin Reference
Voltage-gated K+ channels (Kv) No significant block at nanomolar concentrations[5]
Small-conductance Ca2+-activated K+ channels (SK) No significant block
Intermediate-conductance Ca2+-activated K+ channels (IK) No significant block
ATP-sensitive K+ channels (KATP) No significant block

Table 2: Selectivity Profile of Iberiotoxin

Experimental Protocols

The study of Iberiotoxin's interaction with KCa1.1 channels relies on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression of KCa1.1 Channels

To study the effects of Iberiotoxin on a specific ion channel in isolation, the channel is often expressed in a cell line that does not endogenously express it. Human Embryonic Kidney (HEK293) cells are a commonly used system.[1][6][7][8][9][10]

Protocol for Transient Transfection of HEK293 Cells with KCa1.1:

  • Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Plasmid Preparation: Use a mammalian expression vector containing the full-length cDNA for the human KCa1.1 α-subunit (and β-subunits if desired).

  • Transfection:

    • Plate HEK293 cells onto glass coverslips in a 6-well plate at a density that allows for individual cell recording.

    • On the day of transfection, prepare a mixture of the KCa1.1 plasmid DNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.

    • Add the DNA-transfection reagent complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with complete culture medium.

  • Incubation: Incubate the transfected cells for 24-72 hours to allow for channel expression. Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells.[1]

Electrophysiology: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp is a gold-standard technique to measure the ionic currents flowing through channels in the entire cell membrane.[5][11][12][13][14]

Protocol for Recording KCa1.1 Currents:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve a desired free Ca2+ concentration (e.g., 1 µM) (pH adjusted to 7.2 with KOH).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with transfected HEK293 cells into a recording chamber on an inverted microscope and perfuse with the external solution.

    • Approach a single, isolated cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit KCa1.1 currents.

  • Iberiotoxin Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of Iberiotoxin.

  • Data Analysis: Measure the peak outward current at each voltage step before and after Iberiotoxin application. Calculate the percentage of current inhibition to determine the IC50 value.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the opening and closing of individual ion channels, providing detailed information about their biophysical properties and their interaction with toxins.[2][15][16][17][18][19]

Protocol for KCa1.1 Reconstitution and Recording:

  • Bilayer Formation:

    • Form a planar lipid bilayer (e.g., from a 1:1 mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine) across a small aperture (50-250 µm) in a partition separating two chambers (cis and trans).[19]

    • The cis chamber represents the intracellular side, and the trans chamber represents the extracellular side.

  • Vesicle Preparation: Prepare membrane vesicles from cells expressing KCa1.1 channels.

  • Channel Incorporation: Add the membrane vesicles to the cis chamber. Fusion of the vesicles with the bilayer will incorporate the channels.

  • Recording Solutions:

    • Symmetrical KCl (in mM): 150 KCl, 10 HEPES (pH 7.4).

    • Add a known concentration of Ca2+ to the cis (intracellular) solution to activate the channels.

  • Recording:

    • Apply a voltage across the bilayer and record the single-channel currents using a sensitive amplifier.

    • Observe the characteristic large conductance of KCa1.1 channels.

  • Iberiotoxin Application: Add Iberiotoxin to the trans (extracellular) chamber and observe the block of channel activity, characterized by long silent periods.[3]

  • Data Analysis: Analyze the dwell times in the open and closed states to determine the on- and off-rates of Iberiotoxin binding.

Radioligand Binding Assay

Radioligand binding assays are used to directly quantify the binding of a ligand (Iberiotoxin) to its receptor (KCa1.1).

Protocol for [¹²⁵I]-Iberiotoxin Binding Assay:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues expressing KCa1.1 channels.

  • Radiolabeling: Use commercially available or custom-labeled [¹²⁵I]-Iberiotoxin.

  • Binding Reaction:

    • Incubate the membrane preparation with increasing concentrations of [¹²⁵I]-Iberiotoxin in a suitable binding buffer.

    • To determine non-specific binding, perform a parallel set of incubations in the presence of a high concentration of unlabeled Iberiotoxin.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding curve to determine the Kd and the maximum number of binding sites (Bmax).

Site-Directed Mutagenesis

This technique is used to identify the specific amino acid residues in the KCa1.1 channel that are critical for Iberiotoxin binding.[20][21][22][23][24]

Protocol for Mutating the KCa1.1 Pore Region:

  • Primer Design: Design mutagenic primers containing the desired nucleotide change to alter a specific amino acid in the outer vestibule of the KCa1.1 channel.[23]

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire KCa1.1 plasmid using the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

  • Verification: Sequence the purified plasmid DNA to confirm the presence of the desired mutation.

  • Functional Analysis: Express the mutated KCa1.1 channel in a suitable expression system (e.g., HEK293 cells) and assess the effect of the mutation on Iberiotoxin's blocking activity using patch-clamp electrophysiology.

Signaling Pathways and Experimental Workflows

Iberiotoxin's blockade of KCa1.1 channels has profound effects on cellular signaling, particularly in excitable cells like neurons and smooth muscle cells.

Regulation of Neuronal Excitability

In many neurons, KCa1.1 channels contribute to the fast afterhyperpolarization (fAHP) that follows an action potential.[25][26][27][28][29][30][31][32] This hyperpolarization helps to repolarize the membrane and regulate the firing frequency of the neuron.

Neuronal_Excitability AP Action Potential Depolarization Ca_influx Ca2+ Influx (via VGCCs) AP->Ca_influx KCa1_1_activation KCa1.1 Activation Ca_influx->KCa1_1_activation K_efflux K+ Efflux KCa1_1_activation->K_efflux fAHP Fast Afterhyperpolarization (fAHP) K_efflux->fAHP Repolarization Membrane Repolarization fAHP->Repolarization Firing_freq Decreased Neuronal Firing Frequency Repolarization->Firing_freq IbTX Iberiotoxin IbTX->KCa1_1_activation

Caption: KCa1.1's role in neuronal afterhyperpolarization.

Modulation of Smooth Muscle Tone

In vascular smooth muscle cells, the opening of KCa1.1 channels leads to membrane hyperpolarization, which in turn causes the closure of voltage-gated Ca2+ channels (VGCCs). The resulting decrease in intracellular Ca2+ concentration leads to smooth muscle relaxation and vasodilation.[33][34][35][36][37][38][39][40]

Smooth_Muscle_Relaxation Vasodilator Vasodilator Stimulus (e.g., NO, EDHF) KCa1_1_activation KCa1.1 Activation Vasodilator->KCa1_1_activation K_efflux K+ Efflux KCa1_1_activation->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC_closure VGCC Closure Hyperpolarization->VGCC_closure Ca_influx_decrease Decreased Ca2+ Influx VGCC_closure->Ca_influx_decrease Relaxation Smooth Muscle Relaxation Ca_influx_decrease->Relaxation IbTX Iberiotoxin IbTX->KCa1_1_activation Experimental_Workflow Start Start: Hypothesis IbTX is a selective KCa1.1 blocker Expression Heterologous Expression of KCa1.1 and other ion channels in HEK293 cells Start->Expression Electrophysiology Electrophysiological Screening (Whole-Cell Patch Clamp) Expression->Electrophysiology Binding_Assay Radioligand Binding Assay ([¹²⁵I]-IbTX) Expression->Binding_Assay Data_Analysis Data Analysis (IC50, Kd, Selectivity Profile) Electrophysiology->Data_Analysis Binding_Assay->Data_Analysis Conclusion Conclusion: Confirmation of high selectivity of IbTX for KCa1.1 Data_Analysis->Conclusion

References

Iberiotoxin's Interaction with Potassium Channels: A Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iberiotoxin (B31492) (IbTX), a potent neurotoxin isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus), serves as a highly selective and high-affinity blocker of large-conductance calcium-activated potassium channels (BK channels, also known as KCa1.1, Maxi-K, or Slo1).[1][2][3][4] This specificity makes it an invaluable tool for characterizing the physiological roles of BK channels and a potential lead compound in drug discovery. This technical guide provides an in-depth analysis of the binding affinity and kinetics of Iberiotoxin to potassium channels, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Quantitative Analysis of Iberiotoxin Binding

The affinity and kinetics of Iberiotoxin binding to BK channels have been characterized using various techniques, yielding valuable quantitative data. These parameters are crucial for understanding the toxin's mechanism of action and for designing experiments to probe BK channel function.

ParameterValueChannel Type / ConditionsExperimental MethodReference
Dissociation Constant (Kd) ~1 nMLarge-conductance Ca2+-activated K+ channel (maxiK or BK channels)Not specified[1][3]
1.16 nMSkeletal muscle membrane Ca2+-activated K+ channel in planar lipid bilayer (300 mM K+ internal, 300 mM Na+ external)Single-channel recording[5]
~1 nMMaxi-K channels expressed in Xenopus laevis oocytesNot specified[6]
5 pMSmooth muscle sarcolemmal maxi-K channels (low ionic strength)Equilibrium binding or kinetic binding analysis with [125I]IbTX-D19Y/Y36F[6]
Association Rate Constant (kon) 1.3 x 10^6 M-1 s-1Maxi-K channel from bovine aortic smooth muscle in planar lipid bilayer (symmetric 150 mM KCl, 40 mV)Single-channel recording[7]
3.3 x 10^6 s-1 M-1Skeletal muscle membrane Ca2+-activated K+ channel in planar lipid bilayer (300 mM K+ internal, 300 mM Na+ external)Single-channel recording[5]
Dissociation Rate Constant (koff) 3.8 x 10^-3 s-1Skeletal muscle membrane Ca2+-activated K+ channel in planar lipid bilayer (300 mM K+ internal, 300 mM Na+ external)Single-channel recording[5]
Mean Blocked Time 840 sMaxi-K channel from bovine aortic smooth muscle in planar lipid bilayer (symmetric 150 mM KCl, 40 mV)Single-channel recording[7]
~5 minSkeletal muscle membrane Ca2+-activated K+ channel in planar lipid bilayerSingle-channel recording[5]
IC50 ~2 nMNot specifiedNot specified[8]

Mechanism of Action and Influencing Factors

Iberiotoxin binds to the outer vestibule of the BK channel, physically occluding the ion conduction pathway.[1][5] This interaction is a simple bimolecular reaction, where a single toxin molecule binds to the channel, leading to prolonged, non-conducting (silent) periods in single-channel recordings.[7] The duration of these blocked states is significantly longer than the unblocked periods, reflecting a very slow dissociation rate.[5]

Several factors can influence the binding of Iberiotoxin to BK channels:

  • Accessory Subunits: The presence of accessory β subunits, particularly the neuron-enriched β4 subunit, can confer resistance to Iberiotoxin.[9][10][11] BK channels containing the β4 subunit are often referred to as "type II" and exhibit slow gating kinetics and insensitivity to the toxin.[9] The stoichiometry of α and β4 subunits required to confer this resistance is still under investigation.[9]

  • External Cations: High concentrations of external potassium ions can decrease the association rate of Iberiotoxin, likely by screening surface charges in the channel's external vestibule.[5][7] Similarly, external tetraethylammonium (B1195904) (TEA) can competitively inhibit Iberiotoxin binding, suggesting an overlapping binding site.[5][7]

  • Toxin Modifications: The tyrosine residue at position 36 of Iberiotoxin is critical for its interaction with the channel pore.[12] This has implications for radiolabeling, as direct iodination of this residue inactivates the toxin. To overcome this, a double mutant (IbTX-D19Y/Y36F) has been engineered for successful radioiodination and use in binding assays.[6]

Experimental Protocols

The characterization of Iberiotoxin's binding affinity and kinetics relies on several key experimental techniques.

Planar Lipid Bilayer Recording

This technique allows for the study of single-channel currents in a controlled artificial environment.

Methodology:

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).

  • Channel Incorporation: Vesicles containing purified BK channels are added to the cis chamber, which represents the intracellular side. The channels will spontaneously incorporate into the bilayer.

  • Recording: A voltage is clamped across the bilayer, and the ionic current passing through a single channel is recorded using sensitive amplifiers. The recording solution typically contains a defined concentration of KCl (e.g., 150-200 mM) and buffering agents.[13] Calcium is added to the cis (intracellular) side to activate the channel.

  • Toxin Application: Iberiotoxin is added to the trans (extracellular) chamber.

  • Data Analysis: The durations of the open, closed, and toxin-blocked states are measured. The association rate constant (kon) is determined from the decrease in the mean open time with increasing toxin concentration, while the dissociation rate constant (koff) is the reciprocal of the mean blocked time.

G Planar Lipid Bilayer Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Vesicles Prepare Vesicles with BK Channels Incorporate Incorporate Channels into Bilayer Vesicles->Incorporate Bilayer Form Planar Lipid Bilayer Bilayer->Incorporate Record_Base Record Baseline Single-Channel Currents Incorporate->Record_Base Add_IbTX Add Iberiotoxin to Extracellular Side Record_Base->Add_IbTX Record_Block Record Channel Blockade Add_IbTX->Record_Block Analyze Analyze Dwell Times (Open, Closed, Blocked) Record_Block->Analyze Calculate Calculate kon and koff Analyze->Calculate

Caption: Workflow for planar lipid bilayer recording to study Iberiotoxin binding.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to record the summed activity of all BK channels on a cell membrane.

Methodology:

  • Cell Preparation: Isolate cells expressing BK channels.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Gigaohm Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Baseline Recording: Perfuse the cell with a control extracellular solution and record baseline BK currents, typically elicited by a voltage-step protocol (e.g., stepping from a holding potential of -80 mV to positive potentials).[8]

  • Toxin Application: Switch the perfusion to an extracellular solution containing the desired concentration of Iberiotoxin (e.g., 10-100 nM).[8]

  • Monitoring Block: Continuously monitor the BK channel currents to observe the inhibitory effect of the toxin. The rate of block can be determined by fitting the decay of the current to an exponential function.

G Whole-Cell Patch Clamp Workflow cluster_setup Setup cluster_recording Recording cluster_data Data Analysis Cell Prepare Cell Expressing BK Channels Seal Form Gigaohm Seal Cell->Seal Pipette Prepare Patch Pipette Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline BK Currents WholeCell->Baseline ApplyToxin Apply Iberiotoxin via Perfusion Baseline->ApplyToxin RecordEffect Record Toxin-Induced Current Inhibition ApplyToxin->RecordEffect AnalyzeKinetics Analyze Rate of Block RecordEffect->AnalyzeKinetics DetermineAffinity Determine IC50 AnalyzeKinetics->DetermineAffinity

Caption: Workflow for whole-cell patch clamp to assess Iberiotoxin's effect.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to its receptor.

Methodology:

  • Radioligand Preparation: Synthesize and purify a radiolabeled form of Iberiotoxin, such as [125I]IbTX-D19Y/Y36F.[6]

  • Membrane Preparation: Prepare membrane fractions from tissues or cells expressing BK channels.

  • Incubation: Incubate the membrane preparation with increasing concentrations of the radiolabeled Iberiotoxin in a suitable buffer. For non-specific binding determination, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Iberiotoxin.

  • Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration.

  • Quantification: Measure the amount of radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the saturation binding curve using Scatchard analysis or non-linear regression. For kinetic analysis, association and dissociation rates are measured over time.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Radioligand Prepare Radiolabeled Iberiotoxin Incubate Incubate Membranes with Radioligand Radioligand->Incubate Membranes Prepare Membranes with BK Channels Membranes->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify AnalyzeBinding Analyze Saturation Binding Data Quantify->AnalyzeBinding CalculateParams Calculate Kd and Bmax AnalyzeBinding->CalculateParams

Caption: Workflow for radioligand binding assays to determine binding parameters.

Signaling and Logical Relationships

The interaction of Iberiotoxin with BK channels can be conceptualized as a direct inhibitory process that has downstream consequences on cellular excitability.

G Iberiotoxin Interaction with BK Channels cluster_channel BK Channel Complex IbTX Iberiotoxin BK_Channel BK Channel (α subunit) IbTX->BK_Channel Binds to outer vestibule K_Efflux K+ Efflux BK_Channel->K_Efflux Inhibits Beta4 β4 Subunit Beta4->IbTX Confers resistance Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Contributes to

Caption: Logical diagram of Iberiotoxin's inhibitory action and modulation.

References

Physiological Effects of Blocking Large-Conductance Ca2+-Activated K+ (BK) Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Large-conductance Ca2+-activated potassium (BK) channels are key regulators of cellular excitability, integrating both membrane voltage and intracellular calcium signals to modulate potassium efflux. Their ubiquitous expression enables them to play critical roles in a multitude of physiological processes, including the control of neuronal firing patterns, smooth muscle tone, and endocrine secretion. Consequently, the pharmacological blockade of these channels has profound and diverse physiological effects. This technical guide provides an in-depth examination of the consequences of BK channel inhibition across major organ systems. It summarizes quantitative data from key studies, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows to offer a comprehensive resource for professionals in research and drug development.

Introduction to BK Channels

Large-conductance Ca2+-activated K+ (BK) channels, also known as MaxiK or KCa1.1 channels, are distinguished by their large single-channel conductance (200-300 pS) and their dual activation by membrane depolarization and increases in intracellular calcium concentration ([Ca2+]i).[1][2] This unique gating mechanism positions them as a crucial negative feedback element in many excitable cells.[3][4] Upon activation, the outward flow of potassium ions hyperpolarizes the cell membrane, which typically reduces cellular excitability.[2][5]

BK channels are tetrameric proteins composed of a pore-forming α subunit (Slo1) and, in many tissues, auxiliary β subunits (β1-β4) that modify the channel's gating properties and pharmacology.[6] The physiological importance of BK channels has driven the development and use of specific inhibitors for their study. Potent and widely used blockers include the scorpion venom peptide Iberiotoxin (B31492) (IbTX) and the fungal alkaloid Paxilline (B40905) , which have been instrumental in elucidating the functional roles of these channels.[7]

Physiological Effects of BK Channel Blockade by Organ System

Inhibition of BK channels prevents the hyperpolarizing K+ efflux, leading to a state of increased or prolonged cellular excitability. The specific physiological consequences are tissue- and context-dependent.

Cardiovascular System

In the cardiovascular system, BK channels are critical regulators of vascular tone and heart rate.

  • Vascular Smooth Muscle (VSM): BK channels, particularly those containing the β1 subunit, are highly expressed in VSM.[8][9] They are a fundamental part of a negative feedback loop that counters vasoconstriction. Depolarization and calcium influx through voltage-gated Ca2+ channels during smooth muscle contraction activate nearby BK channels. The resulting K+ efflux causes hyperpolarization, which closes the Ca2+ channels and promotes relaxation.[8][10][11]

    • Effect of Blockade: Pharmacological blockade or genetic deletion of BK channels disrupts this feedback, leading to sustained membrane depolarization, increased Ca2+ influx, and vasoconstriction.[5][9] Mice lacking the β1 subunit exhibit increased vascular tone and systemic hypertension.[8] This suggests that BK channel inhibitors could be applied in clinical scenarios where increased vascular resistance is needed, such as controlling bleeding during surgery.[5]

  • Heart: BK channels are also involved in regulating cardiac function.

    • Effect of Blockade: In vivo studies in rodents have shown that systemic administration of paxilline causes a significant, reversible decrease in heart rate (bradycardia).[12][13] In contrast, iberiotoxin did not produce a significant change in heart rate in one study, suggesting potential differences in blocker mechanisms or subunit selectivity in cardiac tissue.[12]

Urinary System

BK channels are densely expressed in the urinary bladder smooth muscle (UBSM), also known as the detrusor, where they are arguably the most important K+ channel for regulating bladder function.[7][14] They are essential for maintaining the resting membrane potential and for repolarizing the cell after an action potential, thereby controlling bladder contractility.[7]

  • Effect of Blockade: Inhibition of UBSM BK channels with agents like iberiotoxin or paxilline, or genetic deletion of the channel, results in a dramatic increase in bladder activity.[7][15] The key effects include:

    • Sustained membrane depolarization.[7][15]

    • Prolonged action potential duration and increased firing frequency.[7]

    • Increased amplitude, force, and frequency of spontaneous phasic contractions.[7][15]

    • This cellular hyperexcitability manifests in vivo as detrusor overactivity, characterized by elevated bladder pressures, pressure oscillations during the filling phase, and urinary incontinence.[15] These findings highlight the BK channel as a promising therapeutic target for managing overactive bladder syndrome.[7][14]

Nervous System

In the central nervous system, BK channels are expressed in the soma, dendrites, and presynaptic terminals of neurons, where they shape neuronal excitability and regulate neurotransmitter release.[6][9][16] Their role is complex and highly dependent on their subcellular location.[16]

  • Somatic and Dendritic Excitability: Somatic BK channels contribute to the fast afterhyperpolarization (fAHP) that follows an action potential, which influences firing frequency.[6][17] Dendritic BK channels can curtail dendritic calcium spikes.[16]

    • Effect of Blockade: The outcome of BK channel blockade on neuronal firing is not uniform. In some contexts, blocking BK channels reduces the fAHP, which can increase the initial firing frequency.[17] However, during periods of high activity or in certain neuronal types, BK channels can facilitate high-frequency firing; in these cases, their blockade leads to a decrease in firing rate.[17][18] Blocking dendritic BK channels specifically has been shown to increase the duration of calcium spikes and promote burst firing at the soma.[16]

  • Neurotransmitter Release: At presynaptic terminals, BK channel activation, driven by depolarization and Ca2+ entry during an action potential, speeds repolarization. This shortens the duration of the action potential, thereby limiting further Ca2+ influx and subsequent neurotransmitter release.[9]

    • Effect of Blockade: Blocking presynaptic BK channels can prolong the action potential, leading to increased Ca2+ entry and enhanced neurotransmitter release.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of BK channel blockers.

Table 1: Effects of BK Channel Blockers on Cardiovascular Parameters in Rodents
ParameterSpecies/ModelBlocker & DoseResultReference
Heart RateMouse (in vivo)Paxilline (50 ng/mL)~40-50% reduction from baseline at 15 min[12]
Heart RateMouse (in vivo)Iberiotoxin (40 µg/mL)No significant change from baseline[12]
Heart RateWild-type Mouse (in vivo)Paxilline (8 mg/kg)Decrease from ~650 bpm to ~450 bpm[13]
Mean Arterial PressureMouse (in vivo)Paxilline (50 ng/mL)No significant change from baseline[12]
Isolated Rat Heart RateRat (ex vivo)Paxilline (1 µM)Decrease from ~275 bpm to ~200 bpm[13]
Table 2: Effects of BK Channel Blockers on Urinary Bladder Smooth Muscle (UBSM)
ParameterSpecies/ModelBlocker/ConditionResultReference
Spontaneous Action Potential FrequencyGuinea Pig UBSM StripControl20.9 ± 5.9 per minute[19][20]
Spontaneous Phasic Contraction ForceGuinea Pig UBSM StripIberiotoxinBlocked the ~50% force reduction caused by a BK channel opener[19][20]
Nerve Stimulation for 50% Max ContractionMouse UBSM Strip (Wild-type)Control19.1 ± 1.8 Hz[15]
Nerve Stimulation for 50% Max ContractionMouse UBSM Strip (Wild-type)IberiotoxinFrequency required was significantly reduced (effect similar to genetic deletion)[15]
Nerve Stimulation for 50% Max ContractionMouse UBSM Strip (BK channel knockout)N/A8.3 ± 0.9 Hz[15]
Table 3: Effects of BK Channel Blockers on Neuronal Properties
ParameterCell TypeBlocker & ConcentrationResultReference
Total Afterhyperpolarization (AHP)Mouse CA1 Pyramidal NeuronPaxilline (10 µM)Reduced to ~70% of control[18]
Spike Half-widthMouse CA1 Pyramidal NeuronPaxilline (10 µM)Significant increase in the first four spikes of a train[18]

Key Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure BK channel currents from isolated cells and to characterize the effects of pharmacological blockers.

Objective: To determine the inhibitory concentration (IC50) and mechanism of action of a test compound on BK channels.

Methodology:

  • Cell Preparation: Culture cells expressing BK channels (e.g., HEK293 cells transfected with the KCNMA1 gene or primary smooth muscle cells) on glass coverslips 24-48 hours prior to recording.

  • Solution Preparation:

    • External Solution (in mM): 140 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES (pH 7.4 with KOH).

    • Internal (Pipette) Solution (in mM): Varies by experiment, but typically contains a high concentration of K+ (e.g., 140 KCl), a pH buffer (e.g., 10 HEPES), and a Ca2+ buffer (e.g., EGTA) to clamp the intracellular free Ca2+ at a known concentration.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfer a coverslip with cells to a recording chamber on an inverted microscope and perfuse with external solution.

    • Approach a target cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief, strong pulse of suction to rupture the cell membrane beneath the pipette tip, achieving the whole-cell configuration.

    • Clamp the membrane potential at a negative holding potential (e.g., -80 mV) where BK channels are closed.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward BK channel currents.

  • Data Acquisition:

    • Record baseline BK currents for 3-5 minutes to ensure stability.

    • Perfuse the chamber with the external solution containing the BK channel blocker (e.g., paxilline) at various concentrations.

    • Record currents at each concentration until a steady-state block is achieved.

    • Perform a "washout" step by perfusing with the control external solution to test for reversibility.

  • Data Analysis: Measure the peak outward current at a specific voltage step for each blocker concentration. Plot the percentage of current inhibition against the log of the blocker concentration and fit the data with a Hill equation to determine the IC50 value.

(Protocol adapted from descriptions in[21][22])

Protocol: Isolated Smooth Muscle Tissue Contraction Assay

This protocol measures the contractile response of intact tissue strips to assess the functional impact of BK channel blockade on smooth muscle physiology.

Objective: To quantify the effect of a BK channel blocker on spontaneous and nerve-evoked contractions of urinary bladder smooth muscle.

Methodology:

  • Tissue Dissection: Humanely euthanize an animal (e.g., mouse, guinea pig) and excise the urinary bladder into cold, oxygenated physiological salt solution (PSS).

  • Strip Preparation: Dissect the bladder to create several longitudinal smooth muscle strips (e.g., ~2 mm wide by ~5 mm long).

  • Mounting: Mount each strip in a temperature-controlled (37°C) organ bath filled with oxygenated PSS. Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate for at least 60 minutes under a small amount of passive tension, replacing the bath solution every 15 minutes. Spontaneous phasic contractions should develop during this period.

  • Data Acquisition:

    • Spontaneous Contractions: Record baseline spontaneous contractile activity for 20-30 minutes.

    • Pharmacological Intervention: Add the BK channel blocker (e.g., iberiotoxin) to the organ bath and record changes in the frequency, amplitude, and baseline tone of contractions for another 30 minutes.

    • Nerve-Evoked Contractions (Optional): Place the tissue between two parallel platinum electrodes connected to an electrical stimulator. Apply electrical field stimulation (EFS) at varying frequencies (e.g., 0.5-50 Hz) to evoke nerve-mediated contractions. Generate a frequency-response curve before and after the addition of the BK channel blocker.

  • Data Analysis: Analyze the force recordings to quantify contraction amplitude (mN), frequency (contractions/min), and integral (area under the curve) to assess overall contractility. Compare the values before and after drug application.

(Protocol adapted from descriptions in[15])

Visualizations: Pathways and Workflows

Signaling and Logic Diagrams

G cluster_0 cluster_1 cluster_2 Depol Membrane Depolarization Ca_Influx Ca2+ Influx via Voltage-Gated Ca2+ Channels Depol->Ca_Influx BK_Activation BK Channel Activation Depol->BK_Activation Contraction Smooth Muscle Contraction Ca_Influx->Contraction Ca_Influx->BK_Activation K_Efflux K+ Efflux BK_Activation->K_Efflux Hyperpol Hyperpolarization (Negative Feedback) K_Efflux->Hyperpol Hyperpol->Ca_Influx Inhibits Blocker BK Channel Blocker Blocker->BK_Activation Inhibits

Caption: BK channel negative feedback loop in vascular smooth muscle.

G cluster_0 cluster_1 cluster_2 AP Action Potential BK_Normal Active BK Channel AP->BK_Normal Activates Repol Repolarization Phase Normal_Contract Normal Phasic Contractions Repol->Normal_Contract Leads to RMP Resting Membrane Potential RMP->Normal_Contract Allows for Blocker BK Channel Blocker BK_Blocked Blocked BK Channel Blocker->BK_Blocked Prolonged_AP Prolonged AP Duration Increased_Excite Increased Excitability Prolonged_AP->Increased_Excite Depol_RMP Depolarized RMP Depol_RMP->Increased_Excite Overactivity Detrusor Overactivity (Increased Contractions) Increased_Excite->Overactivity BK_Normal->Repol Mediates BK_Normal->RMP Maintains BK_Blocked->Prolonged_AP BK_Blocked->Depol_RMP

Caption: Pathophysiological consequences of BK channel blockade in the urinary bladder.

Experimental Workflow Diagram

G start Start: Prepare Cells and Solutions giga_seal Form Giga-Seal (>1 GΩ) on Target Cell start->giga_seal whole_cell Rupture Membrane: Achieve Whole-Cell Configuration giga_seal->whole_cell hold Clamp Cell at Holding Potential (-80 mV) whole_cell->hold baseline Record Baseline Currents (Depolarizing Steps) hold->baseline apply_drug Apply BK Blocker via Perfusion baseline->apply_drug record_drug Record Currents until Steady-State Block apply_drug->record_drug decision Multiple Concentrations? record_drug->decision washout Washout Blocker with Control Solution analyze Analyze Data: Calculate % Inhibition and Determine IC50 washout->analyze decision->apply_drug Yes decision->washout No

Caption: Experimental workflow for whole-cell patch-clamp analysis of a BK channel blocker.

Conclusion and Future Directions

The pharmacological blockade of large-conductance Ca2+-activated K+ channels induces significant and varied physiological effects, primarily stemming from an increase in cellular excitability. In smooth muscle tissues, such as blood vessels and the urinary bladder, inhibition consistently leads to a pro-contractile state, resulting in vasoconstriction and detrusor overactivity. In the nervous system, the consequences are more complex, with blockade capable of either increasing or decreasing neuronal firing rates depending on the channel's subcellular location and the neuron's activity level.

The data gathered from studies using BK channel blockers have been pivotal in establishing these channels as potential therapeutic targets for a range of conditions, including overactive bladder, hypertension, and certain neurological disorders.[5][7] However, the ubiquitous expression of BK channels presents a significant challenge for drug development, as systemic administration of a blocker can lead to widespread, undesirable effects, such as the observed bradycardia. The future of BK channel pharmacology likely lies in the development of tissue-specific or subunit-selective modulators that can precisely target the channels involved in a specific pathology while minimizing off-target physiological disruption.

References

An In-depth Technical Guide to Iberiotoxin-Resistant BK Channels in the Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Large-conductance calcium- and voltage-activated potassium (BK) channels are crucial regulators of neuronal excitability. A distinct subpopulation of these channels exhibits resistance to the potent scorpion toxin, Iberiotoxin (IbTX). This resistance is conferred by the co-assembly of the pore-forming α subunit (BKα, KCNMA1) with the auxiliary β4 subunit (KCNMB4), a subunit predominantly expressed in the nervous system. These IbTX-resistant BK channels, often referred to as Type II BK channels, display unique biophysical and pharmacological properties, including slower activation and deactivation kinetics compared to their IbTX-sensitive counterparts. Their distinct characteristics position them as key players in modulating neuronal firing patterns, neurotransmitter release, and overall network activity. This technical guide provides a comprehensive overview of the molecular identity, biophysical and pharmacological properties, and physiological roles of IbTX-resistant BK channels in the nervous system. Detailed experimental protocols for their study and visualization of key signaling pathways are also presented to facilitate further research and drug discovery efforts targeting this important ion channel subtype.

Molecular Identity and Distribution

Iberiotoxin-resistant BK channels are heteromeric protein complexes formed by the association of the pore-forming α subunit (KCNMA1) with the neuronally-enriched β4 auxiliary subunit (KCNMB4)[1][2][3][4]. The β4 subunit, through its extracellular loop, sterically hinders the binding of Iberiotoxin to the outer pore of the BK channel, thereby conferring resistance[1]. While the α subunit forms the ion conduction pore and contains the voltage and calcium sensors, the β4 subunit profoundly modulates the channel's gating and pharmacological properties[1][2].

These channels are not ubiquitously distributed in the nervous system but are found in specific neuronal populations where they play specialized roles. Notable locations include:

  • Dentate gyrus granule neurons in the hippocampus[1][2].

  • Cerebellar Purkinje neurons [1][2].

  • Presynaptic mossy fiber terminals in the dentate gyrus[1][2].

  • Posterior pituitary terminals [1][2].

Biophysical Properties

The association of the β4 subunit significantly alters the biophysical properties of the BK channel, leading to a distinct functional phenotype compared to the α subunit alone (Type I BK channels).

Data Presentation: Biophysical Properties of Iberiotoxin-Resistant BK Channels
PropertyBKα (IbTX-Sensitive)BKα/β4 (IbTX-Resistant)Key References
Single-Channel Conductance ~250 pS (at -80 mV)~175 pS (at -80 mV)[5]
Voltage-Dependence (V_half) Calcium-dependentCalcium-dependent, generally shifted to more positive potentials at low [Ca²⁺]i and more negative potentials at high [Ca²⁺]i[5]
V_half ≈ +150 mV (0 µM Ca²⁺)V_half ≈ +160 mV (0 µM Ca²⁺)[5]
V_half ≈ +30 mV (10 µM Ca²⁺)V_half ≈ +10 mV (10 µM Ca²⁺)
Calcium Sensitivity (K_d) Micromolar rangeComplex modulation; reduced apparent sensitivity at low [Ca²⁺]i and increased at high [Ca²⁺]i[5]
Activation Kinetics (Time Constant) Fast (milliseconds)Slow (tens to hundreds of milliseconds)[1][5]
Deactivation Kinetics (Time Constant) Fast (milliseconds)Slow (tens to hundreds of milliseconds)[1][5]

Pharmacological Profile

The unique pharmacology of IbTX-resistant BK channels provides essential tools for their identification and functional characterization. While resistant to Iberiotoxin, they are sensitive to other blockers and can be targeted by specific toxins.

Data Presentation: Pharmacology of Iberiotoxin-Resistant BK Channels
CompoundActionIC₅₀ on BKα/β4Key References
Iberiotoxin (IbTX) BlockerResistant (>1 µM)[1][2][3]
Paxilline Blocker~10 nM - 10 µM (state-dependent)
Martentoxin Blocker~80 nM
Conopeptide Vt3.1 Blocker~8.5 µM

Signaling Pathways and Regulation

The activity of IbTX-resistant BK channels is dynamically regulated by intracellular signaling cascades, which fine-tunes their impact on neuronal function.

Phosphorylation by PKA and PP2A

Protein kinase A (PKA) and protein phosphatase 2A (PP2A) have been shown to modulate BK channel activity. The presence of the β4 subunit can alter the channel's response to these enzymes. For instance, fast-gating BK channels (lacking β4) are activated by PKA and inhibited by PP2A, while the slow-gated, β4-containing channels show a reduced activation by PKA that is reversed by PP2A.

PKA_PP2A_Modulation cluster_PKA PKA Signaling cluster_PP2A PP2A Signaling PKA PKA BK_beta4 BKα/β4 Channel PKA->BK_beta4 Phosphorylates (reduced activation) ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP cAMP->PKA Activates AC->cAMP PP2A PP2A PP2A->BK_beta4 Dephosphorylates (reverses PKA effect)

PKA and PP2A modulation of IbTX-resistant BK channels.
Interaction with Fragile X Mental Retardation Protein (FMRP)

FMRP, a protein implicated in Fragile X syndrome, can directly interact with the β4 subunit of BK channels. This interaction is thought to modulate channel activity and influence neurotransmitter release, highlighting a potential role for IbTX-resistant BK channels in the pathophysiology of this neurodevelopmental disorder.

FMRP_Interaction FMRP FMRP BK_beta4 BKα/β4 Channel FMRP->BK_beta4 Interacts with β4 Neurotransmitter_Release Neurotransmitter Release BK_beta4->Neurotransmitter_Release Modulates

Interaction of FMRP with the β4 subunit of BK channels.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of IbTX-Resistant BK Currents

This protocol is designed to record whole-cell BK currents from cultured neurons or acute brain slices, allowing for the characterization of their biophysical and pharmacological properties.

Materials:

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 K-Gluconate, 5 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH). Free Ca²⁺ can be adjusted to desired concentrations.

  • Iberiotoxin (100 nM) to block IbTX-sensitive channels.

  • Paxilline (1 µM) to block IbTX-resistant channels.

Procedure:

  • Prepare brain slices or neuronal cultures according to standard laboratory procedures.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Transfer the preparation to the recording chamber and perfuse with external solution.

  • Approach a neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the membrane to obtain the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit potassium currents.

  • To isolate IbTX-resistant BK currents, first perfuse with 100 nM Iberiotoxin to block all IbTX-sensitive channels. The remaining outward current is primarily carried by IbTX-resistant channels.

  • To confirm the identity of the current, subsequently apply 1 µM Paxilline. The paxilline-sensitive component represents the IbTX-resistant BK current.

  • Analyze the current-voltage relationship, activation and deactivation kinetics.

Patch_Clamp_Workflow start Prepare Neuronal Preparation pull_pipette Pull Patch Pipette (3-5 MΩ) start->pull_pipette giga_seal Form Giga-ohm Seal pull_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_total_K Record Total K+ Currents whole_cell->record_total_K apply_IbTX Apply Iberiotoxin (100 nM) record_total_K->apply_IbTX record_IbTX_resistant Record IbTX-Resistant Currents apply_IbTX->record_IbTX_resistant apply_paxilline Apply Paxilline (1 µM) record_IbTX_resistant->apply_paxilline analyze Analyze Paxilline-Sensitive Component apply_paxilline->analyze

Workflow for isolating IbTX-resistant BK currents.
Protocol 2: Co-Immunoprecipitation of BKα and β4 Subunits from Brain Tissue

This protocol is used to verify the physical association between the BKα and β4 subunits in their native environment.

Materials:

  • Fresh or frozen brain tissue (e.g., hippocampus, cerebellum).

  • Lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors.

  • Antibody against BKα (KCNMA1) or β4 (KCNMB4) for immunoprecipitation.

  • Protein A/G agarose (B213101) beads.

  • Wash buffer: Lysis buffer without SDS.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for Western blotting (against both BKα and β4).

Procedure:

  • Homogenize brain tissue in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clear the lysate by incubating with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with the primary antibody (anti-BKα or anti-β4) overnight at 4°C.

  • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using antibodies against both BKα and β4 to detect the co-immunoprecipitated subunit.

Functional Roles in the Nervous System

The slow kinetics of IbTX-resistant BK channels dictate their unique physiological roles, which are distinct from their faster, IbTX-sensitive counterparts.

  • Reduction of Neuronal Excitability: Due to their slow activation, these channels contribute a sustained outward current during periods of prolonged depolarization or high-frequency firing. This acts to dampen neuronal excitability and can influence the firing frequency of neurons[1][2].

  • Modulation of Action Potential Shape: While their slow activation often precludes a role in the rapid repolarization of single action potentials, they can contribute to the afterhyperpolarization (AHP), thereby influencing the inter-spike interval.

  • Regulation of Neurotransmitter Release: At presynaptic terminals, the activation of IbTX-resistant BK channels can limit calcium influx during prolonged activity, leading to a reduction in neurotransmitter release.

Conclusion and Future Directions

Iberiotoxin-resistant BK channels, defined by the presence of the β4 subunit, represent a functionally and pharmacologically distinct class of BK channels in the nervous system. Their unique properties, particularly their slow gating kinetics, enable them to play specialized roles in the regulation of neuronal excitability and synaptic transmission. The continued development of specific pharmacological tools and the use of genetic models will be crucial for further elucidating the precise functions of these channels in both physiological and pathological conditions. Their involvement in neurodevelopmental disorders such as Fragile X syndrome suggests that they may represent a promising target for novel therapeutic interventions. Further research into the signaling pathways that modulate their activity and their precise subcellular localization will provide a more complete understanding of their contribution to brain function.

References

A Technical Guide to the Homology of Iberiotoxin and Charybdotoxin: Structure, Function, and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iberiotoxin (B31492) (IbTX) and Charybdotoxin (ChTX) are two well-characterized peptide toxins isolated from scorpion venom. Despite sharing a high degree of structural and sequence homology, they exhibit distinct selectivity for different types of potassium channels. This technical guide provides an in-depth comparative analysis of IbTX and ChTX, focusing on their structural similarities and differences, their functional implications in blocking specific potassium channels, and the experimental methodologies used to elucidate these characteristics. Detailed protocols for key experiments, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are presented to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

Potassium channels are a diverse group of ion channels that play crucial roles in regulating cellular excitability, neurotransmitter release, and muscle contraction. Among the numerous molecules used to probe the function of these channels, peptidyl toxins from scorpion venom have proven to be invaluable pharmacological tools. Iberiotoxin (IbTX), from the venom of Buthus tamulus, and Charybdotoxin (ChTX), from Leiurus quinquestriatus hebraeus, are two of the most extensively studied toxins that target high-conductance calcium-activated potassium (BK or Maxi-K) channels.[1][2]

While both toxins are potent blockers of BK channels, their selectivity profiles differ significantly. ChTX also potently blocks voltage-gated potassium channels, particularly Kv1.3, whereas IbTX is highly selective for BK channels.[3] This difference in selectivity, despite their high structural homology, makes them fascinating subjects for structure-function relationship studies and provides a basis for the rational design of more selective and potent ion channel modulators. This guide will delve into the molecular details of their homology and the experimental approaches used to unravel their mechanisms of action.

Structural Homology

Iberiotoxin and Charybdotoxin are 37-amino acid peptides that share 68% sequence identity.[1][4] Their three-dimensional structures, determined by NMR spectroscopy and X-ray crystallography, are also remarkably similar, featuring a short α-helix packed against a three-stranded antiparallel β-sheet, stabilized by three disulfide bridges.[5][6]

Primary Structure and Sequence Alignment

The amino acid sequences of IbTX and ChTX reveal key differences that are thought to underlie their distinct channel selectivities. A notable difference is the net charge of the molecules; IbTX is less positively charged than ChTX due to the presence of more acidic and fewer basic residues.[7]

Figure 1: Amino acid sequence alignment of Charybdotoxin and Iberiotoxin.

Three-Dimensional Structure

The overall fold of both toxins is highly conserved. The solution structure of IbTX, determined by 2D NMR spectroscopy, consists of an antiparallel β-sheet (residues 25-36) and an α-helix (residues 13-21).[5] This structural motif is common to many scorpion toxins and is crucial for their interaction with the outer vestibule of potassium channels.[5][8]

Functional Homology and Divergence

The primary function of both IbTX and ChTX is the blockade of potassium channels by physically occluding the ion conduction pore. They bind to the external vestibule of the channel, preventing the passage of K+ ions.

Mechanism of Action

Both toxins interact with the channel in a 1:1 stoichiometry. The binding is reversible and voltage-independent. The interaction involves a combination of electrostatic and hydrophobic interactions between the toxin's residues and the amino acids lining the outer pore region of the channel.

cluster_0 Toxin-Channel Interaction Toxin Iberiotoxin / Charybdotoxin Channel K+ Channel (Outer Vestibule) Toxin->Channel Binding Block Blockage of K+ Efflux Toxin->Block Causes Pore Ion Conduction Pore Channel->Pore Pore->Block

Figure 2: Simplified signaling pathway of potassium channel blockade by Iberiotoxin and Charybdotoxin.

Quantitative Comparison of Channel Blocking Activity

The inhibitory potency of IbTX and ChTX varies depending on the potassium channel subtype. IbTX displays a significantly higher affinity for BK channels compared to ChTX, primarily due to a much slower dissociation rate.[1]

ToxinTarget ChannelAffinity (Kd / Ki / IC50)Reference(s)
Iberiotoxin BK (Maxi-K)~250 pM (Ki)[7]
BK (Maxi-K)~1.16 nM (Kd)[1]
Kv1.3No significant block[3]
Charybdotoxin BK (Maxi-K)~3.5 nM (Kd)[9]
BK (Maxi-K)~0.9 µM (IC50, recombinant)[2]
Kv1.2~5.6 - 14 nM (IC50)[2]
Kv1.3~2.6 nM (IC50)[2]
Ca2+-activated K+ channel (general)~15 nM (IC50)[2]

Table 1: Quantitative comparison of the binding affinities of Iberiotoxin and Charybdotoxin for different potassium channels.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study of IbTX and ChTX.

Toxin Purification
  • Venom Solubilization: Lyophilized crude venom is dissolved in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4).

  • Ion-Exchange Chromatography: The solubilized venom is loaded onto a cation-exchange column (e.g., Mono S HR 5/5). Elution is performed with a linear gradient of NaCl (e.g., 0 to 1 M).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from ion-exchange chromatography are pooled and further purified on a C18 RP-HPLC column. Elution is carried out with a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid.

  • Purity Assessment: The purity of the final product is assessed by analytical RP-HPLC, SDS-PAGE, and mass spectrometry.

  • Venom Solubilization: Crude venom is dissolved in a low ionic strength buffer (e.g., 25 mM sodium acetate, pH 5.5).

  • Chromatofocusing: The venom solution is applied to a cation-exchange column (e.g., SP-Sephadex) equilibrated with the starting buffer. The column is then eluted with a polybuffer solution to create a pH gradient.

  • RP-HPLC: Fractions containing ChTX activity are pooled and subjected to RP-HPLC on a C8 or C18 column, using an acetonitrile gradient in 0.1% trifluoroacetic acid.

  • Purity Verification: Purity is confirmed by analytical HPLC, amino acid analysis, and N-terminal sequencing.

cluster_0 Toxin Purification Workflow Start Crude Scorpion Venom Solubilization Solubilization Start->Solubilization IonExchange Ion-Exchange Chromatography Solubilization->IonExchange RPHPLC Reversed-Phase HPLC IonExchange->RPHPLC Purity Purity Assessment (HPLC, SDS-PAGE, MS) RPHPLC->Purity End Purified Toxin Purity->End

Figure 3: General experimental workflow for the purification of scorpion venom toxins.

Electrophysiological Recording
  • Bilayer Formation: A planar lipid bilayer is formed by painting a solution of phospholipids (B1166683) (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) in n-decane) across a small aperture (~150 µm) in a Delrin cup separating two aqueous compartments (cis and trans).

  • Channel Incorporation: Vesicles containing the purified and reconstituted potassium channel of interest are added to the cis chamber. Fusion of the vesicles with the bilayer results in the incorporation of channel proteins.

  • Recording: Single-channel currents are recorded using a patch-clamp amplifier. The membrane potential is clamped at a desired voltage, and the current flowing through individual channels is measured.

  • Toxin Application: The toxin is added to the trans (extracellular) side of the bilayer, and its effect on channel activity (e.g., frequency and duration of channel block) is recorded and analyzed.

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the potassium channel of interest and incubated for 2-5 days to allow for channel expression. The vitelline membrane is manually removed before recording.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with the internal solution.

  • Seal Formation: A high-resistance (gigaohm) seal is formed between the pipette tip and the oocyte membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.

  • Data Acquisition: Whole-cell currents are recorded in response to voltage-step protocols using a patch-clamp amplifier. The effect of the toxin is determined by perfusing the oocyte with a solution containing the toxin and measuring the change in current amplitude.

Structural Determination
  • Sample Preparation: A concentrated solution (1-2 mM) of the purified toxin is prepared in H2O/D2O (9:1) or 100% D2O at a specific pH.

  • Data Acquisition: A series of 2D NMR experiments, including COSY, TOCSY, and NOESY, are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The collected spectra are used to assign the chemical shifts of all protons in the peptide.

  • Structural Calculations: Interproton distance restraints derived from NOESY cross-peak intensities and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., X-PLOR, CYANA) to generate a family of 3D structures consistent with the NMR data.

  • Crystallization: The purified toxin is crystallized by vapor diffusion (hanging or sitting drop) or microbatch methods. This involves screening a wide range of conditions (precipitants, pH, temperature, additives) to find those that promote the growth of diffraction-quality crystals. For some scorpion toxins, racemic crystallography has been employed to facilitate crystallization.[10]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam (often from a synchrotron source), and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The phases of the diffracted X-rays are determined using methods such as molecular replacement (if a homologous structure is available) or direct methods.[11] An initial model of the structure is built into the electron density map and then refined to improve the fit with the experimental data.

Site-Directed Mutagenesis[17][18][19]
  • Primer Design: Mutagenic primers containing the desired nucleotide change are designed. These primers are complementary to the template DNA (e.g., a plasmid containing the toxin gene) at the site of the mutation.

  • Mutagenesis Reaction: A PCR-based method (e.g., QuikChange) is used to introduce the mutation. The reaction uses a high-fidelity DNA polymerase to synthesize new plasmids containing the mutation.

  • Template Removal: The parental, non-mutated DNA is digested with a methylation-sensitive restriction enzyme (e.g., DpnI), leaving the newly synthesized, mutated plasmids.

  • Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli cells for amplification. The sequence of the purified plasmids is then verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Expression and Functional Analysis: The mutated toxin is expressed, purified, and its functional properties (e.g., channel blocking activity) are characterized using the electrophysiological methods described above.

Conclusion

Iberiotoxin and Charybdotoxin serve as a classic example of how subtle changes in the primary structure of homologous proteins can lead to significant differences in their biological function and selectivity. The high affinity and selectivity of IbTX for BK channels have made it an indispensable tool for studying the physiological roles of these channels. The broader spectrum of activity of ChTX has facilitated the characterization of a wider range of potassium channels. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the intricate interactions between these toxins and their target channels, paving the way for the development of novel therapeutics targeting ion channels with high precision.

References

Methodological & Application

Iberiotoxin TFA solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (IbTX), a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Buthus tamulus, is a highly potent and selective blocker of the large-conductance calcium-activated potassium (BK or KCa1.1) channels.[1][2][3][4] Its high affinity and specificity make it an invaluable tool for the physiological and pharmacological study of these channels, which are implicated in numerous physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release. This document provides detailed information on the solubility of Iberiotoxin trifluoroacetate (B77799) (TFA) salt in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers, along with protocols for its reconstitution, use, and storage.

Data Presentation: Solubility of Iberiotoxin TFA

Quantitative data from various sources regarding the solubility of this compound are summarized in the table below. It is important to note that as a peptide, the TFA salt form of Iberiotoxin can influence its solubility characteristics. While general guidelines for peptide solubility often suggest the use of organic solvents for hydrophobic peptides, specific testing for Iberiotoxin indicates a clear preference for aqueous solvents.[5][6][7]

SolventReported SolubilitySource(s)Notes
Water100 mg/mL[1]
WaterSoluble to 0.70 mg/mL
Water or Saline BufferMaximum recommendation of 5 mg/mL[3]
DMSOInsoluble[1][8]One source suggests that moisture-absorbing DMSO can further reduce solubility and recommends using fresh DMSO, though still indicating insolubility.[1]
EthanolInsoluble[1]

Note: Discrepancies in reported aqueous solubility may arise from differences in the specific formulation of the lyophilized powder, purity, and the presence of other excipients. It is always recommended to perform a small-scale solubility test with a portion of the product before preparing a bulk stock solution.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.

Materials:

  • Lyophilized this compound vial

  • Sterile, deionized water or a suitable sterile aqueous buffer (e.g., PBS, HEPES-buffered saline)

  • Low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Centrifugation: Before opening the vial, briefly centrifuge it at a low speed (e.g., 1,000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.[8]

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile, deionized water or aqueous buffer to achieve the target stock concentration (e.g., 10 µM).[8]

  • Dissolution: Gently pipette the solution up and down several times to ensure the peptide is completely dissolved.[8] Avoid vigorous vortexing , as this can cause aggregation or damage to the peptide structure.[8] If complete dissolution is not achieved, sonication may be attempted cautiously.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.[1][8]

  • Storage of Stock Solutions:

    • For long-term storage (up to 1 year), store the aliquots at -80°C.[1]

    • For shorter-term storage (up to 1 month), -20°C is acceptable.[1]

    • For immediate use, the stock solution can be kept on ice.[8]

Protocol 2: Application of Iberiotoxin in a Whole-Cell Patch-Clamp Electrophysiology Experiment

This protocol provides a general workflow for applying Iberiotoxin to block BK channels in a whole-cell patch-clamp recording configuration.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Patch-clamp electrophysiology setup

  • Perfusion system

Procedure:

  • Establish a Stable Recording: Obtain a stable gigaohm seal on the cell of interest and establish a whole-cell recording configuration.

  • Record Baseline Currents: Perfuse the cell with the control extracellular solution and record baseline BK channel currents. These currents can be elicited using a voltage-step protocol (e.g., stepping from a holding potential of -80 mV to more depolarized potentials, such as +100 mV).[8]

  • Prepare Working Solution: Dilute the Iberiotoxin stock solution into the extracellular solution to the desired final working concentration (typically in the range of 10-100 nM for a complete block).[8]

  • Apply Iberiotoxin: Switch the perfusion system to the extracellular solution containing Iberiotoxin.[8]

  • Monitor the Block: Continuously monitor the BK channel currents during the application of Iberiotoxin. The blocking effect should be observable as a reduction in the outward current.

  • Washout (Optional): To test the reversibility of the block, switch the perfusion back to the control extracellular solution and monitor for the recovery of the BK channel currents.

Visualizations

Signaling Pathway of Iberiotoxin Action

Iberiotoxin_Signaling_Pathway cluster_membrane Cell Membrane BK_channel BK Channel (KCa1.1) K_ion K⁺ Ion BK_channel->K_ion Allows passage of Iberiotoxin Iberiotoxin Iberiotoxin->BK_channel Block Blockage Ca_ion Intracellular Ca²⁺ Ca_ion->BK_channel Activates Outward_Current K⁺ Efflux (Hyperpolarization) K_ion->Outward_Current

Caption: Mechanism of Iberiotoxin action on the BK channel.

Experimental Workflow for Iberiotoxin Application

Iberiotoxin_Experimental_Workflow start Start reconstitute Reconstitute Lyophilized This compound in Aqueous Buffer start->reconstitute prepare_working Prepare Working Solution (e.g., 10-100 nM) in Extracellular Buffer reconstitute->prepare_working establish_recording Establish Stable Whole-Cell Recording prepare_working->establish_recording record_baseline Record Baseline BK Channel Currents establish_recording->record_baseline apply_toxin Apply Iberiotoxin via Perfusion record_baseline->apply_toxin monitor_block Monitor Reduction of K⁺ Currents apply_toxin->monitor_block washout Washout with Control Buffer (Optional) monitor_block->washout end End washout->end

Caption: A typical experimental workflow for using Iberiotoxin.

References

Application Notes and Protocols for Using Iberiotoxin TFA in Smooth Muscle Contractility Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (IbTx), a potent and selective blocker of the large-conductance Ca2+-activated K+ (BK) channels, is a critical tool for investigating the physiological roles of these channels in smooth muscle function.[1][2] These application notes provide a comprehensive guide for utilizing Iberiotoxin TFA in smooth muscle contractility assays. The protocols detailed below are designed to ensure reliable and reproducible results for researchers studying vascular, airway, urinary bladder, and gastrointestinal smooth muscle physiology and pharmacology.

BK channels play a crucial role in regulating smooth muscle tone by providing a negative feedback mechanism to limit contraction.[3] Activation of these channels leads to K+ efflux, membrane hyperpolarization, and subsequent closure of voltage-gated Ca2+ channels, promoting relaxation. By selectively inhibiting BK channels, Iberiotoxin causes membrane depolarization, increased Ca2+ influx, and consequently, enhanced smooth muscle contraction.[4] This makes it an invaluable probe for elucidating the contribution of BK channels to smooth muscle excitability and for screening compounds that may modulate this pathway.

Data Presentation: Quantitative Effects of Iberiotoxin on Smooth Muscle Contractility

The following table summarizes the quantitative effects of Iberiotoxin on the contractility of various smooth muscle preparations. These values highlight the tissue-specific role and importance of BK channels in regulating smooth muscle tone.

Tissue TypeSpeciesPreparationIberiotoxin ConcentrationObserved EffectReference
Urinary BladderGuinea PigIsolated Strips100 nMIncreased spontaneous contraction amplitude and duration.[5]
Urinary BladderRat (Control)Isolated Strips10-100 nMConcentration-dependent enhancement of rhythmic contraction amplitude.[5]
Urinary BladderRat (Diabetic)Isolated Strips10-100 nMSignificantly greater enhancement of rhythmic contraction amplitude compared to control.[5]
AortaGuinea PigQuiescent Aortic Rings10-100 nMCaused a sustained contracture.[6]
Airway (Trachea)Guinea PigIsolated Trachea (pre-contracted with acetylcholine)50 nMShifted the relaxant concentration-response curve to salbutamol (B1663637) to the right by approximately 78-fold.[4]
MyometriumMouse (late gestation)Uterine StripsNot specifiedInhibited BK channel activity after LPS stimulation.[7]

Experimental Protocols

Isolated Tissue Organ Bath Assay

This is the most common method for studying the effects of pharmacological agents on smooth muscle contractility.

Materials:

  • This compound: Prepare a stock solution (e.g., 100 µM) in distilled water or physiological salt solution. Aliquot and store at -20°C.

  • Isolated Smooth Muscle Tissue: (e.g., aortic rings, tracheal strips, bladder strips).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used.

    • Krebs-Henseleit Solution Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.

  • Organ Bath System: Including tissue chambers, force-displacement transducers, amplifiers, and a data acquisition system.

  • Carbogen (B8564812) Gas: 95% O2 / 5% CO2.

  • Standard Laboratory Equipment: Dissection microscope, surgical tools, sutures.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue and place it in cold PSS.

    • Under a dissection microscope, clean the tissue of adherent connective and adipose tissue.

    • Prepare tissue segments of appropriate size (e.g., 2-3 mm rings for aorta, 5-10 mm strips for bladder).

    • For vascular rings, the endothelium may be left intact or removed by gently rubbing the intimal surface.

  • Mounting the Tissue:

    • Mount the tissue strips or rings in the organ bath chambers filled with PSS maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 g for rat aorta).

    • Wash the tissue with fresh PSS every 15-20 minutes during equilibration.

    • After equilibration, assess the tissue's viability by inducing a contraction with a standard depolarizing agent, such as 60-80 mM KCl. A robust and reproducible contraction indicates a healthy preparation.

    • Wash the tissue thoroughly with PSS to allow it to return to the baseline resting tension.

  • Experimental Protocol (Studying the Effect of Iberiotoxin):

    • Direct Effect on Basal Tone: Once a stable baseline is achieved, add Iberiotoxin to the organ bath in a cumulative or single-concentration manner. Record the change in contractile force.

    • Effect on Agonist-Induced Contraction:

      • Pre-incubate the tissue with the desired concentration of Iberiotoxin (e.g., 100 nM) for a sufficient period (e.g., 20-30 minutes).

      • Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine (B352888) for vascular smooth muscle, carbachol (B1668302) for bladder or airway smooth muscle).

      • Compare the agonist's potency (EC50) and efficacy (Emax) in the presence and absence of Iberiotoxin.

  • Data Analysis:

    • Record the contractile force in grams or millinewtons.

    • Normalize responses to the maximal contraction induced by KCl or the specific agonist.

    • Calculate EC50 values from the concentration-response curves.

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically a lyophilized powder. Reconstitute the peptide in a small volume of high-purity water or a suitable buffer to create a concentrated stock solution (e.g., 100 µM or 1 mM).

  • Solubility: Ensure the peptide is fully dissolved by gentle vortexing or pipetting.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For daily use, a working solution can be prepared by diluting the stock solution in the appropriate physiological buffer.

Visualizations

Signaling Pathway of Smooth Muscle Contraction and the Action of Iberiotoxin

Smooth_Muscle_Contraction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Phenylephrine, Acetylcholine) GPCR G-Protein Coupled Receptor Agonist->GPCR Depolarization Membrane Depolarization L_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_Ca_Channel opens G_Protein Gq/11 GPCR->G_Protein Ca_Influx ↑ [Ca²⁺]i L_Ca_Channel->Ca_Influx Ca²⁺ influx BK_Channel BK Channel (K⁺ Efflux) Hyperpolarization Hyperpolarization (Relaxation) BK_Channel->Hyperpolarization Iberiotoxin Iberiotoxin Iberiotoxin->BK_Channel blocks PLC PLC G_Protein->PLC IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca²⁺ release SR->Ca_Influx Ca_Influx->BK_Channel activates Calmodulin Calmodulin Ca_Influx->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_Complex MLCK MLCK CaM_Complex->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC Phosphorylated MLC MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Hyperpolarization->L_Ca_Channel closes

Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of Iberiotoxin on BK channels.

Experimental Workflow for Isolated Tissue Organ Bath Assay

Experimental_Workflow Start Start Dissection Tissue Dissection and Preparation Start->Dissection Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Test Viability Test (KCl) Equilibration->Viability_Test Washout Washout and Return to Baseline Viability_Test->Washout Pre_incubation Pre-incubation with Iberiotoxin (optional) Washout->Pre_incubation Agonist_CRC Generate Agonist Concentration-Response Curve Washout->Agonist_CRC Control Pre_incubation->Agonist_CRC Iberiotoxin Data_Analysis Data Analysis (EC₅₀, Emax) Agonist_CRC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the effect of Iberiotoxin on smooth muscle contractility.

References

Application of Iberiotoxin TFA in Neuronal Excitability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (IbTX), a 37-amino acid peptide toxin originally purified from the venom of the scorpion Buthus tamulus, is a highly potent and selective blocker of large-conductance Ca2+-activated K+ (BK) channels.[1][2] These channels are crucial regulators of neuronal excitability, contributing to the repolarization phase of action potentials, influencing firing frequency, and modulating neurotransmitter release.[2][3] The trifluoroacetate (B77799) (TFA) salt of Iberiotoxin is a common formulation used in research due to its stability and solubility in aqueous solutions. This document provides detailed application notes and protocols for the use of Iberiotoxin TFA in studying neuronal excitability.

Mechanism of Action

Iberiotoxin binds to the external vestibule of the BK channel, thereby physically occluding the ion conduction pathway.[1] This blockade is highly specific and occurs with high affinity, typically in the nanomolar range.[1][2][4] By inhibiting BK channels, Iberiotoxin prevents the outward flow of potassium ions that would normally follow membrane depolarization and an increase in intracellular calcium. This leads to a prolongation of the action potential duration and an increase in neuronal firing frequency, making it an invaluable tool for dissecting the physiological roles of BK channels in various neuronal populations.[3]

Data Presentation

The following table summarizes the quantitative effects of Iberiotoxin on key neuronal excitability parameters as reported in various studies.

ParameterNeuron TypeIberiotoxin Conc.EffectReference
Action Potential DurationDorsal Root Ganglion Neurons100 nMSignificantly prolonged[3]
Firing FrequencyDorsal Root Ganglion Neurons100 nMIncreased[3]
Whole-cell Outward K+ CurrentDorsal Root Ganglion Neurons100 nMReduced in 67% of neurons[3]
Resting Membrane PotentialDorsal Root Ganglion Neurons100 nMNo significant alteration[3]
Action Potential AmplitudeDorsal Root Ganglion Neurons100 nMNo significant alteration[3]
Quantal Content of End-Plate PotentialsMouse Motor Nerve Terminals150 nMIncreased to 177.5 ± 9.9% of control[5]
Miniature End-Plate Potential (MEPP) Frequency (in 20 mM KCl)Mouse Motor Nerve Terminals150 nMIncreased to 125.6% of iberiotoxin-free values[5]
Spike Half-WidthCA1 Pyramidal Cells100 nMSignificantly increased[6]
Instantaneous Firing FrequencyCA1 Pyramidal Cells100 nMSignificantly increased[6]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the signaling pathway affected by Iberiotoxin and the logical consequences of BK channel blockade on neuronal excitability.

iberiotoxin_mechanism cluster_membrane Neuronal Membrane cluster_intracellular Intracellular VDCC Voltage-Gated Ca2+ Channel Ca_ion Ca2+ VDCC->Ca_ion influx BK_channel BK Channel Repolarization Membrane Repolarization BK_channel->Repolarization promotes AP_Prolongation Action Potential Prolongation BK_channel->AP_Prolongation blockade leads to Iberiotoxin This compound Iberiotoxin->BK_channel blocks Ca_ion->BK_channel activates Depolarization Membrane Depolarization Depolarization->VDCC opens Depolarization->BK_channel activates Increased_Excitability Increased Neuronal Excitability AP_Prolongation->Increased_Excitability results in logical_relationship start Application of This compound block_bk Blockade of BK Channels start->block_bk reduce_k_efflux Reduced K+ Efflux During Action Potential block_bk->reduce_k_efflux prolong_ap Prolonged Action Potential Duration reduce_k_efflux->prolong_ap increase_ca_influx Increased Ca2+ Influx per Action Potential prolong_ap->increase_ca_influx increase_firing Increased Firing Frequency prolong_ap->increase_firing increase_neurotransmitter Enhanced Neurotransmitter Release increase_ca_influx->increase_neurotransmitter experimental_workflow prep Prepare Neuronal Culture or Acute Brain Slices record_baseline Establish Baseline Recording (Electrophysiology or Ca2+ Imaging) prep->record_baseline apply_ibtx Bath Apply This compound (50-200 nM) record_baseline->apply_ibtx record_effect Record Experimental Data in the Presence of Iberiotoxin apply_ibtx->record_effect washout Washout (Optional) record_effect->washout data_analysis Data Analysis and Comparison (Baseline vs. Iberiotoxin) record_effect->data_analysis washout->data_analysis conclusion Draw Conclusions on the Role of BK Channels data_analysis->conclusion

References

Application Notes and Protocols for In Vivo Administration of Iberiotoxin TFA in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of Iberiotoxin (B31492) TFA (IbTX-TFA) in rodent models. Iberiotoxin, a potent and selective blocker of the large-conductance calcium-activated potassium (BK) channels, is a critical tool for investigating the physiological and pathophysiological roles of these channels in various biological systems.[1][2] These protocols are designed to guide researchers in the safe and effective use of IbTX-TFA for in vivo studies, with a focus on administration routes relevant to neurological and systemic investigations. While specific in vivo dosage information is not widely available in the current literature, this guide provides a framework for dose-finding studies and outlines detailed procedures for solution preparation and administration.

Introduction to Iberiotoxin TFA

Iberiotoxin is a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Buthus tamulus. It is a highly selective and potent inhibitor of the large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[3] These channels are ubiquitously expressed and play crucial roles in regulating neuronal excitability, neurotransmitter release, smooth muscle tone, and endocrine secretion. By blocking BK channels, Iberiotoxin can be used to elucidate their function in various physiological processes and disease models. The trifluoroacetate (B77799) (TFA) salt of Iberiotoxin is a common commercially available form, and studies have shown that the TFA counter-ion has low toxicity in rodents.[4]

Mechanism of Action

Iberiotoxin binds to the outer vestibule of the BK channel pore, physically occluding ion conduction.[5] This blockade leads to a reduction in potassium efflux, resulting in membrane depolarization and increased excitability in cells where BK channels are functionally significant.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight ~4230.85 g/mol (free base)[2]
Amino Acid Sequence 37 residues
Solubility Water (up to 100 mg/mL)[2]
Insoluble in DMSO and Ethanol[2]
Purity >95% (typically available commercially)
Table 2: In Vitro Effective Concentrations of Iberiotoxin
PreparationConcentrationEffectReference
Rat Dorsal Root Ganglion Neurons100 nMReduced whole-cell outward currents, prolonged action potential duration, and increased firing frequency.[6][7]
Mouse Neuromuscular Junction150 nMIncreased quantal content of end-plate potentials.[6]
Rat Hippocampal Slices (CA3)100 nMIncreased frequency of spontaneous, action potential-dependent EPSCs.

Experimental Protocols

Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for intracerebroventricular (ICV) injections

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile, low-protein-binding pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of lyophilized powder needed.

  • Reconstitution:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the calculated volume of sterile saline or aCSF to the vial.

    • Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking, which can cause denaturation of the peptide.

  • Sterile Filtration (Optional but Recommended): For intravenous or intracerebroventricular administration, it is recommended to sterile filter the final solution through a 0.22 µm syringe filter to remove any potential microbial contaminants. Use a filter with low protein binding capacity.

  • Storage:

    • For immediate use, the solution can be kept on ice.

    • For long-term storage, aliquot the solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of Iberiotoxin in solution should be validated for long-term experiments.

Administration Routes

The choice of administration route depends on the target tissue and the research question.

This route delivers this compound directly into the cerebrospinal fluid, bypassing the blood-brain barrier and allowing for direct effects on the central nervous system.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine with isoflurane (B1672236) or injectable anesthetic cocktail (e.g., ketamine/xylazine)

  • Surgical tools (scalpel, scissors, forceps, dental drill)

  • Hamilton syringe with a 30-gauge needle

  • Suturing material or tissue adhesive

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics for post-operative care

Surgical Protocol (for Rats):

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Mounting: Secure the anesthetized animal in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp and disinfect the surgical area with an antiseptic solution. Make a midline incision to expose the skull.

  • Identification of Bregma: Identify the bregma landmark on the skull.

  • Drilling the Burr Hole: Using a dental drill, create a small burr hole over the target lateral ventricle. Typical coordinates for the lateral ventricle in rats relative to bregma are: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm. The dorsoventral (DV) coordinate will be determined during the injection.

  • Injection:

    • Slowly lower the Hamilton syringe needle through the burr hole to the target DV coordinate (typically -3.5 to -4.0 mm from the skull surface).

    • Inject the this compound solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to prevent a rapid increase in intracranial pressure. Typical injection volumes range from 1 to 5 µL per ventricle.

    • Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon withdrawal.

  • Closure: Slowly withdraw the needle. Suture the scalp incision or close it with tissue adhesive.

  • Post-operative Care: Administer analgesics as per your institution's guidelines. Monitor the animal closely during recovery until it is fully ambulatory.

These routes are suitable for investigating the systemic effects of this compound or for studies where the toxin is expected to cross the blood-brain barrier to some extent.

Table 3: Recommended Volumes and Needle Gauges for Systemic Injections in Rodents

RouteMouseRat
Intraperitoneal (IP) Volume: up to 10 mL/kgNeedle: 25-27 GVolume: up to 10 mL/kgNeedle: 23-25 G
Intravenous (IV) - Tail Vein Volume: up to 5 mL/kg (bolus)Needle: 27-30 GVolume: up to 5 mL/kg (bolus)Needle: 25-27 G
Subcutaneous (SC) Volume: up to 10 mL/kgNeedle: 25-27 GVolume: up to 10 mL/kgNeedle: 23-25 G

General Procedure for Systemic Injections:

  • Animal Restraint: Properly restrain the animal according to established procedures.

  • Site Preparation: If necessary, disinfect the injection site with an alcohol wipe.

  • Injection:

    • IP: Insert the needle into the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.

    • IV (Tail Vein): Warm the tail to dilate the vein. Insert the needle into one of the lateral tail veins.

    • SC: Lift a fold of skin on the back or flank and insert the needle into the subcutaneous space.

  • Administration: Inject the this compound solution at a steady rate.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Visualization of Pathways and Workflows

Signaling Pathway of Iberiotoxin Action

Iberiotoxin_Signaling_Pathway Iberiotoxin This compound BK_Channel Large-Conductance Ca2+-Activated K+ Channel (BK) Iberiotoxin->BK_Channel Blocks K_Efflux K+ Efflux BK_Channel->K_Efflux Mediates Membrane_Potential Membrane Potential K_Efflux->Membrane_Potential Maintains Hyperpolarization Depolarization Depolarization Cell_Excitability Cellular Excitability Membrane_Potential->Cell_Excitability Regulates Increased_Excitability Increased Excitability

Caption: Signaling pathway of Iberiotoxin action on BK channels.

Experimental Workflow for In Vivo Iberiotoxin Study

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal Acclimation Anesthesia Anesthesia (for ICV) Animal_Acclimation->Anesthesia Solution_Prep This compound Solution Preparation Administration Administration (ICV, IP, IV, or SC) Solution_Prep->Administration Anesthesia->Administration Behavioral_Tests Behavioral Testing Administration->Behavioral_Tests Electrophysiology Electrophysiological Recording Administration->Electrophysiology Tissue_Collection Tissue Collection Behavioral_Tests->Tissue_Collection Electrophysiology->Tissue_Collection Biochemical_Assays Biochemical/Molecular Analysis Tissue_Collection->Biochemical_Assays

Caption: General experimental workflow for in vivo Iberiotoxin studies.

Potential Adverse Effects and Considerations

  • Toxicity: While the TFA component is considered to have low toxicity, Iberiotoxin itself is a component of scorpion venom. Systemic administration of high doses could potentially lead to adverse effects. The venom of Buthus tamulus can cause cardiovascular and respiratory symptoms.[1] Therefore, it is crucial to start with low doses and carefully observe the animals for any signs of distress, such as changes in breathing, heart rate, or motor activity.

  • Seizures: Given that Iberiotoxin increases neuronal excitability, there is a potential risk of inducing seizures, especially with direct central administration (ICV). Researchers should be prepared to monitor for and manage seizure activity.

  • Stability: The stability of peptide toxins in solution can be a concern. It is recommended to use freshly prepared solutions or to validate the stability of frozen aliquots for the duration of the experiment.

  • Dose-Finding: As previously emphasized, the lack of established in vivo doses in the literature necessitates a careful dose-finding study. This typically involves administering a range of doses to different groups of animals and observing for both the desired pharmacological effect and any adverse events. A suggested starting point for ICV administration could be in the low microgram or high nanogram range per animal, based on the in vitro potency and typical injection volumes. For systemic administration, higher doses will likely be required.

Conclusion

This compound is an invaluable tool for probing the in vivo function of BK channels. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute experiments using this potent neurotoxin in rodent models. By following these guidelines, ensuring careful dose-finding studies, and adhering to ethical animal research practices, scientists can effectively utilize this compound to advance our understanding of BK channel physiology and its role in health and disease.

References

Application Notes and Protocols for Electrophysiology Recording with Iberiotoxin TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Iberiotoxin Trifluoroacetate (B77799) (IbTX-TFA), a potent and selective blocker of the large-conductance calcium-activated potassium (BK) channels, in electrophysiological studies. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data for experimental design, and includes visual workflows and pathway diagrams to facilitate a deeper understanding of its application.

Introduction to Iberiotoxin

Iberiotoxin (IbTX) is a 37-amino acid peptide toxin originally purified from the venom of the scorpion Buthus tamulus. It is a highly selective and potent inhibitor of BK channels, also known as Maxi-K or Slo1 channels.[1] IbTX binds to the outer vestibule of the BK channel, thereby physically occluding the ion permeation pathway and inhibiting potassium efflux. This blockade leads to alterations in cellular excitability, making IbTX a valuable tool for investigating the physiological and pathophysiological roles of BK channels in various cell types, including neurons, muscle cells, and endocrine cells.

Mechanism of Action

Iberiotoxin exerts its inhibitory effect by binding with high affinity to the alpha subunit of the BK channel. This binding event reduces the channel's open probability and mean open time, effectively blocking the flow of potassium ions. The interaction is voltage-dependent and can be influenced by the external potassium concentration. Notably, some BK channel subtypes, particularly those containing the auxiliary β4 subunit, exhibit resistance to Iberiotoxin.[2][3][4][5] This differential sensitivity can be exploited to distinguish between different BK channel isoforms within a cell population.

Data Presentation

Iberiotoxin TFA Properties
PropertyValueReference
Molecular Weight~4230.85 g/mol (free base)[1]
Purity>95% (typically verified by HPLC)
FormulationLyophilized powder with trifluoroacetate (TFA) as a counterion
SolubilityWater or aqueous buffers. Avoid DMSO.[1]
StorageStore lyophilized powder at -20°C. Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
Quantitative Electrophysiological Data
ParameterValueCell Type / ConditionsReference
Dissociation Constant (Kd) ~1 nMNot specified[1][6]
IC50 Not explicitly found in search results
Effective Concentration 100-200 nMMouse motor nerve terminals
150 nMSubstantia Nigra Dopaminergic Neurons[7]
Blockade Percentage ~38 ± 6%Dopaminergic neurons (step from -63 to +2 mV)[7]
~49 ± 9%Dissociated dopaminergic neurons (spike-evoked outward current)[7]
Effect on Action Potential Width Increase from 2.44 ± 0.09 ms (B15284909) to 3.71 ± 0.21 msDopaminergic neurons[7]
Effect on Firing Frequency Increase from 2.9 ± 0.2 Hz to 4.4 ± 0.4 HzDopaminergic neurons[7]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (lyophilized powder)

  • Nuclease-free water or desired extracellular recording solution

  • Low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Reconstitution: Carefully open the vial and add the required volume of nuclease-free water or extracellular solution to create a stock solution of a desired concentration (e.g., 100 µM). Gently pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause the peptide to aggregate.

  • Aliquoting and Storage: Aliquot the stock solution into low-protein-binding tubes to avoid waste and repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a fresh aliquot can be thawed and kept on ice.

Whole-Cell Patch-Clamp Recording Protocol with Iberiotoxin Application

This protocol provides a general guideline for whole-cell voltage-clamp or current-clamp recordings. Specific parameters should be optimized for the cell type and experimental question.

1. Cell Preparation:

  • Culture cells on glass coverslips or prepare acute tissue slices.
  • Transfer a coverslip or slice to the recording chamber on the microscope stage.
  • Continuously perfuse the chamber with oxygenated artificial cerebrospinal fluid (aCSF) or an appropriate extracellular solution at a constant flow rate (e.g., 1-2 mL/min).

2. Pipette Preparation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
  • Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
  • Fill the pipette with the appropriate intracellular solution, ensuring no air bubbles are trapped in the tip.

3. Establishing a Whole-Cell Recording:

  • Approach the target cell with the patch pipette while applying slight positive pressure.
  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
  • Switch to voltage-clamp or current-clamp mode and allow the cell to stabilize for a few minutes before starting the recording.

4. Baseline Recording:

  • Record baseline BK channel activity using an appropriate voltage protocol. For example, in voltage-clamp, use a series of depolarizing voltage steps from a holding potential of -80 mV to elicit outward currents. In current-clamp, evoke action potentials with current injections.
  • Record stable baseline activity for at least 5-10 minutes.

5. Iberiotoxin Application:

  • Dilute the this compound stock solution to the final desired concentration (e.g., 100 nM) in the extracellular solution.
  • Switch the perfusion system to the solution containing Iberiotoxin.
  • Continuously record the electrical activity of the cell to observe the onset and steady-state effect of the toxin. The time to effect will depend on the perfusion rate and the concentration of the toxin.

6. Washout (Optional):

  • To test for the reversibility of the Iberiotoxin block, switch the perfusion back to the control extracellular solution.
  • Continue recording to monitor the recovery of BK channel activity. Note that the washout of peptide toxins can be slow and may be incomplete.

7. Data Analysis:

  • Measure the amplitude of the outward current before and after Iberiotoxin application to quantify the percentage of block.
  • In current-clamp recordings, analyze changes in action potential properties such as firing frequency, duration, and afterhyperpolarization.

Mandatory Visualizations

Signaling Pathway of BK Channel Activation

BK_Channel_Activation cluster_membrane Cell Membrane CaV Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx CaV->Ca_influx BK BK Channel (α subunit) K_efflux K+ Efflux BK->K_efflux IbTX Iberiotoxin IbTX->BK Inhibits Depolarization Membrane Depolarization Depolarization->CaV Activates Depolarization->BK Activates Ca_influx->BK Activates Hyperpolarization Hyperpolarization/ Repolarization K_efflux->Hyperpolarization Block Blockade

Caption: BK channel activation by depolarization and Ca2+ influx, and its inhibition by Iberiotoxin.

Experimental Workflow for Iberiotoxin Application in Patch-Clamp

Experimental_Workflow A Prepare Cells/Tissue Slices B Pull and Fire-Polish Patch Pipettes A->B C Establish Whole-Cell Configuration B->C D Record Baseline Activity (5-10 min) C->D E Perfuse with Iberiotoxin-containing Solution D->E H Data Analysis D->H F Record Effect of Iberiotoxin (Steady-state) E->F G Washout with Control Solution (Optional) F->G F->H G->H

Caption: Step-by-step workflow for a patch-clamp experiment using Iberiotoxin.

Logical Relationship of Iberiotoxin-Sensitive vs. Resistant BK Channels

BK_Subtypes cluster_subunits Auxiliary β Subunits BK_Channels BK Channels IbTX_Sensitive Iberiotoxin-Sensitive BK_Channels->IbTX_Sensitive IbTX_Resistant Iberiotoxin-Resistant BK_Channels->IbTX_Resistant beta1 β1 beta2 β2 beta3 β3 beta4 β4 IbTX_Sensitive->beta1 Associated with IbTX_Sensitive->beta2 Associated with IbTX_Sensitive->beta3 Associated with IbTX_Resistant->beta4 Associated with

Caption: Classification of BK channels based on their sensitivity to Iberiotoxin and association with β subunits.

References

Application Notes and Protocols for Using Iberiotoxin TFA in Planar Lipid Bilayer Single-Channel Recording

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iberiotoxin (B31492) (IbTX), a 37-amino acid peptide toxin originally purified from the venom of the scorpion Buthus tamulus, is a highly potent and selective blocker of the large-conductance Ca2+-activated K+ (BK) channels.[1] The trifluoroacetate (B77799) (TFA) salt of Iberiotoxin is a common formulation used in research due to its stability and solubility in aqueous solutions. BK channels, also known as Maxi-K or KCa1.1 channels, are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[2][3] Their dysfunction has been implicated in various pathological conditions, making them a significant target for drug discovery.

Planar lipid bilayer (PLB) electrophysiology is a powerful technique that allows for the study of single ion channel activity in a well-defined, reconstituted system.[4][5] This method involves forming an artificial lipid bilayer across a small aperture, separating two aqueous compartments, and then incorporating purified ion channels into this membrane.[4] The high-resolution recording of single-channel currents in a controlled environment makes PLB an ideal platform to investigate the detailed mechanism of action of pharmacological agents like Iberiotoxin.

These application notes provide a comprehensive guide for utilizing Iberiotoxin TFA to study its effects on single BK channels reconstituted into planar lipid bilayers.

Mechanism of Action

Iberiotoxin binds to the external vestibule of the BK channel, thereby physically occluding the ion conduction pathway.[6] This interaction is highly specific and occurs with high affinity, leading to a significant reduction in the channel's open probability (Po) and mean open time, effectively blocking the flow of potassium ions.[6]

Quantitative Data of this compound Effects on BK Channels

The following table summarizes key quantitative parameters describing the interaction of Iberiotoxin with BK channels, derived from single-channel recording studies.

ParameterValueChannel Type/ConditionsSource
Dissociation Constant (Kd) ~1 nMLarge conductance Ca2+-activated K+ channel[1][6][7]
Association Rate Constant (kon) 1.3 x 10^6 M⁻¹s⁻¹Bovine aortic smooth muscle BK channels in symmetric 150 mM KCl[8]
Dissociation Rate Constant (koff) 840 s (mean blocked time)Bovine aortic smooth muscle BK channels in symmetric 150 mM KCl[8]
Single-Channel Conductance (Iberiotoxin-sensitive) >200 pSGeneral BK channels[2]
Effect on Open Probability (Po) Significant DecreaseBK channels[6]

Experimental Protocols

Materials and Reagents
  • This compound: To be reconstituted in recommended buffer.

  • Purified BK Channels: Reconstituted in proteoliposomes.

  • Lipids: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE) in a 3:1 or 1:1 molar ratio, dissolved in n-decane.[4]

  • Planar Lipid Bilayer Setup: Including a bilayer cup and chamber, aperture substrate (e.g., Teflon or polystyrene), Ag/AgCl electrodes, headstage, and amplifier.[4][9]

  • Perfusion System: For solution exchange.

  • Data Acquisition System: Computer with appropriate software for recording and analyzing single-channel data.

  • Buffer Solutions:

    • Symmetric KCl Buffer (for recording): 150 mM KCl, 10 mM HEPES, pH 7.2-7.4.[4]

    • Cis-Chamber Buffer (intracellular): Symmetric KCl buffer supplemented with a defined concentration of free Ca²⁺ (e.g., 1-100 µM, buffered with EGTA) to activate BK channels.

    • Trans-Chamber Buffer (extracellular): Symmetric KCl buffer.

  • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 1 µM) in the appropriate recording buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. This compound is soluble in water.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_lipids Prepare Lipid Solution (e.g., POPC:POPE in n-decane) form_bilayer Form Planar Lipid Bilayer prep_lipids->form_bilayer prep_buffers Prepare Buffer Solutions (Cis and Trans) prep_buffers->form_bilayer prep_toxin Prepare this compound Stock add_toxin Add this compound to Trans Chamber prep_toxin->add_toxin prep_channels Prepare BK Channel Proteoliposomes incorporate_channels Incorporate BK Channels into Bilayer prep_channels->incorporate_channels form_bilayer->incorporate_channels record_baseline Record Baseline Single-Channel Activity incorporate_channels->record_baseline record_baseline->add_toxin record_effect Record Channel Activity in Presence of Toxin add_toxin->record_effect analyze_data Analyze Single-Channel Data (Po, Conductance, Dwell Times) record_effect->analyze_data compare_results Compare Pre- and Post-Toxin Parameters analyze_data->compare_results

Caption: Experimental workflow for single-channel recording of BK channels with Iberiotoxin.

Step-by-Step Protocol
  • Bilayer Formation:

    • Clean the bilayer cup and chamber thoroughly.

    • "Paint" the lipid solution across the aperture in the septum separating the two chambers.[4]

    • Monitor the thinning of the lipid film by measuring the capacitance until a stable bilayer is formed (typically indicated by a capacitance of ~0.4-0.8 µF/cm²).

  • BK Channel Reconstitution:

    • Once a stable bilayer is formed, add a small aliquot of the BK channel-containing proteoliposomes to the cis (intracellular) chamber.

    • Gently stir the cis chamber to facilitate the fusion of proteoliposomes with the planar bilayer.

    • Monitor the current trace for the appearance of discrete, step-like increases in current, which indicate the successful incorporation of single ion channels.

  • Baseline Single-Channel Recording:

    • Apply a constant holding potential (e.g., +40 mV) across the bilayer to drive K⁺ ion flow from the cis to the trans chamber.

    • Ensure the cis chamber contains an appropriate concentration of Ca²⁺ to achieve a desired baseline open probability.

    • Record single-channel activity for a sufficient duration (e.g., 5-10 minutes) to establish a stable baseline.

  • Application of this compound:

    • Add a known concentration of this compound to the trans (extracellular) chamber to achieve the desired final concentration (e.g., 1-100 nM).

    • Gently stir the trans chamber to ensure uniform distribution of the toxin.

  • Recording the Effect of Iberiotoxin:

    • Immediately after adding the toxin, continue to record single-channel activity.

    • Observe the characteristic long silent periods in the current trace, which correspond to the toxin-bound, blocked state of the channel.

    • Record for an extended period to capture multiple binding and unbinding events, if feasible, depending on the toxin concentration and dissociation rate.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the open probability (Po), single-channel conductance, mean open times, and mean closed (blocked) times both before and after the addition of Iberiotoxin.

    • Construct all-points histograms to visualize the open and closed current levels.

    • Calculate the association and dissociation rates of the toxin from the dwell times in the unblocked and blocked states, respectively.

BK Channel Signaling and Iberiotoxin Inhibition

BK channels are activated by the synergistic action of membrane depolarization and an increase in intracellular calcium concentration.[3] This dual regulation allows BK channels to act as a negative feedback mechanism to limit cellular excitability.

Signaling Pathway Diagram

G cluster_activation Channel Activation cluster_channel BK Channel cluster_inhibition Inhibition cluster_effect Cellular Effect Depolarization Membrane Depolarization VSD_activation Voltage Sensor Domain Activation Depolarization->VSD_activation Ca_influx Ca²⁺ Influx / Release Ca_binding Intracellular Ca²⁺ Binding to BK Channel Ca_influx->Ca_binding BK_channel_open BK Channel (Open) Ca_binding->BK_channel_open VSD_activation->BK_channel_open BK_channel_closed BK Channel (Closed) BK_channel_closed->BK_channel_open Gating K_efflux K⁺ Efflux BK_channel_open->K_efflux Iberiotoxin Iberiotoxin Iberiotoxin->BK_channel_open Block Hyperpolarization Hyperpolarization / Repolarization K_efflux->Hyperpolarization Reduced_excitability Reduced Cellular Excitability Hyperpolarization->Reduced_excitability

References

Application Notes: Fluorescent Labeling of Iberiotoxin for High-Resolution Imaging of BK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Iberiotoxin (IbTX), a 37-amino acid peptide toxin isolated from the venom of the scorpion Mesobuthus tamulus, is a highly potent and specific blocker of the large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or Maxi-K channels.[1] These channels are ubiquitously expressed and play crucial roles in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release.[2] The high affinity and specificity of Iberiotoxin for BK channels make it an invaluable molecular probe for studying the localization, trafficking, and function of these channels.

Fluorescent labeling of Iberiotoxin allows for the direct visualization of BK channels in living cells and fixed tissues using various imaging techniques, such as confocal microscopy and flow cytometry. This provides a powerful tool for researchers in neuroscience, pharmacology, and cell biology to investigate the role of BK channels in physiological and pathological processes. These application notes provide detailed protocols for the fluorescent labeling of Iberiotoxin with Alexa Fluor™ 488, its subsequent purification, and its application in cellular imaging.

Signaling Pathway of Iberiotoxin

Iberiotoxin exerts its function by binding to the outer vestibule of the BK channel, thereby physically occluding the ion conduction pathway. BK channels are activated by the synergistic action of membrane depolarization and an increase in intracellular calcium concentration. The opening of BK channels leads to an efflux of K+ ions, which hyperpolarizes the cell membrane, providing a negative feedback mechanism to limit cellular excitability. By blocking this channel, Iberiotoxin prevents this repolarizing current, leading to prolonged depolarization and increased excitability.

cluster_membrane Cell Membrane BK_channel BK Channel (KCa1.1) K_efflux K⁺ Efflux BK_channel->K_efflux Allows Block Blockage of K⁺ Pore BK_channel->Block Leads to Ca_influx Increased Intracellular Ca²⁺ Ca_influx->BK_channel Activates Depolarization Membrane Depolarization Depolarization->BK_channel Activates Hyperpolarization Membrane Hyperpolarization (Negative Feedback) K_efflux->Hyperpolarization IbTX Fluorescent Iberiotoxin IbTX->BK_channel Binds Block->K_efflux Inhibits

Figure 1. Signaling pathway of Iberiotoxin action on the BK channel.

Quantitative Data

Toxin ConjugateTargetAffinity (IC50 / Kd)Fold Change vs. UnlabeledReference
Iberiotoxin (Unlabeled) BK Channel~250 pM - 2 nMN/A[1][3]
IbTx-LC-Biotin BK Channel26 nM (Kd)~13-100x increase[4]
[Q1G, ΔR14]LvIB (Unlabeled) α7 nAChR165.9 nMN/A[5]
[Q1G, ΔR14]LvIB-Cy5 α7 nAChR298.0 nM~1.8x increase[5]
LtIA (Unlabeled) α3β2 nAChR22.95 nMN/A[5]
LtIA-5-TAMRA α3β2 nAChR90.66 nM~4x increase[5]

Table 1: Comparison of binding affinities for unlabeled and labeled peptide toxins. A modest increase in the IC50/Kd value (reduced affinity) is expected after fluorescent labeling.

Protocols

Protocol 1: Fluorescent Labeling of Iberiotoxin with Alexa Fluor™ 488 NHS Ester

This protocol describes the conjugation of Iberiotoxin to an amine-reactive fluorescent dye. Iberiotoxin contains several lysine (B10760008) residues and an N-terminus that can be targeted by N-hydroxysuccinimidyl (NHS) esters.

Materials:

  • Iberiotoxin (≥95% purity)

  • Alexa Fluor™ 488 NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., C18 RP-HPLC column or gel filtration column)

Procedure:

  • Prepare Iberiotoxin Solution: Dissolve Iberiotoxin in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the Alexa Fluor™ 488 NHS Ester in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction: Add the dye solution to the peptide solution. A molar ratio of 5-10 fold excess of dye to peptide is recommended as a starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled peptide from unreacted dye and unlabeled peptide. See Protocol 2 for details.

cluster_workflow Labeling & Purification Workflow IbTX Iberiotoxin (1-2 mg/mL in pH 8.3 buffer) Reaction Combine & Incubate (1-2h, RT, dark) IbTX->Reaction Dye Alexa Fluor™ 488 NHS Ester (10 mg/mL in DMSO) Dye->Reaction Purification Purification (RP-HPLC) Reaction->Purification Labeled_IbTX Labeled IbTX-AF488 Purification->Labeled_IbTX Collect Fractions QC QC Analysis (Mass Spec & Spectroscopy) Labeled_IbTX->QC Final_Product Purified IbTX-AF488 QC->Final_Product

Figure 2. Experimental workflow for fluorescent labeling and purification of Iberiotoxin.
Protocol 2: Purification of Labeled Iberiotoxin by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying fluorescently labeled peptides.[6] It separates molecules based on their hydrophobicity.

Materials:

  • C18 RP-HPLC column

  • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water

  • Buffer B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector (214 nm and 280 nm) and a fluorescence detector (Ex/Em ~495/519 nm)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Buffer A and 5% Buffer B.

  • Sample Injection: Acidify the labeling reaction mixture with TFA and inject it onto the column.

  • Elution Gradient: Elute the bound peptides using a linear gradient of Buffer B (e.g., 5% to 65% Buffer B over 30 minutes).

  • Fraction Collection: Collect fractions and monitor the elution profile using the UV and fluorescence detectors. The labeled peptide will be fluorescent and should elute later than the unlabeled peptide due to the hydrophobicity of the dye.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a powder.

Protocol 3: Imaging BK Channels in Cultured Cells

This protocol provides a general guideline for staining and imaging BK channels on the surface of cultured cells (e.g., HEK293 cells expressing BK channels) using fluorescently labeled Iberiotoxin.

Materials:

  • Purified IbTX-Alexa Fluor™ 488

  • Cultured cells on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 2% Bovine Serum Albumin)

  • Fixative (e.g., 4% Paraformaldehyde in PBS), optional

  • Nuclear counterstain (e.g., DAPI), optional

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (e.g., 50-70%).

  • Blocking: Gently wash the cells twice with PBS. Add blocking buffer and incubate for 30 minutes at room temperature to reduce non-specific binding.

  • Staining: Dilute the IbTX-Alexa Fluor™ 488 in blocking buffer to a final concentration of 50-200 nM. Remove the blocking buffer and add the staining solution to the cells.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound toxin.

  • Fixation (Optional): For fixed-cell imaging, incubate cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Note: For live-cell imaging, skip this step.

  • Counterstaining (Optional): Incubate cells with DAPI for 5-10 minutes to stain the nuclei. Wash twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. For Alexa Fluor™ 488, use an excitation wavelength of ~488 nm and collect emission between ~500-550 nm.[7][8]

Start Start: Cells expressing BK channels Block Block non-specific sites (e.g., 2% BSA) Start->Block Stain Incubate with IbTX-Alexa Fluor™ 488 Block->Stain Wash Wash to remove unbound toxin Stain->Wash Decision Live or Fixed Cell Imaging? Wash->Decision Fix Fix with 4% PFA Decision->Fix Fixed Image_Live Proceed to Live-Cell Imaging Decision->Image_Live Live Image_Fixed Proceed to Fixed-Cell Imaging Fix->Image_Fixed

Figure 3. Logical workflow for using fluorescent Iberiotoxin in cell imaging studies.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive dye (hydrolyzed NHS ester).Use fresh, anhydrous DMSO/DMF for dye reconstitution. Protect dye from moisture.
Suboptimal pH of reaction buffer.Ensure the pH of the conjugation buffer is between 8.0 and 8.5.
High Background Staining Non-specific binding of the labeled toxin.Increase the concentration of BSA in the blocking buffer (up to 5%). Increase the number and duration of wash steps.
Insufficient purification of the labeled toxin.Re-purify the labeled toxin to ensure all free dye is removed.
No/Weak Fluorescent Signal Labeled toxin concentration is too low.Increase the concentration of the labeled toxin during the staining step.
Low expression of BK channels in the cells.Use a positive control cell line known to express high levels of BK channels.
Photobleaching.Reduce laser power and/or exposure time during imaging. Use an anti-fade mounting medium.

References

Troubleshooting & Optimization

Iberiotoxin TFA not dissolving properly in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during experiments with Iberiotoxin TFA, particularly concerning its dissolution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: Iberiotoxin (IbTX) is a potent and selective peptide toxin originally isolated from the venom of the scorpion Buthus tamulus. It functions as a high-affinity blocker of large-conductance calcium-activated potassium channels, also known as BK channels or Maxi-K channels. The trifluoroacetate (B77799) (TFA) salt is a common form of the synthetic peptide provided after purification. Iberiotoxin binds to the external vestibule of the BK channel, physically occluding the pore and thereby inhibiting potassium ion flow.[1][2] This blockade reduces the channel's opening probability and the duration it remains open.[1]

Q2: In what solvents should I dissolve this compound?

A2: this compound is soluble in water and aqueous buffers.[2][3] It is recommended to use sterile, deionized water or a suitable buffer such as phosphate-buffered saline (PBS) at a pH between 7.0 and 7.4. It is important to note that this compound is generally considered insoluble in organic solvents like DMSO and ethanol.[2][3]

Q3: What is the recommended storage procedure for this compound solutions?

A3: Once dissolved, it is best to prepare single-use aliquots of the this compound solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. These aliquots should be stored at -20°C or -80°C. For immediate use, the stock solution can be kept on ice.[2]

Troubleshooting Guide: this compound Dissolution Issues

Problem: The lyophilized this compound powder is not dissolving or is forming precipitates in solution.

This guide provides a systematic approach to troubleshoot and resolve common dissolution problems with this compound.

Step 1: Initial Checks and Proper Handling

  • Centrifugation: Before opening the vial, briefly centrifuge it to ensure all the lyophilized powder is collected at the bottom.[2] This prevents loss of material that may be present on the cap or walls of the vial.

  • Visual Inspection: Examine the powder for any unusual appearance, such as discoloration or clumping, which might indicate degradation.

Step 2: Solvent Selection and Preparation

  • Solvent Choice: Confirm that you are using a recommended solvent. Water (sterile, deionized) or an aqueous buffer (e.g., PBS, pH 7.2-7.4) are the most appropriate choices.[2] Avoid using DMSO or ethanol.[2][3]

  • Solvent Quality: Ensure the solvent is of high purity and free of contaminants. For aqueous buffers, verify the pH is within the optimal range for peptide solubility.

Step 3: Reconstitution Technique

  • Gentle Agitation: After adding the solvent, gently swirl the vial or pipette the solution up and down to facilitate dissolution.[2]

  • Avoid Vigorous Mixing: Do not vortex vigorously, as this can cause the peptide to aggregate or denature.[2]

  • Sonication (with caution): If the powder is still not dissolving, a brief and gentle sonication in a water bath may be helpful. However, prolonged or high-energy sonication should be avoided as it can also lead to peptide degradation.

Step 4: Addressing Potential Peptide-Specific Issues

  • Hydrophobicity: While Iberiotoxin is generally water-soluble, variations in synthesis batches or the presence of the TFA counterion can sometimes affect its solubility.

  • pH Adjustment: The net charge of a peptide, and thus its solubility, is influenced by the pH of the solution. If dissolving in water, a slight adjustment of the pH away from the peptide's isoelectric point (pI) can improve solubility. For basic peptides, a slightly acidic pH may help, while for acidic peptides, a slightly basic pH may be beneficial.

  • TFA Counterion Exchange: In some instances, the trifluoroacetate counterion can contribute to solubility issues. If problems persist, a counterion exchange to a more biocompatible salt, such as hydrochloride, can be performed. This is an advanced procedure and should be considered if other methods fail.

The following flowchart provides a logical approach to troubleshooting dissolution problems:

G Troubleshooting this compound Dissolution start Start: this compound not dissolving check_handling Initial Checks: - Centrifuge vial before opening? - Visually inspect powder? start->check_handling solvent_selection Solvent Selection: - Using water or aqueous buffer? - Solvent pure and at correct pH? check_handling->solvent_selection Yes fail Contact Technical Support check_handling->fail No reconstitution_technique Reconstitution Technique: - Gentle agitation (swirling/pipetting)? - Avoided vigorous vortexing? solvent_selection->reconstitution_technique Yes solvent_selection->fail No sonication Consider Gentle Sonication: - Brief sonication in water bath? reconstitution_technique->sonication Still not dissolved success Dissolution Successful reconstitution_technique->success Dissolved ph_adjustment Advanced Troubleshooting: - Adjust pH away from pI? sonication->ph_adjustment Still not dissolved sonication->success Dissolved counterion_exchange Consider Counterion Exchange: - Exchange TFA for another counterion? ph_adjustment->counterion_exchange Still not dissolved ph_adjustment->success Dissolved counterion_exchange->success Dissolved counterion_exchange->fail Still not dissolved

Troubleshooting workflow for this compound dissolution.

Quantitative Data Summary

The following table summarizes key quantitative data for Iberiotoxin.

ParameterValueReference
Molecular Weight ~4230.85 Da (free base)[3]
Dissociation Constant (Kd) ~1 nM[3]
Solubility in Water Soluble[2][3]
Solubility in DMSO Insoluble[3]
Solubility in Ethanol Insoluble[2][3]
Recommended Stock Concentration 10 µM (example)[2]
Storage of Stock Solution -20°C to -80°C[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol provides a step-by-step guide for the proper dissolution of lyophilized this compound.

Materials:

  • Vial of lyophilized this compound

  • Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Microcentrifuge

Procedure:

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Centrifugation: Centrifuge the vial briefly (e.g., 1 minute at 1000 x g) to collect all the lyophilized powder at the bottom of the vial.[2]

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile, deionized water or PBS to achieve the target stock concentration (e.g., for a 10 µM stock solution).

  • Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the peptide. Avoid creating bubbles or foaming. Do not vortex.[2]

  • Visual Confirmation: Ensure that the solution is clear and free of any visible particulates. If not fully dissolved, let the solution sit at room temperature for a few minutes with occasional gentle swirling.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. This minimizes waste and prevents degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C until use.

Visualizations

Signaling Pathway of Iberiotoxin Action

The following diagram illustrates the mechanism by which Iberiotoxin blocks the BK channel.

G Iberiotoxin Signaling Pathway cluster_membrane Cell Membrane bk_channel BK Channel (α subunit) bk_channel->k_ion_extracellular K+ Efflux (Normal Function) block Pore Blockade bk_channel->block iberiotoxin Iberiotoxin iberiotoxin->bk_channel Binds to external vestibule k_ion_intracellular K+ (intracellular) k_ion_intracellular->bk_channel inhibition Inhibition of K+ Efflux block->inhibition

Mechanism of BK channel blockade by Iberiotoxin.
Experimental Workflow for Patch-Clamp Analysis

This diagram outlines a typical experimental workflow for studying the effect of Iberiotoxin on BK channels using the patch-clamp technique.

G Patch-Clamp Experimental Workflow cell_prep Cell Preparation (e.g., HEK293 expressing BK channels) patch_pipette Prepare Patch Pipette (fill with internal solution) cell_prep->patch_pipette giga_seal Form Gigaohm Seal (on cell membrane) patch_pipette->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_recording Record Baseline BK Currents (Control) whole_cell->baseline_recording iberiotoxin_application Apply Iberiotoxin (via perfusion system) baseline_recording->iberiotoxin_application experimental_recording Record BK Currents (with Iberiotoxin) iberiotoxin_application->experimental_recording washout Washout (remove Iberiotoxin) experimental_recording->washout washout_recording Record Recovery of BK Currents washout->washout_recording data_analysis Data Analysis (% inhibition, IC50) washout_recording->data_analysis

Workflow for electrophysiological analysis of Iberiotoxin.

References

Technical Support Center: Troubleshooting Iberiotoxin Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a loss of Iberiotoxin (IbTX) activity in their experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Iberiotoxin and its expected effect?

A1: Iberiotoxin is a potent and selective blocker of large-conductance Ca2+-activated potassium channels, also known as BK channels or Maxi-K channels.[1][2] Its primary action is to bind to the external face of the channel, thereby inhibiting the potassium current by reducing both the channel's opening probability and the duration it stays open.[1][2] The expected effect of applying Iberiotoxin is a reduction or complete block of BK channel-mediated currents.[1]

Q2: At what concentration should I be using Iberiotoxin?

A2: Iberiotoxin is effective at nanomolar concentrations. The dissociation constant (Kd) is approximately 1 nM, and the half-maximal inhibitory concentration (IC50) is around 2 nM.[1] For many applications, a concentration range of 10-100 nM is sufficient to achieve complete blockage of sensitive BK channels.[1]

Q3: My Iberiotoxin doesn't seem to be working. What are the most common reasons for a lack of effect?

A3: Several factors could contribute to an apparent lack of Iberiotoxin effect. These can be broadly categorized as:

  • Issues with the Toxin Itself: Problems with solubility, storage, and degradation.[1]

  • Experimental System Factors: The presence of Iberiotoxin-resistant BK channels or issues with the experimental setup.[1]

  • Protocol and Application Errors: Incorrect final concentration or insufficient incubation time.[1]

Troubleshooting Guide: No Observable Effect of Iberiotoxin

If you are not observing the expected inhibitory effect of Iberiotoxin on BK channel currents, please consult the following potential causes and solutions.

Step 1: Verify the Integrity and Preparation of Iberiotoxin

Issue: The toxin may have degraded or been improperly prepared, leading to a loss of activity.

Potential Cause Troubleshooting Steps Supporting Data/Notes
Improper Solubilization Ensure you are using an appropriate solvent. Iberiotoxin is soluble in water and aqueous buffers.[1][3][4] It is insoluble in DMSO and ethanol.[1][5] For reconstitution, centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.[1]Solubility: Soluble to 0.70 mg/ml in water.[3][4]
Degradation of Stock Solution Use freshly prepared solutions whenever possible.[1] If using a stored stock solution, allow it to equilibrate to room temperature before use. Avoid repeated freeze-thaw cycles.[5]Storage: Store lyophilized toxin at -20°C or -80°C.[1][3] Aliquoted stock solutions can be stored at -20°C for up to 3 months or -80°C for up to a year.[5]
Peptide Adsorption Use low-protein-binding tubes and pipette tips to prevent loss of peptide due to surface adsorption. The inclusion of a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the buffer can help mitigate this.This is a general recommendation for working with peptides.
Step 2: Evaluate the Experimental System

Issue: The biological system may not be sensitive to Iberiotoxin.

Potential Cause Troubleshooting Steps Supporting Data/Notes
Iberiotoxin-Resistant BK Channels Verify if your experimental system expresses Iberiotoxin-sensitive BK channels. The presence of the β4 accessory subunit can confer resistance to Iberiotoxin.[6][7][8]The β4 subunit can decrease the toxin association rate by 250-1000 fold.[9]
Absence of BK Channels Confirm the expression of BK channels in your cell type or tissue preparation using techniques like Western blot, immunohistochemistry, or RT-PCR.
Use of a Positive Control Use a known BK channel blocker, such as a high concentration of Tetraethylammonium (TEA) or Paxilline, to confirm the presence of functional BK channels.TEA can competitively inhibit Iberiotoxin binding.[1][10]
Step 3: Review Your Experimental Protocol

Issue: The experimental conditions or the method of application may be preventing the toxin from reaching its target effectively.

Potential Cause Troubleshooting Steps Supporting Data/Notes
Incorrect Final Concentration Double-check your dilution calculations to ensure the final concentration of Iberiotoxin in your experimental chamber is within the effective range (typically 10-100 nM).[1]Kd: ~1 nM[2][5][11] IC50: ~2 nM[1]
Insufficient Incubation Time Ensure sufficient time for the toxin to reach its target and exert its blocking effect. The block should become apparent as the toxin-containing solution reaches the cell.[1]The dissociation rate is very low, meaning the mean blocked time can be several minutes.[11]
Improper Application Iberiotoxin acts on the external face of the BK channel.[1][2][10] In patch-clamp experiments, this means it should be applied to the extracellular solution.[1]
Interfering Substances in Buffer High concentrations of external potassium can reduce the association rate of Iberiotoxin with the channel.[1][10][11] Tetraethylammonium (TEA) can also competitively inhibit Iberiotoxin binding.[1][10]

Experimental Protocols

General Experimental Workflow for Testing the Effect of Iberiotoxin

This protocol describes a general workflow for testing the effect of Iberiotoxin using whole-cell patch-clamp electrophysiology.

  • Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and free Ca²⁺ buffered to the desired concentration (e.g., 10 µM) (pH adjusted to 7.2 with KOH).[12]

    • Iberiotoxin Stock Solution: Reconstitute lyophilized Iberiotoxin in water or an aqueous buffer to a stock concentration of 10-100 µM. Aliquot and store at -20°C or -80°C.

  • Recording Procedure:

    • Establish a stable whole-cell recording with a gigaohm seal.[1]

    • Record baseline BK channel currents by perfusing the cell with the control external solution. Elicit currents using a voltage-step protocol (e.g., stepping from a holding potential of -80 mV to positive potentials like +100 mV).[1]

    • Apply Iberiotoxin by switching the perfusion to the external solution containing the desired final concentration of Iberiotoxin (e.g., 100 nM).[1]

    • Continuously monitor the BK channel currents to observe the block.[1]

    • To test for reversibility, switch the perfusion back to the control extracellular solution.[1]

  • Data Analysis:

    • Measure the peak outward current at each voltage step before, during, and after the application of Iberiotoxin.

    • Calculate the percentage of current inhibition.

Visualizations

Troubleshooting_Iberiotoxin cluster_verification Step 1: Toxin Integrity cluster_system Step 2: Experimental System cluster_protocol Step 3: Protocol Review start No Iberiotoxin Effect Observed prep Verify Toxin Preparation (Solubility, Storage, Freshness) start->prep Check system Evaluate Experimental System (IbTX-sensitive channels?, Positive control) prep->system If OK end_fail Consult Further prep->end_fail If Issue Found protocol Review Experimental Protocol (Concentration, Application, Incubation) system->protocol If OK system->end_fail If Issue Found end_success Activity Restored protocol->end_success Issue Identified & Resolved protocol->end_fail If No Obvious Issue

Caption: Troubleshooting workflow for loss of Iberiotoxin activity.

BK_Channel_Inhibition cluster_membrane Cell Membrane cluster_stimuli BK_channel BK Channel (α subunit) beta4 β4 Subunit (confers resistance) BK_channel->beta4 associated with K_efflux K⁺ Efflux (Hyperpolarization) BK_channel->K_efflux opens Ca_increase Increased Intracellular Ca²⁺ Ca_increase->BK_channel Depolarization Membrane Depolarization Depolarization->BK_channel Iberiotoxin Iberiotoxin Iberiotoxin->Block Block->BK_channel blocks

Caption: Iberiotoxin mechanism of action on the BK channel.

References

Technical Support Center: Troubleshooting Iberiotoxin (IbTX) Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the use of Iberiotoxin (B31492) (IbTX) for blocking large-conductance calcium-activated potassium (BK) channels.

Frequently Asked Questions (FAQs)

Q1: What is Iberiotoxin and how does it block BK channels?

Iberiotoxin is a 37-amino acid peptide toxin originally isolated from the venom of the Eastern Indian red scorpion, Hottentotta tamulus (formerly Buthus tamulus).[1] It is a highly potent and selective blocker of large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K, Slo1, or Kca1.1 channels.[1][2] IbTX binds with high affinity to the outer vestibule of the BK channel pore, physically occluding it and thereby inhibiting potassium ion flow.[3][4] This blockade reduces both the probability of the channel opening and the mean open time.[1]

Q2: What is the typical effective concentration of Iberiotoxin?

Iberiotoxin is effective at nanomolar concentrations. For most applications, a concentration range of 10-100 nM is sufficient to achieve a complete block of IbTX-sensitive BK channels.[5] The dissociation constant (Kd) for the α subunit of the BK channel is approximately 1 nM.[1][6][7]

Q3: How should I reconstitute and store Iberiotoxin?

For optimal results and to maintain the integrity of the peptide, follow these steps for reconstitution and storage:

  • Reconstitution: Iberiotoxin is soluble in water and aqueous buffers. It is recommended to reconstitute the lyophilized powder in sterile, deionized water or a suitable buffer to a stock concentration of, for example, 10 µM. To ensure the powder is at the bottom of the vial, briefly centrifuge it before opening. Gently pipette the solution to dissolve the peptide completely, avoiding vigorous vortexing which can cause degradation.

  • Storage: Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage or at -80°C for long-term storage (up to one year).[6] For immediate use, the stock solution can be kept on ice.

Q4: Is Iberiotoxin selective for all types of BK channels?

No, and this is a critical point for experimental design. While Iberiotoxin is highly selective for BK channels over other types of potassium channels, its efficacy is significantly modulated by the presence of auxiliary β subunits.[8] Most notably, the co-assembly of the pore-forming α subunit with the β4 subunit renders the BK channel largely resistant to Iberiotoxin.[9][10][11][12] The β1 subunit can also reduce sensitivity to IbTX.[9][13][14] Therefore, a lack of effect from Iberiotoxin may indicate the presence of these resistant BK channel isoforms in your experimental system.

Troubleshooting Guide: Lack of BK Channel Block with Iberiotoxin

If you are not observing the expected inhibitory effect of Iberiotoxin in your experiments, consult the following troubleshooting steps.

Step 1: Verify the Integrity and Activity of Your Iberiotoxin Stock
Potential Issue Troubleshooting Action
Degraded Toxin Prepare a fresh solution from your lyophilized stock. Ensure that the stock has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
Incorrect Concentration Double-check all dilution calculations to ensure the final concentration in your experimental setup is within the effective range (typically 10-100 nM).
Inactive Batch If possible, test your Iberiotoxin on a positive control system known to express IbTX-sensitive BK channels (e.g., a heterologous expression system with only the α subunit).
Step 2: Evaluate Your Experimental System
Potential Issue Troubleshooting Action
Presence of IbTX-Resistant BK Channels The most common reason for a lack of effect is the presence of BK channels containing the β4 subunit.[9][10][11][12] To confirm the presence of BK channels, use a non-isoform-selective BK channel blocker like paxilline (B40905) as a positive control. If paxilline blocks the current, but Iberiotoxin does not, it strongly suggests the presence of IbTX-resistant isoforms.
Absence of Functional BK Channels Confirm that your experimental preparation expresses functional BK channels. This can be done by attempting to elicit BK currents with a BK channel activator, such as NS1619, as a positive control.[15][16]
Low Channel Expression or Activity Ensure your experimental conditions are optimal for BK channel activation (e.g., appropriate membrane depolarization and intracellular calcium concentration).
Step 3: Review Your Experimental Protocol
Potential Issue Troubleshooting Action
Incorrect Application Iberiotoxin acts on the external face of the BK channel.[3][4] In patch-clamp experiments, ensure it is applied to the extracellular solution.
Insufficient Incubation Time While the on-rate is generally fast for sensitive channels, ensure sufficient time for the toxin to reach its target and for the block to reach a steady state. In perfusion systems, this may take several minutes.
Interfering Substances High concentrations of external potassium can decrease the association rate of Iberiotoxin.[3][4] If possible, use physiological potassium concentrations in your extracellular solution.
Partial or Incomplete Block A partial block may indicate a mixed population of sensitive and resistant BK channels. It could also be due to an insufficient concentration of Iberiotoxin or inadequate incubation time.
Apparent Irreversibility of Block While the block of the α subunit alone is reversible, the presence of the β1 or β4 subunits can dramatically slow the dissociation rate, making the block appear irreversible within the timeframe of a typical experiment.[8][9] A thorough washout with control solution for an extended period is necessary to test for reversibility.

Quantitative Data: Iberiotoxin Affinity for BK Channel Subunits

The affinity of Iberiotoxin for BK channels is highly dependent on the subunit composition. The following table summarizes reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for different BK channel configurations.

BK Channel Subunit Composition Reported Affinity (Kd / IC50) Key Observation References
α subunit alone ~1 nM (Kd), ~2 nM (IC50)High affinity and sensitivity.[3][5][6][7]
α + β1 subunits 65 nM (IC50)Reduced sensitivity compared to the α subunit alone. The block can become nearly irreversible due to a very slow dissociation rate.[8][9]
α + β2 subunits Sensitive to IberiotoxinThe β2 subunit does not confer resistance to Iberiotoxin.[10]
α + β4 subunits >1 µM (significant block not achieved at this concentration)Renders the channel largely insensitive to Iberiotoxin due to a dramatically slowed association rate.[8][9][10][11]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure macroscopic BK currents and assess the inhibitory effect of Iberiotoxin.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, pH 7.2 with KOH. Adjust free Ca2+ to the desired concentration.

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose, pH 7.4 with NaOH.

  • Procedure:

    • Establish a stable whole-cell recording from the cell of interest.

    • Record baseline BK currents by applying a voltage-step protocol (e.g., holding at -80 mV and stepping to positive potentials up to +100 mV).

    • Perfuse the bath with the external solution containing the desired concentration of Iberiotoxin (e.g., 100 nM).

    • Continuously monitor the currents until a steady-state block is achieved.

    • To test for reversibility, perfuse the bath with the control external solution for an extended period.

Protocol 2: Positive Control using Paxilline

Paxilline is a non-isoform-selective BK channel blocker and can be used to confirm the presence of BK channels when Iberiotoxin is ineffective.

  • Solutions:

    • Use the same internal and external solutions as in Protocol 1.

    • Prepare a stock solution of Paxilline (e.g., 10 mM in DMSO).

  • Procedure:

    • Follow steps 1 and 2 of Protocol 1 to record baseline BK currents.

    • Apply Paxilline (e.g., 100 nM final concentration) to the bath.

    • Observe the inhibition of the outward current. A significant block confirms the presence of BK channels.

Protocol 3: Positive Control using a BK Channel Activator (NS1619)

NS1619 can be used to confirm the presence of functional BK channels by observing an increase in current.

  • Solutions:

    • Use the same internal and external solutions as in Protocol 1.

    • Prepare a stock solution of NS1619 (e.g., 50 mM in DMSO).

  • Procedure:

    • Record baseline currents using a suitable voltage protocol.

    • Apply NS1619 (e.g., 30-50 µM final concentration) to the bath.[15]

    • An increase in outward current indicates the presence of functional BK channels. The subsequent application of Iberiotoxin should reverse this effect in IbTX-sensitive channels.

Protocol 4: Negative Control using a Scrambled Peptide

A scrambled peptide with the same amino acid composition as Iberiotoxin but in a randomized sequence is the ideal negative control to ensure the observed block is sequence-specific.

  • Peptide:

    • Obtain a custom-synthesized scrambled version of Iberiotoxin.

  • Procedure:

    • Follow the same procedure as in Protocol 1, but apply the scrambled peptide at the same concentration as you would use for Iberiotoxin.

    • No significant block of the BK current should be observed.

Visualizations

BK Channel Signaling and Iberiotoxin Inhibition Depolarization Membrane Depolarization Ca_Influx Ca²⁺ Influx (via VDCCs) Depolarization->Ca_Influx activates BK_Channel BK Channel (α subunit) Depolarization->BK_Channel activates Ca_Influx->BK_Channel activates K_Efflux K⁺ Efflux BK_Channel->K_Efflux mediates Hyperpolarization Hyperpolarization (Negative Feedback) K_Efflux->Hyperpolarization Hyperpolarization->Depolarization inhibits Iberiotoxin Iberiotoxin Iberiotoxin->BK_Channel blocks Beta4 β4 Subunit Beta4->BK_Channel confers resistance

Caption: BK Channel Activation and Iberiotoxin Blockade Pathway.

Troubleshooting Workflow: No Iberiotoxin Effect Start No Iberiotoxin Block Observed Check_Toxin Step 1: Verify Toxin Integrity - Freshly prepare from stock - Check storage conditions - Verify concentration Start->Check_Toxin Toxin_OK Toxin preparation is correct? Check_Toxin->Toxin_OK Check_System Step 2: Evaluate Experimental System - Use Paxilline (positive control) - Use NS1619 (activator control) - Review literature for expected  β subunit expression Toxin_OK->Check_System Yes Reassess_Toxin Re-prepare/re-order toxin Toxin_OK->Reassess_Toxin No System_OK BK channels present and sensitive? Check_System->System_OK Check_Protocol Step 3: Review Protocol - Extracellular application? - Sufficient incubation time? - High external [K⁺]? System_OK->Check_Protocol Yes Reassess_System System likely contains IbTX-resistant channels (e.g., with β4) System_OK->Reassess_System No Protocol_OK Protocol is correct? Check_Protocol->Protocol_OK Resolution Problem Identified and Resolved Protocol_OK->Resolution Yes Reassess_Protocol Adjust protocol: - Increase incubation time - Modify external solution Protocol_OK->Reassess_Protocol No Reassess_Toxin->Start Reassess_Protocol->Start

Caption: A logical workflow for troubleshooting the lack of Iberiotoxin effect.

References

potential off-target effects of Iberiotoxin TFA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Iberiotoxin (B31492) TFA. Content is structured to address common issues encountered during experiments, with detailed troubleshooting guides and FAQs.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of Iberiotoxin (IbTx)?

Iberiotoxin is a highly potent and selective peptide blocker of the large-conductance Ca²⁺-activated potassium channel, commonly known as the BK channel, Maxi-K, or KCa1.1.[1][2][3] It binds with high affinity to the external face of the channel's α-subunit, physically occluding the pore and thereby inhibiting potassium ion flow.[2][4][5] This action reduces the channel's opening probability and the duration it stays open.[2][6]

Q2: How selective is Iberiotoxin? Does it have known off-target effects on other ion channels?

Iberiotoxin is renowned for its high selectivity for BK channels.[3] Studies have shown that it does not significantly affect other classes of potassium channels, such as voltage-gated (Kv) or other calcium-activated channels, at concentrations typically used to block BK channels.[3][7] Therefore, direct off-target binding to entirely different channel families is not a common concern under standard experimental conditions.

Q3: My cells are not responding to Iberiotoxin. Does this indicate an off-target effect or another issue?

A lack of response to Iberiotoxin does not typically suggest a conventional off-target effect, but rather points to one of two primary issues:

  • Iberiotoxin-Resistant BK Channels: The most common reason for a lack of effect is the presence of specific auxiliary β subunits co-assembling with the primary BK channel α-subunit. The β4 subunit, in particular, confers a high degree of resistance, reducing Iberiotoxin's apparent potency by 250- to 1000-fold.[8][9][10] The β1 subunit can also decrease sensitivity, though to a lesser extent.[9][10]

  • Experimental Protocol Errors: Issues such as improper toxin preparation, degradation from incorrect storage, or calculation errors leading to a lower-than-expected final concentration are common culprits.[4]

Q4: What is the effective concentration range for Iberiotoxin?

For sensitive BK channels (composed of only the α-subunit or co-assembled with sensitive β subunits), Iberiotoxin is effective at low nanomolar concentrations. The dissociation constant (Kd) is approximately 1-1.16 nM, with an IC₅₀ value around 2-3.6 nM.[1][4][6][10] A concentration range of 10-100 nM is generally sufficient to achieve a complete block.[4] For IbTx-resistant channels, micromolar concentrations may be required to see an effect.[10]

Q5: Can Iberiotoxin TFA be dissolved in DMSO?

No, this compound is a peptide and is generally insoluble in DMSO.[1] It should be reconstituted in aqueous solutions like sterile water or buffered saline.

Quantitative Data: Iberiotoxin Affinity

The following table summarizes the binding affinity and inhibitory concentrations of Iberiotoxin for its primary target under different conditions.

Target Channel CompositionParameterValueNotes
BK (α-subunit alone)K_d_~1.0 - 1.16 nMHigh affinity binding.[1][6]
BK (α-subunit alone)IC₅₀~2.0 - 3.6 nMPotent inhibition.[3][4][10]
BK (α + β1 subunits)IC₅₀~65 nMReduced sensitivity compared to α-subunit alone.[10]
BK (α + β4 subunits)IC₅₀~2.6 µMConfers significant resistance to Iberiotoxin.[10]

Troubleshooting Guide

If you are not observing the expected inhibitory effect of Iberiotoxin, consult the following potential causes and solutions.

Issue 1: No observable block of K⁺ current.

  • Potential Cause A: Toxin Integrity and Preparation. The peptide may have degraded or been improperly prepared.

    • Solution:

      • Re-prepare the toxin from a fresh lyophilized stock.

      • Ensure the solvent is appropriate (e.g., aqueous buffer, not DMSO).[1]

      • Avoid vigorous vortexing, which can damage the peptide.[4]

      • Verify storage conditions (aliquot and store at -20°C or -80°C).[4]

      • Double-check all dilution calculations to ensure the final concentration is correct (typically 10-100 nM).[4]

  • Potential Cause B: Presence of Iberiotoxin-Resistant BK Channels. Your experimental system may express BK channels containing the β4 auxiliary subunit.[8][9][10]

    • Solution:

      • Pharmacological Confirmation: Test for sensitivity to Paxilline, another BK channel blocker that is effective against β4-containing channels.[11]

      • Molecular Confirmation: If possible, use RT-PCR or Western blotting to check for the expression of the KCNMB4 gene (encoding the β4 subunit) in your cells or tissue.

      • Alternative Blocker: Use Charybdotoxin as a comparator. While less specific than Iberiotoxin, its binding can also be modulated by β subunits, providing additional evidence.[9]

  • Potential Cause C: Experimental Protocol Flaw.

    • Solution:

      • Application Site: Confirm that Iberiotoxin is being applied to the extracellular side of the membrane, as this is its site of action.[4][5]

      • Interfering Substances: Be aware that high external potassium concentrations or the presence of Tetraethylammonium (TEA) can competitively inhibit Iberiotoxin binding.[4][5]

Issue 2: Unexpected physiological effects observed after Iberiotoxin application.

  • Potential Cause: Indirect Network or Signaling Effects. Blocking BK channels can have downstream consequences. For example, inhibiting BK channels can broaden action potentials, which may in turn enhance neurotransmitter release by increasing Ca²⁺ influx through voltage-gated calcium channels.[12][13] This is not a direct off-target effect of the toxin but a physiological consequence of on-target BK channel blockade.

    • Solution: Design experiments to dissect the downstream pathway. For instance, if you observe enhanced neurotransmitter release, test whether this effect can be prevented by co-application of a calcium channel blocker.[12]

cluster_Troubleshooting Troubleshooting Workflow: No Iberiotoxin Effect Start No effect observed with 100 nM Iberiotoxin Check_Prep Step 1: Verify Toxin Preparation - Reconstitute fresh stock? - Correct solvent (aqueous)? - Dilution calculations correct? Start->Check_Prep Check_Protocol Step 2: Review Protocol - Extracellular application? - No interfering ions (high K+, TEA)? Check_Prep->Check_Protocol Prep OK Check_Resistance Step 3: Test for Resistance - Does the system express β4 subunits? Check_Protocol->Check_Resistance Protocol OK Use_Paxilline Confirm with Paxilline (β4-sensitive blocker) Check_Resistance->Use_Paxilline Yes / Suspected Molecular_Test Confirm with RT-PCR / Western for KCNMB4 expression Check_Resistance->Molecular_Test Yes / Suspected Conclusion_Error Conclusion: Issue is likely toxin prep or protocol error. Re-evaluate. Check_Resistance->Conclusion_Error No / Unlikely Conclusion_Resistant Conclusion: System expresses IbTx-resistant BK channels Use_Paxilline->Conclusion_Resistant Molecular_Test->Conclusion_Resistant

Troubleshooting flowchart for lack of Iberiotoxin effect.

Experimental Protocols

Protocol 1: Validating On-Target BK Channel Blockade via Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to confirm that Iberiotoxin is effectively blocking BK channels in your preparation.

  • Cell Preparation: Plate cells expressing BK channels onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, with free Ca²⁺ buffered to a concentration sufficient to activate BK channels (e.g., 10 µM) (pH 7.2).

  • Recording Procedure:

    • Establish a stable whole-cell patch-clamp configuration.

    • Hold the cell at a negative potential (e.g., -80 mV) where BK channels are largely closed.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV) to elicit outward K⁺ currents.

    • Record baseline currents for several minutes to ensure stability.

    • Perfuse the cell with the external solution containing 100 nM this compound.

    • Continue recording using the same voltage-step protocol until the inhibitory effect reaches a steady state.

    • (Optional) Perform a washout with the control external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak outward current at a strong depolarizing step (e.g., +80 mV) before (baseline) and after Iberiotoxin application.

    • Calculate the percentage of current inhibition: (1 - (I_IbTx / I_Baseline)) * 100. A significant reduction indicates an effective on-target block.

cluster_Workflow Protocol Workflow: Validating On-Target Blockade A 1. Establish Whole-Cell Configuration B 2. Record Baseline BK Currents (Voltage Steps) A->B C 3. Perfuse with 100 nM Iberiotoxin B->C D 4. Record Currents During IbTx Application C->D E 5. Analyze Data: Calculate % Inhibition D->E

Experimental workflow for validating on-target effects.
Protocol 2: Screening for Potential Off-Target Effects (Specificity Testing)

Since Iberiotoxin's primary "off-target" issue is resistance rather than non-specificity, this protocol focuses on characterizing the BK channel subtype.

  • Objective: To determine if the BK channels in the preparation are Iberiotoxin-sensitive or resistant.

  • Methodology: Perform the whole-cell patch-clamp protocol as described in Protocol 1, but with a sequential application of different blockers.

  • Procedure:

    • Step A: Record stable baseline BK currents.

    • Step B: Apply 100 nM Iberiotoxin.

      • If >90% of the current is blocked, the channels are considered Iberiotoxin-sensitive .

      • If the block is minimal or slow to develop, proceed to the next step.

    • Step C: In the continued presence of Iberiotoxin, apply 1-10 µM Paxilline.

      • If Paxilline blocks the remaining outward current, the channels are Iberiotoxin-resistant , likely due to the presence of the β4 subunit.

  • Controls:

    • Vehicle Control: Ensure that application of the vehicle solution alone has no effect on the currents.

    • Positive Control: If available, use a cell line known to express only the BK α-subunit to confirm the activity of your Iberiotoxin stock.

Signaling Pathway Context

Iberiotoxin's effects can only be understood in the context of the BK channel's physiological role. These channels are dual-activated by membrane depolarization and elevations in intracellular calcium, acting as a negative feedback mechanism to limit cellular excitability.

cluster_Pathway BK Channel Signaling Pathway & Iberiotoxin Action Depolarization Membrane Depolarization Ca_Influx Ca²⁺ Influx (via VDCCs) Depolarization->Ca_Influx BK_Channel BK Channel (KCa1.1) Activation Depolarization->BK_Channel Ca_i ↑ Intracellular [Ca²⁺] Ca_Influx->Ca_i Ca_i->BK_Channel K_Efflux K⁺ Efflux BK_Channel->K_Efflux Repolarization Membrane Repolarization (Negative Feedback) K_Efflux->Repolarization Repolarization->Depolarization Limits further depolarization Iberiotoxin Iberiotoxin Iberiotoxin->BK_Channel BLOCKS

BK channel activation pathway and site of Iberiotoxin block.

References

Technical Support Center: The Impact of Trifluoroacetic Acid (TFA) on Cell Viability in Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of trifluoroacetic acid (TFA) on cell viability in culture experiments. TFA is a common counter-ion remaining from the synthesis and purification of peptides and can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is TFA present in my synthetic peptide preparation?

A1: Trifluoroacetic acid (TFA) is widely used in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during HPLC purification as an ion-pairing agent to improve separation.[1][2] During the final lyophilization step, while much of the free TFA is removed, some remains as a salt, forming ion pairs with positively charged residues on the peptide.[2]

Q2: Can residual TFA in my peptide solution affect my cell culture experiments?

A2: Yes, absolutely. Residual TFA can have significant and often unpredictable effects on cell viability, proliferation, and signaling pathways.[3][4] It can lead to inconsistent results, masking the true effect of your peptide of interest or introducing experimental artifacts.[5] Effects can be observed at concentrations as low as the nanomolar range.[1][3]

Q3: What are the typical effects of TFA on cells in culture?

A3: The effects of TFA are dose-dependent and can vary between cell lines.[1] It can be cytotoxic, leading to decreased cell viability and proliferation.[3][6] In some cases, it has been observed to stimulate cell growth.[1][7] This variability underscores the importance of addressing TFA contamination in your experiments.

Q4: At what concentration does TFA become problematic?

A4: Studies have shown that TFA can inhibit cell proliferation at concentrations as low as 10 nM to 100 nM.[1][6][8] It is recommended that for any studies using purified peptides at concentrations above 10 nM, the potential effects of TFA should be considered.[1][8]

Q5: How can I determine if TFA is causing the unexpected results in my experiments?

A5: To ascertain if TFA is the source of variability, you can perform a control experiment.[5] Prepare a solution of a simple TFA salt, such as sodium trifluoroacetate, in your cell culture medium at concentrations equivalent to those present in your peptide experiments.[5] Then, assess the viability of your cells treated with the TFA salt alone.[5]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible cell viability results between experiments. Interference from the TFA counter-ion is a likely culprit, causing unpredictable effects on cell proliferation.[5]Perform a TFA salt exchange: Replace the TFA salt with a more biologically benign salt like hydrochloride (HCl) or acetate. A detailed protocol is provided below.[3][9] Run a vehicle control: Always include a control with the solvent used to dissolve the peptide to rule out solvent-induced toxicity.[10]
Higher than expected cytotoxicity observed in peptide-treated cells. The cytotoxic effects may be due to the TFA salt rather than the peptide itself. TFA can induce apoptosis and disrupt cell membrane integrity.[3]Confirm TFA-induced cytotoxicity: Test the effect of a TFA salt solution on your cells in parallel with your peptide experiment. Remove TFA: Implement a TFA removal protocol before conducting your cell-based assays.[9][11]
Unexpected stimulation of cell proliferation. In some cell lines, such as murine glioma cells, TFA has been shown to stimulate cell growth and protein synthesis at certain concentrations.[1][7]Characterize the effect of TFA alone: Perform a dose-response experiment with a TFA salt to understand its specific effect on your cell line. Consider alternative peptide purification methods: If possible, inquire with your peptide synthesis provider about purification methods that avoid or minimize TFA.
Peptide appears to have no biological effect. The inhibitory effect of TFA on cell proliferation could be masking a proliferative effect of the peptide, or vice versa.[1][8]Use a TFA-free peptide: The most reliable solution is to remove the TFA from your peptide preparation to unmask the true biological activity of your peptide.[3][8]

Quantitative Data Summary

The following table summarizes the observed effects of TFA on different cell lines at various concentrations.

Cell LineTFA ConcentrationObserved EffectReference(s)
Fetal Rat Osteoblasts10 nM - 100 nMReduced cell number and thymidine (B127349) incorporation.[1][6][8]
Articular Chondrocytes10 nM - 100 nMReduced cell proliferation.[6][8]
Neonatal Mouse Calvariae10 nM - 100 nMReduced cell proliferation.[6][8]
Murine Glioma Cells0.5 mM - 7.0 mMStimulated cell growth and enhanced protein synthesis.[1][7]

Experimental Protocols

Protocol for TFA Removal via HCl Exchange

This protocol describes a common method for replacing the TFA counter-ion with the more biologically compatible chloride ion.

Materials:

  • Lyophilized peptide with TFA salt

  • 100 mM Hydrochloric acid (HCl) solution

  • Sterile, nuclease-free water

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the lyophilized peptide in 100 mM HCl.[9]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[9]

  • Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.[9]

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.[9]

  • Repeat: To ensure complete TFA removal, repeat the dissolution, freezing, and lyophilization steps at least two more times.[9]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired buffer for the experiment.[9]

Protocol for Cell Viability Assessment (MTT Assay)

This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Cells in culture

  • Peptide stock solution (TFA-free recommended)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12][13]

  • Compound Treatment: Prepare serial dilutions of your peptide in complete culture medium. Include appropriate controls, such as a vehicle control (medium with the same final concentration of solvent) and untreated cells.[12]

  • Incubation: Remove the old medium and add the prepared peptide dilutions to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the treatment incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.[12][13]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

Visualizations

Experimental Workflow for Investigating TFA Impact

experimental_workflow start Start: Peptide with TFA tfa_removal TFA Removal (e.g., HCl Exchange) start->tfa_removal peptide_with_tfa Peptide with TFA start->peptide_with_tfa tfa_free_peptide TFA-Free Peptide tfa_removal->tfa_free_peptide treatment Treat Cells tfa_free_peptide->treatment peptide_with_tfa->treatment cell_culture Seed Cells in 96-well Plate cell_culture->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis and Comparison viability_assay->data_analysis conclusion Conclusion on TFA Impact data_analysis->conclusion tfa_control TFA Salt Control tfa_control->treatment tfa_apoptosis_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm tfa TFA-induced Cellular Stress tnfr1 TNFR1 tfa->tnfr1 Potential Activation tradd TRADD tnfr1->tradd fadd FADD tradd->fadd pro_caspase8 Pro-Caspase-8 fadd->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 Cleavage caspase3 Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Optimizing Iberiotoxin for Maximal Channel Block

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iberiotoxin (B31492), a potent and selective blocker of large-conductance Ca2+-activated potassium (BK) channels. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure the successful application of Iberiotoxin in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Iberiotoxin and how does it block BK channels?

Iberiotoxin (IbTX) is a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Buthus tamulus.[1][2] It is a highly potent and selective blocker of large-conductance Ca2+-activated potassium channels (BK channels, also known as Maxi-K, KCa1.1, or slo1).[1][2][3] Iberiotoxin binds to the external vestibule of the BK channel, physically occluding the pore and thereby inhibiting the flow of potassium ions.[4][5] This action reduces both the probability of the channel opening and the mean open time.[1]

Q2: What is the optimal concentration range for Iberiotoxin?

For most experimental applications involving Iberiotoxin-sensitive BK channels, a concentration range of 10-100 nM is sufficient to achieve a complete block.[3] The toxin has a high affinity for the α subunit of BK channels, with a dissociation constant (Kd) of approximately 1 nM and a half-maximal inhibitory concentration (IC50) of around 2 nM.[3][6] However, the effective concentration can be significantly influenced by the presence of auxiliary β subunits.

Q3: Why am I not observing a block, or only a partial block, with Iberiotoxin?

Several factors can lead to a lack of an observable effect. These can be broadly categorized into:

  • Issues with the Toxin: Degradation due to improper storage or handling.

  • Characteristics of the Experimental System: The presence of Iberiotoxin-resistant BK channel subtypes.

  • Experimental Protocol: Incorrect toxin concentration, insufficient incubation time, or the presence of interfering substances.

Our detailed troubleshooting guide below will walk you through diagnosing and resolving these common issues.

Troubleshooting Guide

If you are not observing the expected inhibitory effect of Iberiotoxin, consult the following potential causes and solutions.

Problem 1: No Observable Channel Block
Possible Cause Explanation Recommended Solution
Toxin Degradation Iberiotoxin is a peptide and can degrade if not stored or handled properly. Repeated freeze-thaw cycles or improper reconstitution can lead to loss of activity.Preparation: Reconstitute lyophilized Iberiotoxin in a suitable buffer (e.g., sterile water with 0.1% BSA to prevent adsorption). Gently mix by pipetting; avoid vigorous vortexing.[3] Storage: Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C. Minimize freeze-thaw cycles.[3]
Iberiotoxin-Resistant BK Channels Your experimental system may express BK channels containing the auxiliary β4 subunit. The presence of the β4 subunit confers significant resistance to Iberiotoxin, increasing the IC50 value into the micromolar range.[7][8][9][10]Verify Subunit Composition: If possible, use molecular techniques (e.g., RT-PCR, Western blot) to determine the subunit composition of the BK channels in your preparation. Increase Concentration: If β4-containing channels are suspected, a much higher concentration of Iberiotoxin (e.g., >1 µM) may be required to achieve a block.[9] Use a Positive Control: Test the toxin on a system known to express Iberiotoxin-sensitive BK channels (e.g., HEK293 cells expressing only the α subunit).
Incorrect Application Iberiotoxin acts on the external face of the BK channel.[4][5] For patch-clamp experiments, it must be applied to the extracellular solution.Check Application Method: Ensure the toxin is present in the external perfusion solution for whole-cell or outside-out patch-clamp recordings.
Problem 2: Incomplete or Slow Channel Block
Possible Cause Explanation Recommended Solution
Sub-optimal Concentration The final concentration of Iberiotoxin in your experimental chamber may be too low to achieve a complete block, especially if there is a mixed population of channels with varying sensitivities.Verify Dilutions: Double-check all dilution calculations to ensure the final concentration is appropriate for your target channels. Perform a Dose-Response Curve: To determine the IC50 in your specific system, apply a range of Iberiotoxin concentrations.
Insufficient Incubation Time The association rate of Iberiotoxin can be influenced by the presence of β subunits. While binding to the α subunit alone is relatively fast, the presence of β1 or β4 subunits can slow down the blocking kinetics.[9]Increase Application Time: Extend the duration of Iberiotoxin application to allow sufficient time for the toxin to bind and reach equilibrium. Monitor the block over time to determine the optimal incubation period.
Interfering Substances High concentrations of certain ions in the external solution can reduce the efficacy of Iberiotoxin.Check External Solution Composition: High external potassium concentrations can decrease the association rate of Iberiotoxin.[4][5] Tetraethylammonium (TEA) can also competitively inhibit Iberiotoxin binding.[4][5] Review your buffer composition and consider reducing the concentration of these interfering substances if possible.

Quantitative Data Summary

The following tables summarize key quantitative data for Iberiotoxin's interaction with BK channels.

Table 1: Iberiotoxin Binding and Inhibitory Concentrations

Parameter Value Channel Subunit Composition Reference
Kd (Dissociation Constant) ~1 nMα subunit alone[1]
IC50 (Half-maximal inhibitory concentration) ~2 nMα subunit alone[3][6]
IC50 3.6 ± 0.6 nMα subunit alone[9]
IC50 65 ± 7 nMα + β1 subunits[9]
IC50 2.6 ± 0.3 µMα + β4 subunits[9]

Table 2: Kinetic Parameters of Iberiotoxin Binding

Parameter Value Channel Subunit Composition Experimental Conditions Reference
Association Rate (kon) 3.3 x 10^6 M⁻¹s⁻¹Skeletal Muscle BK Channel300 mM K⁺ internal, 300 mM Na⁺ external[4]
Dissociation Rate (koff) 3.8 x 10⁻³ s⁻¹Skeletal Muscle BK Channel300 mM K⁺ internal, 300 mM Na⁺ external[4]
Association Rate (kon) 2 ± 0.7 x 10^6 M⁻¹s⁻¹α subunit aloneNot specified[11]
Association Rate (kon) 1.1 ± 0.5 x 10^5 M⁻¹s⁻¹α + β1 subunitsNot specified[11]
Association Rate (kon) 4 ± 2 x 10^3 M⁻¹s⁻¹α + β4 subunitsNot specified[11]

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording of BK Channel Block by Iberiotoxin

This protocol outlines a typical experiment to measure the blocking effect of Iberiotoxin on BK channels expressed in a cell line (e.g., HEK293).

1. Cell Preparation and Solutions:

  • Culture cells expressing the BK channel of interest on glass coverslips.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, and an appropriate concentration of buffered free Ca²⁺ to activate the channels (e.g., 10 µM) (pH adjusted to 7.2 with KOH).[12]

2. Electrophysiological Recording:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

  • Establish a stable gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a negative holding potential (e.g., -80 mV).

3. Baseline Current Measurement:

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments) to elicit outward BK channel currents.

  • Record the baseline currents until a stable response is observed.

4. Iberiotoxin Application:

  • Prepare the desired concentration of Iberiotoxin in the external solution. A common starting concentration for sensitive channels is 100 nM.

  • Switch the perfusion system to apply the Iberiotoxin-containing solution to the cell.

  • Continuously monitor the outward currents during toxin application. The block should be observable as a decrease in the current amplitude.

5. Washout:

  • After a stable block is achieved, switch the perfusion back to the control external solution to assess the reversibility of the block. Note that the dissociation of Iberiotoxin can be very slow.[4]

6. Data Analysis:

  • Measure the peak outward current at a specific depolarizing voltage step before (control), during (Iberiotoxin), and after (washout) toxin application.

  • Calculate the percentage of current inhibition: (1 - (I_Iberiotoxin / I_Control)) * 100.

  • To determine the IC50, repeat the experiment with a range of Iberiotoxin concentrations and fit the data to a dose-response curve.

Visualizations

Iberiotoxin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IbTX Iberiotoxin Binding_Site External Vestibule IbTX->Binding_Site Binds BK_Channel BK Channel Pore (α subunit) Binding_Site->BK_Channel Occludes K_ion_out K+ Ion BK_Channel->K_ion_out Blocked Flow K_ion_in K+ Ion K_ion_in->BK_Channel Attempts to flow

Caption: Mechanism of Iberiotoxin (IbTX) blocking the BK channel.

Caption: Troubleshooting workflow for optimizing Iberiotoxin block.

References

issues with non-specific binding of Iberiotoxin in tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the non-specific binding of Iberiotoxin in tissues.

Troubleshooting Guides

Issue: High Non-Specific Binding of Iberiotoxin

High non-specific binding can obscure the true signal from specific binding to the target BK channels, leading to inaccurate quantification and interpretation of results. The following guide provides potential causes and solutions to minimize non-specific binding in your experiments.

Potential Causes and Solutions

Potential Cause Recommended Solution Rationale
Inadequate Blocking Use a robust blocking buffer. Common choices include 5% Bovine Serum Albumin (BSA) or non-fat dry milk in your assay buffer. For immunohistochemistry (IHC), normal serum from the same species as the secondary antibody is recommended.[1][2][3]Blocking agents saturate non-specific binding sites on the tissue or experimental apparatus, reducing the likelihood of Iberiotoxin binding to off-target locations.[1][3]
Suboptimal Iberiotoxin Concentration Titrate the Iberiotoxin concentration. Start with a concentration close to the Kd for the target BK channel subtype and perform a dose-response curve to determine the optimal concentration that maximizes specific binding while minimizing non-specific binding.Using an excessively high concentration of Iberiotoxin can lead to increased binding to low-affinity, non-specific sites.
Ionic Strength of Buffers Increase the salt concentration in your binding and wash buffers (e.g., up to 150 mM NaCl).Increasing the ionic strength can reduce electrostatic interactions that contribute to non-specific binding of the peptide toxin.
Presence of Proteases Add a protease inhibitor cocktail to your homogenization and binding buffers.Degradation of the tissue or the toxin can expose charged residues, leading to increased non-specific interactions.
Inadequate Washing Increase the number and/or duration of wash steps after the binding incubation. Use ice-cold wash buffer to reduce the dissociation of specifically bound toxin.Thorough washing helps to remove unbound and weakly bound Iberiotoxin, thereby improving the signal-to-noise ratio.
Tissue-Specific Factors Be aware of the expression of Iberiotoxin-resistant BK channel subtypes (containing the β4 subunit) in your tissue of interest.[4] Consider using alternative toxins like Slotoxin if you need to differentiate between β1 and β4-containing BK channels.[5]Tissues with high expression of Iberiotoxin-resistant channels may show low specific binding, making any non-specific binding more prominent.[4][5]
Lipophilicity of the Toxin Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) in your buffers.This can help to reduce non-specific binding due to hydrophobic interactions between the toxin and cellular components.

Frequently Asked Questions (FAQs)

Q1: What is the expected binding affinity of Iberiotoxin for BK channels?

A1: Iberiotoxin is a potent and selective blocker of the large-conductance Ca2+-activated K+ (BK) channels, binding to the external face of the channel.[6] It exhibits high affinity, typically in the nanomolar (nM) to picomolar (pM) range, depending on the specific subunit composition of the BK channel.[6][7][8][9]

Quantitative Data on Iberiotoxin Affinity

Toxin BK Channel Subunit Composition Reported Affinity (Kd / IC50)
Iberiotoxinα~1 nM (Kd)[6][8][9], ~250 pM (IC50)[5]
Iberiotoxinα + β1On-rate reduced, off-rate acutely decreased[5]
Iberiotoxinα + β4Renders channel insensitive (IC50 increases 250-1000 fold)[5]

Q2: Why am I not seeing a blocking effect with Iberiotoxin in my experiments?

A2: A lack of effect could be due to several factors:

  • Presence of Iberiotoxin-resistant BK channels: Your tissue or cell type may predominantly express BK channels containing the β4 subunit, which confers resistance to Iberiotoxin.[4][10]

  • Toxin Degradation: Ensure proper storage and handling of the lyophilized toxin and reconstituted solutions to prevent degradation.

  • Incorrect Concentration: Verify your dilution calculations to ensure the final concentration is sufficient to block the target channels.

  • Experimental Conditions: High concentrations of external potassium or the presence of other channel blockers like tetraethylammonium (B1195904) (TEA) can interfere with Iberiotoxin binding.[7]

Q3: What are some key considerations for designing a radioligand binding assay with Iberiotoxin?

A3: For a successful radioligand binding assay, consider the following:

  • Radioligand: Use a high-affinity, high-specificity radiolabeled Iberiotoxin analog, such as [125I]Iberiotoxin-D19Y/Y36F.[11]

  • Non-Specific Binding Determination: To determine non-specific binding, incubate your samples with the radioligand in the presence of a large excess of unlabeled Iberiotoxin.

  • Saturation Binding: To determine the density of binding sites (Bmax) and the dissociation constant (Kd), perform saturation binding experiments with increasing concentrations of the radioligand.

  • Competition Binding: To determine the affinity of other compounds for the BK channel, perform competition binding assays where you measure the displacement of the radioligand by increasing concentrations of the unlabeled competitor.

Q4: How can I minimize background staining in immunohistochemistry (IHC) with Iberiotoxin?

A4: High background in IHC can be minimized by:

  • Blocking Endogenous Components: If using a peroxidase-based detection system, quench endogenous peroxidase activity with hydrogen peroxide.[12] If using a biotin-based system, block endogenous biotin.

  • Optimizing Antibody/Toxin Concentrations: Titrate the primary antibody (if used) and the labeled Iberiotoxin to find the optimal concentration that gives a strong specific signal with low background.

  • Thorough Washing: Ensure adequate washing steps between incubations to remove unbound reagents.[12]

  • Using Appropriate Blocking Buffers: Use normal serum from the species of the secondary antibody or a protein-based blocker like BSA to block non-specific sites.[2]

Experimental Protocols

Radioligand Binding Assay for Iberiotoxin

This protocol is a general guideline for a filtration-based radioligand binding assay using tissue homogenates.

1. Membrane Preparation: a. Homogenize fresh or frozen tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris. c. Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of a competing compound (for competition assays). b. Total Binding: Add membrane homogenate, radiolabeled Iberiotoxin (at a concentration near its Kd), and assay buffer. c. Non-Specific Binding: Add membrane homogenate, radiolabeled Iberiotoxin, and a high concentration of unlabeled Iberiotoxin (e.g., 1 µM). d. Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

3. Filtration and Measurement: a. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI). b. Wash the filters rapidly with several volumes of ice-cold wash buffer. c. Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis: a. Calculate specific binding by subtracting the average non-specific binding from the average total binding. b. For saturation binding, plot specific binding against the concentration of radioligand and use non-linear regression to determine Kd and Bmax. c. For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated.

Immunohistochemistry (IHC) Protocol for Iberiotoxin

This is a general protocol for chromogenic detection of Iberiotoxin binding in paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration: a. Deparaffinize tissue sections by immersing slides in xylene. b. Rehydrate the sections through a graded series of ethanol (B145695) solutions (100%, 95%, 80%, 70%) and finally in distilled water.[13]

2. Antigen Retrieval (if necessary): a. Perform heat-induced epitope retrieval (HIER) by incubating slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) at 95-100°C.

3. Blocking: a. Quench endogenous peroxidase activity by incubating sections in a solution of hydrogen peroxide (e.g., 3% H2O2 in methanol). b. Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for at least 30 minutes.[2][14]

4. Iberiotoxin Incubation: a. Incubate the sections with biotinylated or fluorescently labeled Iberiotoxin at its optimal dilution in a suitable antibody diluent for 1-2 hours at room temperature in a humidified chamber.

5. Detection (for biotinylated Iberiotoxin): a. Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate. b. Visualize the binding by adding a chromogenic substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which will produce a brown precipitate at the site of Iberiotoxin binding.[15]

6. Counterstaining and Mounting: a. Counterstain the sections with a nuclear stain like hematoxylin (B73222) to visualize cell nuclei. b. Dehydrate the sections through a graded ethanol series and clear in xylene. c. Mount the slides with a permanent mounting medium.

Visualizations

BK Channel Signaling and Iberiotoxin Inhibition

BK_Channel_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BK_Channel BK Channel (α subunit) K_Efflux K+ Efflux BK_Channel->K_Efflux V_Gated_Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx V_Gated_Ca_Channel->Ca_Influx Iberiotoxin Iberiotoxin Iberiotoxin->BK_Channel Blocks Depolarization Membrane Depolarization Depolarization->BK_Channel Activates Depolarization->V_Gated_Ca_Channel Activates Increased_Ca Increased [Ca2+]i Ca_Influx->Increased_Ca Increased_Ca->BK_Channel Activates Hyperpolarization Hyperpolarization (Negative Feedback) K_Efflux->Hyperpolarization

Caption: Signaling pathway of BK channel activation and Iberiotoxin inhibition.

Experimental Workflow for Troubleshooting Non-Specific Binding

Troubleshooting_Workflow Start Start: High Non-Specific Binding Observed Check_Blocking 1. Optimize Blocking Step (e.g., 5% BSA, Normal Serum) Start->Check_Blocking Titrate_Iberiotoxin 2. Titrate Iberiotoxin Concentration Check_Blocking->Titrate_Iberiotoxin If issue persists Resolved Issue Resolved Check_Blocking->Resolved If successful Modify_Buffers 3. Modify Buffers (e.g., Increase Salt, Add Detergent) Titrate_Iberiotoxin->Modify_Buffers If issue persists Titrate_Iberiotoxin->Resolved If successful Optimize_Washing 4. Optimize Wash Steps (Increase Number/Duration) Modify_Buffers->Optimize_Washing If issue persists Modify_Buffers->Resolved If successful Evaluate_Tissue 5. Consider Tissue-Specific Properties (e.g., β4 subunit) Optimize_Washing->Evaluate_Tissue If issue persists Optimize_Washing->Resolved If successful Evaluate_Tissue->Resolved If Iberiotoxin-sensitive channels are present Alternative_Toxin Consider Alternative Toxin (e.g., Slotoxin) Evaluate_Tissue->Alternative_Toxin If Iberiotoxin-resistant channels are dominant Alternative_Toxin->Resolved

Caption: General experimental workflow for troubleshooting non-specific binding.

Logical Relationships in Troubleshooting

Logical_Relationships cluster_causes Potential Causes cluster_solutions Solutions High_NSB High Non-Specific Binding (NSB) Inadequate_Blocking Inadequate Blocking High_NSB->Inadequate_Blocking High_Concentration High Toxin Concentration High_NSB->High_Concentration Buffer_Issues Suboptimal Buffers High_NSB->Buffer_Issues Washing_Issues Insufficient Washing High_NSB->Washing_Issues Tissue_Properties Tissue Properties High_NSB->Tissue_Properties Optimize_Blocking Optimize Blocking Agents Inadequate_Blocking->Optimize_Blocking Titrate_Toxin Titrate Toxin High_Concentration->Titrate_Toxin Modify_Buffers Modify Buffer Composition Buffer_Issues->Modify_Buffers Optimize_Washing Optimize Wash Protocol Washing_Issues->Optimize_Washing Characterize_Tissue Characterize Channel Subtypes Tissue_Properties->Characterize_Tissue

References

Technical Support Center: Accounting for Slow Iberiotoxin Washout

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and frequently asked questions (FAQs) to address the challenges associated with the slow washout of Iberiotoxin (IbTX) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Iberiotoxin and why is its washout slow?

A1: Iberiotoxin is a 37-amino acid peptide toxin isolated from the venom of the scorpion Hottentotta tamulus (formerly Buthus tamulus).[1] It is a potent and selective blocker of large-conductance calcium-activated potassium (BK) channels, also known as Maxi-K channels.[2][3] The slow washout of Iberiotoxin is attributed to its high-affinity binding to the outer vestibule of the BK channel.[4] This results in a very low dissociation rate, meaning that once bound, the toxin detaches from the channel very slowly. In some experimental conditions, the mean blocked time can be approximately 5 minutes.[5]

Q2: What are the experimental implications of slow Iberiotoxin washout?

A2: The slow dissociation of Iberiotoxin can lead to several experimental challenges:

  • Prolonged Channel Blockade: The effects of the toxin can persist long after it has been removed from the bathing solution, making it difficult to study the recovery of BK channel function.

  • Underestimation of Recovery: Short washout periods may lead to an underestimation of the reversibility of the toxin's effects.

  • Experimental Design Complexity: It complicates experiments that require the application of multiple drugs or treatments in succession, as the lingering effects of Iberiotoxin can confound the results.

Q3: How can I be certain that the persistent channel block is due to slow washout and not an irreversible effect?

A3: To differentiate between slow, reversible washout and irreversible blockade, you can perform a prolonged and continuous washout procedure while monitoring channel activity. If there is a gradual, time-dependent recovery of function, even if it is not complete within your experimental timeframe, the block is considered reversible. An irreversible blocker would show no recovery of function, regardless of the washout duration.

Q4: Are there any subtypes of BK channels that are resistant to Iberiotoxin?

A4: Yes, certain subtypes of BK channels, particularly those containing the auxiliary β4 subunit, exhibit resistance to Iberiotoxin.[6][7] These "type II" BK channels are predominantly found in the nervous system.[6][7] Therefore, a lack of effect of Iberiotoxin may not always indicate a failed experiment but could reflect the presence of a resistant channel subtype.[6][7]

Troubleshooting Guides

Issue: Incomplete or slow recovery of BK channel activity after Iberiotoxin application.

This is a common observation due to the high-affinity binding of Iberiotoxin. Here are some strategies to manage this issue:

1. Extended Washout Periods:

  • Rationale: The most direct way to facilitate the dissociation of Iberiotoxin is to allow more time for the unbinding process to occur.

  • Protocol: After the application of Iberiotoxin, perfuse the preparation with a toxin-free solution for an extended period (e.g., 30-60 minutes or longer), while continuously monitoring for the recovery of channel activity. The required duration will depend on the specific experimental conditions and tissue type.

2. "Between-Subjects" Experimental Design:

  • Rationale: To circumvent the issue of slow washout entirely, you can compare a control group of cells or tissues with a separate group treated with Iberiotoxin. This design avoids the need for a washout period.

  • Protocol:

    • Divide your samples into two groups: a control group and a treatment group.

    • Perfuse the control group with a vehicle solution for the same duration as the Iberiotoxin application in the treatment group.

    • Perfuse the treatment group with a solution containing Iberiotoxin.

    • Compare the measurements between the two groups to determine the effect of the toxin.

3. Time-Course Controls:

  • Rationale: In lengthy experiments, it is crucial to account for any time-dependent changes in the preparation that are independent of the drug application, such as channel rundown.

  • Protocol: Run a parallel control experiment where the preparation is perfused with a vehicle solution for the entire duration of the experiment, including the time allocated for drug application and washout. This will help you to distinguish between the effects of Iberiotoxin and any inherent instability in your experimental setup.

Experimental Protocols & Data

Protocol: Assessing the Washout Kinetics of Iberiotoxin in an Electrophysiology Experiment

Objective: To quantify the rate of recovery from Iberiotoxin-induced block of BK channels.

Methodology:

  • Establish a Stable Baseline: Using whole-cell patch-clamp, record baseline BK channel currents in response to a voltage step protocol.

  • Iberiotoxin Application: Perfuse the cell with a solution containing a saturating concentration of Iberiotoxin (e.g., 100 nM) until a maximal block is achieved.

  • Initiate Washout: Replace the Iberiotoxin-containing solution with a toxin-free external solution.

  • Monitor Recovery: Continue to record BK currents at regular intervals during the washout period to monitor the recovery of channel function.

  • Data Analysis: Normalize the recovering current to the baseline current to determine the percentage of recovery over time.

Quantitative Data on Iberiotoxin Binding and Dissociation:

ParameterValueReference
Dissociation Constant (Kd) ~1 nM[2]
Association Rate Constant (kon) 3.3 x 10^6 M^-1 s^-1[1]
Dissociation Rate Constant (koff) 3.8 x 10^-3 s^-1
Mean Blocked Time ~5 minutes[5]

Visualizations

experimental_workflow A Establish Stable Baseline BK Current B Apply Iberiotoxin (e.g., 100 nM) A->B Perfusion C Achieve Maximal Block B->C Binding D Initiate Washout (Toxin-Free Solution) C->D Solution Change E Monitor Current Recovery Over Time D->E Recording F Analyze Data: % Recovery vs. Time E->F Analysis

Caption: Workflow for assessing Iberiotoxin washout kinetics.

troubleshooting_logic start Incomplete Washout Observed? prolong Extend Washout Duration start->prolong Yes between_subject Consider Between-Subjects Experimental Design start->between_subject Yes time_control Run Time-Matched Vehicle Control start->time_control Yes result1 Improved Recovery prolong->result1 result2 Eliminates Washout Requirement between_subject->result2 result3 Accounts for Time-Dependent Effects time_control->result3

Caption: Decision tree for addressing slow Iberiotoxin washout.

References

Technical Support Center: Removing Trifluoroacetic Acid from Peptide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing trifluoroacetic acid (TFA) from peptide solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-purification step.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove trifluoroacetic acid (TFA) from my peptide preparation?

Trifluoroacetic acid (TFA) is commonly used during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) purification.[1][2][3] However, residual TFA in the final peptide preparation can be problematic for several reasons:

  • Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to artifacts in cell-based assays such as altered cell growth, viability, or signaling.[1][4]

  • Interference with Biological Activity: TFA can alter the secondary structure, solubility, and biological activity of peptides, affecting their interaction with targets.[1][5]

  • Assay Interference: The acidity of TFA can alter the pH of assay buffers, which could affect enzyme kinetics or denature proteins.[1] It can also interfere with certain analytical techniques, such as infrared spectroscopy.[2][4] For sensitive applications, reducing TFA levels to less than 1% is often required.[1]

Q2: What are the common methods for removing TFA from peptide preparations?

The most common methods for TFA removal are:

  • Lyophilization with Hydrochloric Acid (HCl): This involves repeatedly dissolving the peptide in a dilute HCl solution and then lyophilizing (freeze-drying) it. The stronger acid (HCl) displaces the weaker TFA, which is then removed as a volatile acid during lyophilization.[2][4][5]

  • Ion-Exchange Chromatography (IEX): This chromatographic technique separates molecules based on their net charge. The peptide solution is passed through a resin with charged groups that bind the peptide, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a different salt solution, such as one containing acetate (B1210297).[2][4][6]

  • Precipitation: This method involves precipitating the peptide from a solution using a solvent in which the peptide is insoluble but TFA is soluble, such as cold diethyl ether.[7][8]

  • Reverse-Phase HPLC (RP-HPLC) with an Alternative Acid: The peptide can be re-chromatographed using a mobile phase containing a different, more volatile, or biocompatible acid, such as acetic acid or formic acid.[1][9]

Q3: Which TFA removal method is best for my peptide?

The choice of method depends on factors like the peptide's properties (e.g., hydrophobicity, isoelectric point), the required final purity, desired peptide recovery, and available equipment.[1] For hydrophilic peptides, ion-exchange chromatography can be particularly effective.[4] Lyophilization with HCl is a simpler method but may require multiple cycles for complete removal.[4]

Q4: How can I quantify the amount of residual TFA in my peptide sample?

Several analytical techniques can be used to quantify residual TFA, including:

  • Ion Chromatography: This is an effective method for the quantitative analysis of TFA.[10]

  • 19F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly specific for fluorine-containing compounds like TFA and can be used for quantification.[2][11]

  • HPLC-ELSD (High-Performance Liquid Chromatography with Evaporative Light Scattering Detection): This method can be used for the simultaneous quantification of TFA and other counter-ions.[12]

  • Attenuated Total Reflectance Fourier Transformed Infrared Spectroscopy (ATR FT-IR): This can be used to monitor TFA removal.[2][11]

Troubleshooting Guides

Issue 1: Low Peptide Recovery After TFA Removal

Possible CauseTroubleshooting Step
Peptide loss during lyophilization cycles. Ensure the lyophilizer is functioning correctly and that a proper vacuum is achieved. Minimize the number of transfer steps between vials.[4]
Peptide precipitation during ion-exchange chromatography. Optimize the buffer pH and ionic strength to ensure the peptide remains soluble.[4]
Non-specific binding to chromatography columns or labware. Use low-protein-binding tubes and pipette tips. Pre-condition the chromatography column according to the manufacturer's instructions.[4]
Peptide degradation. Avoid harsh pH conditions and prolonged exposure to room temperature. Analyze the peptide purity and integrity by HPLC and mass spectrometry after the removal process.[4]
Loss during precipitation and washing steps. Ensure the precipitation solvent is sufficiently cold and that the peptide has fully precipitated before centrifugation. Minimize the volume of washing solvent and the number of washes to what is necessary.

Issue 2: Incomplete TFA Removal

Possible CauseTroubleshooting Step
Insufficient number of lyophilization cycles with HCl. Increase the number of dissolution-lyophilization cycles to three or more. Monitor TFA levels after each cycle if possible. A study on a model peptide showed that three cycles with 10 mM HCl were sufficient to reduce TFA content to below 1% (w/w).[4][12]
Inefficient displacement of TFA during ion exchange. Ensure the ion-exchange resin has a sufficient capacity (a 10- to 50-fold excess of anion binding sites relative to the amount of peptide is recommended) and is properly equilibrated with the exchange buffer.[4][6] Increase the concentration or volume of the eluting salt.[4]
TFA contamination from labware or solvents. Use fresh, high-purity solvents and thoroughly clean all labware.[4]
Strong binding of TFA to the peptide. For peptides with multiple positive charges, TFA binding can be particularly strong.[1] Consider a more rigorous removal method or additional cycles of the chosen method.

Issue 3: Altered Peptide Activity in Biological Assays

Possible CauseTroubleshooting Step
Residual TFA is still present. Quantify the TFA level and perform additional removal steps if necessary.[4]
The new counter-ion (e.g., chloride or acetate) is affecting the assay. Run a control with the buffer containing the new counter-ion to assess its effect on the cells or assay components.[4]
Peptide has degraded during the TFA removal process. Analyze the peptide purity and integrity by HPLC and mass spectrometry after the removal process.[4]

Quantitative Data on TFA Removal

The efficiency of TFA removal and peptide recovery can vary depending on the method and the specific peptide. The following table summarizes typical results.

MethodTFA Removal EfficiencyPeptide RecoveryReference
Lyophilization with HCl (3 cycles, 10 mM HCl) >99%>95%[4][12]
Ion-Exchange Chromatography >95%>95%[11]
Deprotonation/Reprotonation Cycle >99%>95%[11]
Reverse-Phase HPLC with Acetic Acid ~67%~80%[11]
Precipitation with Diethyl Ether Variable, removes excess TFAGood[7]

Note: These values are for general guidance, and results may vary for specific peptides.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol describes the exchange of TFA for chloride ions.[4][5]

  • Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL. A phosphate (B84403) buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used as an alternative to improve solubility.[5]

  • Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM.[5]

  • Incubation: Let the solution stand at room temperature for at least 1 minute.[6]

  • Freezing: Freeze the solution rapidly, preferably in liquid nitrogen.[6]

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[4]

  • Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.[4][5]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.[4]

Protocol 2: TFA Removal by Ion-Exchange Chromatography (TFA/Acetate Exchange)

This protocol is adapted from established methods for exchanging TFA for acetate ions.[6][7]

  • Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[4][6]

  • Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[6]

  • Washing: Wash the column with several column volumes of distilled water to remove excess sodium acetate.[6]

  • Sample Loading: Dissolve the peptide in distilled water and load it onto the column.[6]

  • Elution: Elute the peptide from the column using distilled water and collect the fractions containing the peptide.[6]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[6]

Protocol 3: TFA Removal by Precipitation with Diethyl Ether

This method is useful for removing excess TFA and other small molecule impurities after cleavage.[7]

  • Initial Preparation: Transfer the peptide solution post-cleavage into a centrifuge tube.

  • Precipitation: Add 9 parts of cold diethyl ether (pre-chilled to approximately -70°C). The peptide should precipitate out of the solution.[7]

  • Centrifugation: Centrifuge the mixture (e.g., for five minutes at 3300 rpm) to form a pellet.[7]

  • Washing: Decant the supernatant and resuspend the peptide pellet in cold diethyl ether.

  • Repeat: Repeat the centrifugation and washing steps at least 3-4 times, or until the odor of TFA is no longer detectable.[7]

  • Drying: Allow the remaining ether to evaporate from the open centrifuge tube overnight to obtain the dry peptide product.[7]

Visualizations

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product start Peptide with TFA lyophilization Lyophilization with HCl start->lyophilization ion_exchange Ion-Exchange Chromatography start->ion_exchange precipitation Precipitation start->precipitation hplc Reverse-Phase HPLC start->hplc end_product TFA-Free Peptide lyophilization->end_product ion_exchange->end_product precipitation->end_product hplc->end_product

Caption: Overview of common TFA removal workflows.

Lyophilization_Workflow start Peptide with TFA dissolve Dissolve in Water/Buffer start->dissolve acidify Add HCl (2-10 mM) dissolve->acidify incubate Incubate (1 min) acidify->incubate freeze Freeze (Liquid N2) incubate->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat_node Repeat 2x lyophilize->repeat_node repeat_node->dissolve More cycles needed end_product Peptide-HCl Salt repeat_node->end_product TFA removed

Caption: Detailed workflow for TFA removal via lyophilization.

Ion_Exchange_Workflow start Peptide with TFA prepare_resin Prepare Anion Exchange Resin start->prepare_resin equilibrate Equilibrate with Acetate Buffer prepare_resin->equilibrate wash_resin Wash with Water equilibrate->wash_resin load_sample Load Peptide Solution wash_resin->load_sample elute_peptide Elute Peptide with Water load_sample->elute_peptide collect Collect Peptide Fractions elute_peptide->collect lyophilize Lyophilize collect->lyophilize end_product Peptide-Acetate Salt lyophilize->end_product

Caption: Detailed workflow for TFA removal via ion-exchange.

References

Validation & Comparative

A Comparative Guide to Iberiotoxin and Charybdotoxin for BK Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used peptide toxins, Iberiotoxin (IbTX) and Charybdotoxin (ChTX), for the blockade of large-conductance calcium-activated potassium (BK) channels. This document aims to assist researchers in selecting the appropriate tool for their specific experimental needs by presenting objective performance data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Executive Summary

Iberiotoxin and Charybdotoxin are invaluable pharmacological tools for studying the physiological and pathological roles of BK channels. Both toxins act as potent pore blockers; however, they exhibit significant differences in their affinity, selectivity, and sensitivity to the subunit composition of the BK channel. Iberiotoxin demonstrates a higher affinity and greater selectivity for BK channels over other types of potassium channels when compared to Charybdotoxin. The presence of auxiliary β subunits, particularly the β4 subunit, can confer resistance to both toxins, a factor that is critical in studies involving specific tissues or cell types.

Quantitative Comparison of Toxin Affinity and Potency

The following table summarizes the key quantitative parameters for Iberiotoxin and Charybdotoxin in blocking BK channels. These values are derived from various experimental studies and may vary depending on the specific experimental conditions and the subunit composition of the BK channel.

ParameterIberiotoxin (IbTX)Charybdotoxin (ChTX)References
Target(s) Highly selective for BK (KCa1.1) channelsBK (KCa1.1), Kv1.2, Kv1.3, and IK (KCa3.1) channels[1][2]
Binding Affinity (Kd) ~1 - 1.5 nM~15 nM (approximately 10-fold lower than IbTX)[3]
Half-maximal Inhibitory Concentration (IC50) ~250 pM - 2 nM~3 nM[1][4]
Mean Blocked Time ~200 seconds~10 seconds[3]
Effect of β4 Subunit Renders channel largely insensitive (IC50 increases 250-1000 fold)Renders channel insensitive[3][5]

Mechanism of Action

Both Iberiotoxin and Charybdotoxin are pore-blocking toxins that bind to the outer vestibule of the BK channel's α subunit.[1] This binding physically occludes the ion conduction pathway, thereby inhibiting potassium efflux. The interaction is a bimolecular reaction, and the toxins bind to both open and closed states of the channel.[3] The significant difference in their mean blocked times suggests that Iberiotoxin forms a more stable complex with the channel compared to Charybdotoxin.

Signaling Pathway and Physiological Consequences

BK channels play a crucial role in cellular excitability by contributing to the repolarization phase of the action potential. Their activation, triggered by membrane depolarization and an increase in intracellular calcium, leads to potassium efflux, which hyperpolarizes the membrane and shortens the action potential duration.

Blockade of BK channels by Iberiotoxin or Charybdotoxin prevents this repolarization, leading to a broadening of the action potential. This prolonged depolarization can have significant downstream effects, most notably an increase in neurotransmitter release at presynaptic terminals due to sustained calcium influx through voltage-gated calcium channels.

cluster_0 Presynaptic Terminal Membrane Depolarization Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx BK Channel Activation BK Channel Activation Ca2+ Influx->BK Channel Activation Increased Neurotransmitter Release Increased Neurotransmitter Release Ca2+ Influx->Increased Neurotransmitter Release K+ Efflux K+ Efflux BK Channel Activation->K+ Efflux Action Potential Broadening Action Potential Broadening BK Channel Activation->Action Potential Broadening Inhibition leads to Action Potential Repolarization Action Potential Repolarization K+ Efflux->Action Potential Repolarization Action Potential Broadening->Increased Neurotransmitter Release Enhances Iberiotoxin / Charybdotoxin Iberiotoxin / Charybdotoxin Iberiotoxin / Charybdotoxin->BK Channel Activation Blockade

Caption: Effect of BK channel blockade on neurotransmitter release.

Experimental Protocols

Accurate characterization and comparison of BK channel blockers rely on precise and well-controlled experimental methodologies. The two primary techniques employed are whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the macroscopic currents flowing through all BK channels on a cell's surface, allowing for the direct assessment of the inhibitory effects of the toxins.

cluster_workflow Experimental Workflow Cell Preparation Cell Preparation Giga-seal Formation Giga-seal Formation Cell Preparation->Giga-seal Formation Whole-Cell Configuration Whole-Cell Configuration Giga-seal Formation->Whole-Cell Configuration Record Baseline Currents Record Baseline Currents Whole-Cell Configuration->Record Baseline Currents Apply Toxin Apply Toxin Record Baseline Currents->Apply Toxin Record Blocked Currents Record Blocked Currents Apply Toxin->Record Blocked Currents Data Analysis Data Analysis Record Blocked Currents->Data Analysis

Caption: Workflow for assessing BK channel blockers using whole-cell patch-clamp.

Methodology:

  • Cell Preparation: Culture cells expressing the BK channel of interest on glass coverslips.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, and varying concentrations of free Ca²⁺ to elicit BK channel activity, pH adjusted to 7.2 with KOH.

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Recording:

    • Form a high-resistance (>1 GΩ) seal between a fire-polished glass micropipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) where BK channels are predominantly closed.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV) to activate BK channels and record baseline currents.

    • Perfuse the bath with the external solution containing the desired concentration of Iberiotoxin or Charybdotoxin.

    • Repeat the voltage-step protocol to measure the reduction in current amplitude.

  • Data Analysis:

    • Measure the peak outward current at each depolarizing step before and after toxin application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the dose-response data to a Hill equation to determine the IC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of the toxins to the BK channel by competing with a radiolabeled ligand.

cluster_workflow Experimental Workflow Membrane Preparation Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Radioactivity Counting Radioactivity Counting Washing->Radioactivity Counting Data Analysis Data Analysis Radioactivity Counting->Data Analysis

Caption: Workflow for determining toxin binding affinity using a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the BK channel of interest in a cold lysis buffer and pellet the membranes by centrifugation.

  • Incubation:

    • In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled BK channel ligand (e.g., [¹²⁵I]-Iberiotoxin) and a range of concentrations of the unlabeled competitor (Iberiotoxin or Charybdotoxin).

    • Incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

  • Filtration: Rapidly filter the samples through a glass fiber filter to trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding by including a high concentration of the unlabeled ligand in some wells.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 of the competitor, from which the Ki can be calculated using the Cheng-Prusoff equation.[6]

Conclusion

Both Iberiotoxin and Charybdotoxin are potent blockers of BK channels, but their distinct pharmacological profiles make them suitable for different research applications. Iberiotoxin, with its high affinity and selectivity, is the preferred choice for studies specifically targeting BK channels. Charybdotoxin, while less selective, can be a useful tool for investigating a broader range of potassium channels or when a less potent, more reversible blocker is desired. The choice between these two toxins should be guided by the specific experimental goals, the expression of BK channel subunits in the system under study, and a thorough understanding of their respective pharmacological properties.

References

A Researcher's Guide to Confirming Iberiotoxin Specificity for KCa1.1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neurobiology, pharmacology, and drug development, the precise targeting of ion channels is paramount. Iberiotoxin (B31492) (IbTX), a 37-amino acid peptide toxin isolated from the venom of the scorpion Hottentotta tamulus, is a widely utilized pharmacological tool due to its high potency and selectivity as a blocker of the large-conductance calcium-activated potassium channel, KCa1.1 (also known as the BK or Maxi-K channel).[1][2] This guide provides a comprehensive overview of the experimental approaches required to rigorously confirm the specificity of Iberiotoxin for KCa1.1, comparing its performance with alternative blockers and detailing the necessary experimental protocols.

Understanding Iberiotoxin's Selectivity Profile

Iberiotoxin exerts its inhibitory effect by binding to the outer vestibule of the KCa1.1 channel pore, physically occluding the passage of potassium ions.[3] This interaction is characterized by high affinity, with reported dissociation constants (Kd) in the low nanomolar to picomolar range.[1][4] A key advantage of Iberiotoxin is its superior selectivity for KCa1.1 over other types of potassium channels, a feature that distinguishes it from other toxins such as Charybdotoxin (ChTX).[2][5]

Comparative Selectivity of KCa1.1 Blockers

To contextualize the specificity of Iberiotoxin, it is essential to compare its activity against other commonly used KCa1.1 channel blockers. The following table summarizes the inhibitory constants (IC50 or Kd) for Iberiotoxin and its counterparts against KCa1.1 and other relevant ion channels.

BlockerTarget ChannelIC50 / KdOff-Target Channel(s)Off-Target IC50 / Kd
Iberiotoxin KCa1.1 (BK) ~1 nM (Kd) [1]Kv1.3 No significant effect [4][6]
5 pM (Kd) (low ionic strength) [4]Voltage-gated K+ channels No effect [4]
CharybdotoxinKCa1.1 (BK)~10-15 nM (Kd)[5]Kv1.3High affinity[6]
7.3 nM (IC50)[7]Other Ca2+-activated K+ channelsCan inhibit[2]
PaxillineKCa1.1 (BK)Potent, but complex blocker[8]--
KaliotoxinKCa1.1 (BK)480 nM (IC50)[7]--
α-DendrotoxinKCa1.1 (BK)No effect[4]Voltage-gated K+ channelsPotent blocker
MargatoxinKCa1.1 (BK)No effect[4]Voltage-gated K+ channelsPotent blocker

Note: IC50 and Kd values can vary depending on the experimental conditions, such as the expression system, ionic concentrations, and membrane potential.

Experimental Protocols for Specificity Confirmation

To empirically validate the specificity of Iberiotoxin for KCa1.1, a combination of electrophysiological, biochemical, and molecular techniques should be employed.

Electrophysiology: The Gold Standard

Patch-clamp electrophysiology is the most direct method to assess the functional effects of Iberiotoxin on ion channel activity.[9]

Objective: To measure the dose-dependent inhibition of KCa1.1 currents by Iberiotoxin and to test for effects on other ion channels.

Experimental Workflow:

cluster_prep Cell Preparation cluster_record Electrophysiological Recording cluster_analysis Data Analysis prep1 Culture cells expressing KCa1.1 (e.g., HEK293, Xenopus oocytes) rec1 Obtain whole-cell or outside-out patch configuration prep1->rec1 prep2 Culture cells with other endogenous or expressed ion channels for control prep2->rec1 rec2 Record baseline KCa1.1 currents rec1->rec2 rec3 Apply increasing concentrations of Iberiotoxin rec2->rec3 rec4 Record inhibition of KCa1.1 currents rec3->rec4 ana1 Construct dose-response curve rec4->ana1 ana3 Perform similar experiments on control channels rec4->ana3 ana2 Calculate IC50 value ana1->ana2

Figure 1: Workflow for electrophysiological confirmation of Iberiotoxin specificity.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect with the gene encoding the KCa1.1 α subunit (and β subunits if desired).

    • For control experiments, use untransfected cells or cells expressing other ion channels of interest (e.g., Kv1.3, Nav1.5).

  • Solutions:

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and an appropriate concentration of free Ca2+ to activate KCa1.1 (e.g., buffered with CaCl2 to achieve ~1-10 µM free Ca2+) (pH 7.2 with KOH).

  • Recording:

    • Obtain a gigaohm seal and establish a whole-cell or outside-out patch configuration.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to +60 mV) to elicit KCa1.1 currents.

    • Record baseline currents in the absence of the toxin.

    • Perfuse the cell with increasing concentrations of Iberiotoxin (e.g., 0.1 nM to 100 nM) and record the steady-state block at each concentration.

    • Perform a washout with the external solution to check for reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude at each Iberiotoxin concentration.

    • Normalize the current to the baseline and plot against the logarithm of the Iberiotoxin concentration to generate a dose-response curve.

    • Fit the curve with the Hill equation to determine the IC50 value.

    • Repeat the protocol on control cells expressing other ion channels to assess off-target effects.

Radioligand Binding Assays

Radioligand binding assays provide a quantitative measure of the affinity of Iberiotoxin for the KCa1.1 channel.

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled Iberiotoxin derivative.

Experimental Workflow:

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Prepare cell membranes expressing KCa1.1 assay1 Incubate membranes with increasing concentrations of radiolabeled Iberiotoxin prep1->assay1 prep2 Synthesize radiolabeled Iberiotoxin (e.g., [125I]IbTX-D19Y/Y36F) prep2->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 ana3 Perform competition binding with unlabeled Iberiotoxin and other blockers assay1->ana3 assay3 Quantify bound radioactivity assay2->assay3 ana1 Perform saturation binding analysis assay3->ana1 ana2 Calculate Kd and Bmax ana1->ana2

Figure 2: Workflow for radioligand binding assay to determine Iberiotoxin affinity.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing KCa1.1 in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in a suitable binding buffer.

  • Radioligand:

    • Use a radiolabeled form of Iberiotoxin. Since direct iodination of Tyr36 inactivates the toxin, a mutant like [125I]IbTX-D19Y/Y36F is recommended as it retains high affinity and selectivity.[4]

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled Iberiotoxin.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Iberiotoxin.

    • After reaching equilibrium, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

  • Competition Binding Assay:

    • Incubate membranes with a fixed concentration of radiolabeled Iberiotoxin and increasing concentrations of unlabeled competitor ligands (Iberiotoxin, Charybdotoxin, etc.).

    • Analyze the data to determine the Ki of the competitors.

Molecular Biology and Mutagenesis

Site-directed mutagenesis can be used to identify the key amino acid residues in both Iberiotoxin and the KCa1.1 channel that are critical for their interaction, thereby providing molecular-level confirmation of specificity.

Objective: To identify residues crucial for the high-affinity interaction between Iberiotoxin and KCa1.1.

Logical Relationship:

cluster_mut Mutagenesis cluster_exp Functional/Binding Assay cluster_analysis Analysis mut1 Identify putative interacting residues in KCa1.1 and Iberiotoxin mut2 Generate point mutations in the channel or toxin mut1->mut2 exp1 Express mutant channels or synthesize mutant toxins mut2->exp1 exp2 Perform electrophysiology or radioligand binding assays exp1->exp2 ana1 Compare IC50 or Kd of mutants to wild-type exp2->ana1 ana2 Determine impact of mutation on binding and specificity ana1->ana2

Figure 3: Logical flow for using mutagenesis to confirm specificity.

Key Residues and Considerations:

  • Iberiotoxin: Residues such as Lys27 and Arg34 have been shown to be important for its interaction with the channel.[10]

  • KCa1.1 Channel: Residues in the outer vestibule and the pore loop are critical for toxin binding.

  • Beta Subunits: The presence of auxiliary β subunits, particularly the β4 subunit, can confer resistance to Iberiotoxin, a critical factor to consider when assessing specificity in native tissues.[11][12]

Conclusion

Confirming the specificity of Iberiotoxin for KCa1.1 is a multi-faceted process that requires a combination of rigorous experimental approaches. By employing electrophysiology to demonstrate functional block, radioligand binding assays to quantify affinity, and molecular mutagenesis to dissect the interaction at the amino acid level, researchers can be confident in the selectivity of this invaluable pharmacological tool. This guide provides the foundational knowledge and protocols to empower scientists to rigorously validate the specificity of Iberiotoxin in their experimental systems, leading to more accurate and reproducible findings in the study of KCa1.1 channel physiology and pharmacology.

References

Comparison Guide: Validating BK Channel Inhibition Using a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibition of large-conductance Ca2+-activated potassium (BK) channels. It offers an objective comparison of common positive controls, detailed experimental protocols, and supporting data to ensure robust and reliable validation of novel inhibitors.

Comparison of Positive Controls for BK Channel Inhibition

A positive control is essential to confirm that the experimental setup can accurately detect BK channel inhibition. The ideal positive control should be a well-characterized inhibitor with high potency and specificity. Paxilline and Iberiotoxin are highly selective blockers and are widely used for this purpose.[1][2] Tetraethylammonium (TEA) is a classic, albeit less specific, potassium channel blocker that can also be used.[3][4]

Table 1: Performance Comparison of Common BK Channel Inhibitors

InhibitorTarget SpecificityMechanism of ActionTypical IC50
Paxilline High for BK channels.[2] May inhibit SERCA at higher concentrations.[1]A non-peptide alkaloid that acts as a potent and selective blocker.[2][3] It is a tremorgenic indole-diterpene.[3]~0.35 - 0.70 µM (Varies with splice variant).[2]
Iberiotoxin (IbTX) Highly potent and selective peptide toxin inhibitor of BK channels.[1][4]A 37-amino acid peptide toxin isolated from scorpion venom that blocks the channel pore.[4]Low nanomolar range.
Tetraethylammonium (TEA) Non-selective; blocks a wide variety of potassium channels.[3][4]An organic amine that acts as a voltage-dependent, open-channel blocker.[3][4]Millimolar range.
Loperamide Inhibits BK channels. Also a µ-opioid receptor agonist.[5]Acts as a use-dependent, open-channel blocker from the cytosolic side.[5]~1 µM for open channels.[5]

Experimental Workflow and Signaling Pathway

Visualizing the experimental process and the underlying biological mechanism is crucial for understanding the validation assay. The following diagrams illustrate the logical workflow for validating a test compound and the signaling pathway in which BK channels function.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Electrophysiology cluster_analysis Phase 3: Data Analysis & Validation cell_culture Culture HEK293 cells stably expressing BK channels cell_prep Prepare cells for electrophysiology (e.g., plating on coverslips) cell_culture->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch record_base Record baseline BK currents (voltage-step protocol) patch->record_base apply_pc Apply Positive Control (e.g., Paxilline) record_base->apply_pc record_pc Record inhibited currents apply_pc->record_pc washout Washout record_pc->washout apply_test Apply Test Compound washout->apply_test record_test Record effect of Test Compound apply_test->record_test analyze Measure current amplitude reduction record_test->analyze calc Calculate % Inhibition vs. Positive Control analyze->calc validate Validate Assay and Test Compound Activity calc->validate

Experimental workflow for validating BK channel inhibition.

G cluster_membrane Cell Membrane CaV Voltage-Gated Ca²⁺ Channel (CaV) Ca_Influx Ca²⁺ Influx CaV->Ca_Influx Opens BK BK Channel K_Efflux K⁺ Efflux BK->K_Efflux Opens Blocked Channel Blocked (Feedback Disrupted) BK->Blocked Inhibitor Positive Control (e.g., Paxilline) Inhibitor->BK Blocks Depolarization Membrane Depolarization Depolarization->CaV Activates Ca_Influx->BK Activates Hyperpolarization Hyperpolarization (Negative Feedback) K_Efflux->Hyperpolarization Hyperpolarization->CaV Inactivates

References

Synthetic vs. Native Iberiotoxin: A Comparative Guide to Activity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating large-conductance calcium-activated potassium (BK) channels, Iberiotoxin (IbTx) is an indispensable tool due to its high affinity and specificity. The choice between native Iberiotoxin, purified from scorpion venom, and synthetically produced versions is a critical consideration. This guide provides an objective comparison of their activities, supported by experimental data and detailed protocols, to aid in selecting the appropriate reagent for your research needs.

Quantitative Comparison of Toxin Activity

The functional equivalence of synthetic and native Iberiotoxin is primarily determined by their ability to block BK channels. This is quantified through electrophysiological measurements, which yield key kinetic and affinity parameters. The available data indicates that synthetic Iberiotoxin and its derivatives can exhibit activity comparable to the native toxin.

ToxinPreparationK_d (Dissociation Constant)k_on (Association Rate)k_off (Dissociation Rate)Assay System
Native Iberiotoxin Purified from Buthus tamulus venom~1 nM3.3 x 10^6 M⁻¹s⁻¹3.8 x 10⁻³ s⁻¹Planar Lipid Bilayer with Skeletal Muscle BK Channels
Synthetic Iberiotoxin (Ligated) Chemical Ligation1.9 nM4.59 x 10^5 M⁻¹s⁻¹8.65 x 10⁻⁴ s⁻¹Whole-cell patch-clamp on HEK293 cells expressing human BK channels
Synthetic Iberiotoxin-LC-biotin Solid Phase SynthesisLow Nanomolar Affinity-Slower than CharybdotoxinPlanar Lipid Bilayer with Rat Muscle BK Channels & Whole-cell patch-clamp on HEK293 cells expressing human BK channels
[mono-iodo-Tyr5, Phe36]-Iberiotoxin Solid Phase SynthesisComparable to native IbTx---

Note: The kinetic parameters can vary depending on the experimental conditions, such as the ionic composition of the solutions and the specific expression system used.

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the activity of native and synthetic Iberiotoxin.

Planar Lipid Bilayer Electrophysiology

This technique allows for the study of single-channel currents in a highly controlled environment.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans) filled with a suitable buffer solution (e.g., symmetrical 150 mM KCl, 10 mM HEPES, pH 7.4).

  • Channel Incorporation: Vesicles containing purified BK channels are added to the cis chamber. Spontaneous fusion of these vesicles incorporates the channels into the bilayer.

  • Single-Channel Recording: A voltage clamp is applied across the bilayer, and the current flowing through a single BK channel is recorded using sensitive amplifiers. The internal solution in the cis chamber contains a defined concentration of Ca²⁺ to activate the channel.

  • Toxin Application: After obtaining a stable single-channel recording, the synthetic or native Iberiotoxin is added to the external (trans) chamber.

  • Data Analysis: The blocking events are observed as long silent periods in the channel activity. The association (k_on) and dissociation (k_off) rate constants are determined by analyzing the duration of the open and blocked states at different toxin concentrations. The equilibrium dissociation constant (K_d) is then calculated as k_off / k_on.

Whole-Cell Patch-Clamp Electrophysiology

This method is used to record the macroscopic currents from all BK channels present on the membrane of a single cell.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human BK channel α-subunit are cultured under standard conditions.

  • Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Current Elicitation: The cell is held at a negative holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit outward BK currents. The intracellular solution in the pipette contains a buffered Ca²⁺ concentration.

  • Toxin Application: A baseline recording of the BK current is established. Subsequently, different concentrations of synthetic or native Iberiotoxin are applied to the external solution bathing the cell.

  • Data Analysis: The inhibition of the BK current at each toxin concentration is measured. The data is then fitted to a dose-response curve to determine the IC₅₀ value, which is the concentration of toxin required to inhibit 50% of the current. For a simple bimolecular interaction, the IC₅₀ can be a good approximation of the K_d.

Visualizing the Comparison and Mechanism

To better understand the experimental process and the toxin's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay System cluster_data Data Acquisition & Analysis cluster_comparison Comparison Native IbTx Native IbTx Planar Lipid Bilayer Planar Lipid Bilayer Native IbTx->Planar Lipid Bilayer Whole-Cell Patch Clamp Whole-Cell Patch Clamp Native IbTx->Whole-Cell Patch Clamp Synthetic IbTx Synthetic IbTx Synthetic IbTx->Planar Lipid Bilayer Synthetic IbTx->Whole-Cell Patch Clamp Single-Channel Currents Single-Channel Currents Planar Lipid Bilayer->Single-Channel Currents Macroscopic Currents Macroscopic Currents Whole-Cell Patch Clamp->Macroscopic Currents Kinetic Analysis (kon, koff) Kinetic Analysis (kon, koff) Single-Channel Currents->Kinetic Analysis (kon, koff) Dose-Response (IC50) Dose-Response (IC50) Macroscopic Currents->Dose-Response (IC50) Activity Comparison (Kd) Activity Comparison (Kd) Kinetic Analysis (kon, koff)->Activity Comparison (Kd) Dose-Response (IC50)->Activity Comparison (Kd)

Caption: Experimental workflow for comparing native and synthetic Iberiotoxin activity.

BK_Channel_Signaling cluster_membrane Cell Membrane BK_Channel BK Channel (α subunit) Intracellular Intracellular Space K_Efflux K⁺ Efflux BK_Channel->K_Efflux Opens to allow Extracellular Extracellular Space Depolarization Depolarization Depolarization->BK_Channel Activates Ca_Influx ↑ [Ca²⁺]i Ca_Influx->BK_Channel Activates Hyperpolarization Hyperpolarization (Negative Feedback) K_Efflux->Hyperpolarization Iberiotoxin Iberiotoxin (Native or Synthetic) Iberiotoxin->BK_Channel Blocks Pore

Caption: Iberiotoxin blocks the BK channel, inhibiting potassium efflux.

Conclusion

The available evidence strongly suggests that synthetic Iberiotoxin can be a reliable and effective substitute for the native toxin in research applications. The key advantage of synthetic peptides lies in their high purity, batch-to-batch consistency, and the potential for modification to introduce labels or alter properties. When choosing between native and synthetic Iberiotoxin, researchers should consider the specific requirements of their experiments, including the need for precise quantification, reproducibility, and the potential for derivatization. For most standard applications focused on blocking BK channels, a high-quality synthetic Iberiotoxin will provide comparable performance to its native counterpart.

Iberiotoxin Cross-Reactivity: A Comparative Guide to Its Selectivity for Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iberiotoxin (IbTx), a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Buthus tamulus, is a potent and highly selective blocker of the large-conductance Ca2+-activated K+ (BK) channel, also known as the Maxi-K or KCa1.1 channel.[1] Its high affinity and specificity make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of BK channels. This guide provides a comprehensive comparison of Iberiotoxin's activity on its primary target versus other ion channels, supported by experimental data and detailed methodologies.

High Selectivity for BK Channels

Iberiotoxin binds to the outer vestibule of the BK channel, physically occluding the ion conduction pathway.[2] This interaction is characterized by a high affinity, with reported IC50 values in the low nanomolar range (approximately 2 nM) and an equilibrium dissociation constant (Kd) of about 1-2.5 nM.[1][3] The binding kinetics are notable for a very slow dissociation rate, leading to a prolonged blockade of channel activity.[2]

Comparative Analysis of Iberiotoxin Activity

Experimental evidence overwhelmingly supports the high selectivity of Iberiotoxin for BK channels over other classes of ion channels. While a comprehensive screening panel across all ion channel subtypes is not extensively documented in a single source, data from various studies collectively indicate a lack of significant cross-reactivity at concentrations that potently block BK channels.

Ion Channel FamilySpecific Channel Subtype(s)Iberiotoxin ActivityReported IC50/KdReference(s)
Ca2+-Activated K+ Channels KCa1.1 (BK, Maxi-K) Potent Blocker ~2 nM (IC50), ~1-2.5 nM (Kd) [1][2][3]
KCa2.x (SK channels)No significant effect reported-[1]
KCa3.1 (IK channels)No significant effect reported-[1]
Voltage-Gated K+ (Kv) Channels Kv1.1, Kv1.2, Kv1.6No effect on binding of α-dendrotoxinNot applicable[4][5]
Kv1.3No effect on binding of margatoxinNot applicable[4][5]
Voltage-Gated Na+ (Nav) Channels GeneralNo significant effect reported-[1]
Voltage-Gated Ca2+ (Cav) Channels GeneralNo significant effect reported-[1]
Inwardly Rectifying K+ (Kir) Channels GeneralNo significant effect reported-[1]

Note: The lack of reported quantitative data for Nav, Cav, and Kir channels generally implies that no significant inhibition was observed at concentrations typically used to study BK channels (i.e., in the nanomolar range).

Distinguishing from Less Selective Toxins

The high selectivity of Iberiotoxin is particularly evident when compared to its structural homolog, Charybdotoxin (ChTx). While both toxins block BK channels, ChTx also inhibits several other types of potassium channels, including some voltage-gated (Kv) and small-conductance Ca2+-activated (SK) channels, making Iberiotoxin the more specific tool for studying BK channel function.[3]

The Case of Iberiotoxin-Insensitive BK Channels

An important consideration in the use of Iberiotoxin is the existence of IbTx-insensitive BK channels.[6] This insensitivity is conferred by the co-assembly of the pore-forming α subunit with certain auxiliary β subunits, most notably the β4 subunit, which is prominently expressed in the central nervous system.[6] This phenomenon is not an instance of cross-reactivity with a different channel type, but rather a subtype-specific resistance of its primary target. This highlights the importance of understanding the molecular composition of BK channels in a given preparation.

Experimental Protocols

The selectivity of Iberiotoxin has been established through various experimental techniques, primarily electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell, allowing for the direct assessment of the inhibitory effect of a compound.

Objective: To determine the IC50 of Iberiotoxin on the target ion channel (e.g., BK) and assess its effect on other ion channels.

Cell Preparation: Mammalian cell lines (e.g., HEK293, CHO) stably or transiently expressing the specific ion channel of interest are cultured on glass coverslips.

Solutions:

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, with pH adjusted to 7.2 with KOH. The free Ca2+ concentration is buffered to a specific level (e.g., using a Ca2+-EGTA buffer system) to activate BK channels.

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose, with pH adjusted to 7.4 with NaOH.

Voltage Protocol:

  • Establish a whole-cell recording configuration.

  • Hold the cell membrane potential at a negative value (e.g., -80 mV) where the channels are mostly closed.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 200 ms) to elicit outward currents through the potassium channels.

  • After recording baseline currents, perfuse the cell with the extracellular solution containing various concentrations of Iberiotoxin.

  • Repeat the voltage-step protocol at each concentration to determine the extent of current inhibition and calculate the IC50 value.

  • To test for cross-reactivity, the same protocol is applied to cells expressing other ion channels (e.g., Nav1.5, Cav1.2, Kv1.3, Kir2.1). The absence of current inhibition at high concentrations of Iberiotoxin demonstrates its selectivity.

cluster_workflow Electrophysiology Workflow A Prepare cells expressing ion channel of interest B Establish whole-cell patch-clamp configuration A->B C Record baseline ion currents B->C D Apply Iberiotoxin at various concentrations C->D E Record ion currents in the presence of Iberiotoxin D->E F Analyze data and determine IC50 E->F

Workflow for assessing ion channel blockers using whole-cell patch-clamp.
Radioligand Binding Assay

This method is used to determine the binding affinity of a ligand to its receptor by competing with a radiolabeled version of a known ligand.

Objective: To determine the binding affinity (Ki) of Iberiotoxin for its target and assess its ability to displace ligands for other ion channels.

Protocol:

  • Membrane Preparation: Cells or tissues expressing the ion channel of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes.

  • Incubation: The membranes are incubated in a buffer solution containing:

    • A fixed concentration of a radiolabeled ligand specific for the channel of interest (e.g., [125I]Iberiotoxin-D19Y/Y36F for BK channels, or a specific radioligand for another channel type).[4][5]

    • Varying concentrations of unlabeled Iberiotoxin (the competitor).

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. An IC50 value is determined, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

  • For cross-reactivity studies, the ability of Iberiotoxin to displace specific radioligands for other channels (e.g., [125I]margatoxin for Kv1.3) is assessed.[4][5]

cluster_pathway Iberiotoxin Selectivity IbTx Iberiotoxin BK BK Channel (KCa1.1) IbTx->BK High Affinity Binding (Blockade) Other_K Other K+ Channels (Kv, Kir, SK, IK) IbTx->Other_K No Significant Interaction Na_Ca Nav & Cav Channels IbTx->Na_Ca No Significant Interaction

Signaling pathway diagram illustrating Iberiotoxin's selectivity.

Conclusion

Iberiotoxin stands out as a highly selective pharmacological agent for the study of large-conductance Ca2+-activated K+ (BK) channels. Extensive experimental data from electrophysiological and binding studies confirm its potent and specific blockade of BK channels with minimal to no cross-reactivity with other major classes of ion channels at effective concentrations. The primary exception to its activity is the subtype-specific insensitivity of BK channels containing the β4 auxiliary subunit. This high degree of selectivity solidifies Iberiotoxin's role as a critical tool in neuroscience, pharmacology, and drug development.

References

A Comparative Guide to Iberiotoxin TFA and Alternative BK Channel Blockers for Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iberiotoxin TFA and other large-conductance Ca2+-activated potassium (BK) channel blockers. The information is supported by experimental data to assist in the selection of the most suitable pharmacological tool for your research needs.

Introduction to this compound and BK Channels

Iberiotoxin (IbTX), a 37-amino acid peptide toxin originally isolated from the venom of the scorpion Buthus tamulus, is a highly potent and selective blocker of large-conductance Ca2+-activated potassium (BK) channels, also known as Maxi-K or KCa1.1 channels.[1] The trifluoroacetate (B77799) (TFA) salt of Iberiotoxin is a common formulation used in research. BK channels are distinguished by their dual activation by both membrane depolarization and increases in intracellular calcium concentration. This unique property allows them to play a crucial role in regulating neuronal excitability, neurotransmitter release, and smooth muscle tone.[1][2]

This compound exerts its inhibitory effect by binding to the external vestibule of the BK channel pore, physically occluding it.[1] This high-affinity interaction makes it an invaluable tool for specifically isolating and studying the physiological and pathophysiological roles of BK channels.

Comparative Analysis of BK Channel Blockers

The selection of an appropriate BK channel blocker is critical for the accurate interpretation of experimental results. While this compound is renowned for its high selectivity, a range of other compounds with different mechanisms of action, potencies, and specificities are also available. This section compares this compound with three common alternatives: Charybdotoxin, Paxilline, and Tetraethylammonium (TEA).

Data Presentation: Dose-Response Parameters of BK Channel Blockers

The following table summarizes the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for this compound and its alternatives. It is important to note that these values can be influenced by experimental conditions such as the specific BK channel subunits present, intracellular Ca2+ concentration, and membrane potential.

BlockerTypePotency (IC50/Kd)Mechanism of ActionKey Characteristics
This compound Peptide ToxinKd: ~1 nM, IC50: ~2 nMExternal pore blockHigh potency and selectivity for BK channels.[1]
Charybdotoxin Peptide ToxinIC50: ~10 nMExternal pore blockHigh potency, but also blocks some voltage-gated K+ channels (e.g., Kv1.2, Kv1.3).[1]
Paxilline MycotoxinIC50: ~10.4 nM (wild-type)Intracellular, state-dependent block (higher affinity for closed state)Membrane permeable, but can have off-target effects on SERCA pumps at higher concentrations.[1][3]
Tetraethylammonium (TEA) Quaternary AmmoniumKd: mM range (e.g., 67.1 mM for internal block)Pore blockNon-selective potassium channel blocker.[1]

Experimental Protocols: Dose-Response Curve Analysis using Patch-Clamp Electrophysiology

The gold-standard technique for characterizing the potency and efficacy of ion channel modulators is patch-clamp electrophysiology. This method allows for the direct measurement of ion channel activity in response to varying concentrations of a compound.

Objective: To determine the dose-response curve and IC50 value of a BK channel blocker.

Materials:

  • Cells: A cell line stably expressing the BK channel of interest (e.g., HEK293 cells) or primary cells endogenously expressing BK channels.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, with an appropriate amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 10 µM). Adjust pH to 7.2 with KOH.

  • Test Compound: Stock solution of the BK channel blocker (e.g., this compound) at a high concentration, to be diluted to final concentrations in the external solution.

  • Patch-clamp setup: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

Procedure:

  • Cell Preparation: Plate cells on coverslips a few days prior to the experiment to allow for adherence.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place the coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration, allowing for electrical access to the entire cell.

  • Data Recording:

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., to +60 mV) to elicit BK channel currents.

    • Record baseline currents in the control external solution.

  • Compound Application:

    • Perfuse the recording chamber with the external solution containing the lowest concentration of the test compound.

    • Allow sufficient time for the effect to reach a steady state and record the currents.

    • Repeat this step with increasing concentrations of the test compound.

  • Washout: After testing the highest concentration, perfuse the chamber with the control external solution to determine the reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage step for each concentration of the blocker.

    • Normalize the current at each concentration to the baseline current to determine the percentage of inhibition.

    • Plot the percentage of inhibition as a function of the logarithm of the blocker concentration.

    • Fit the data with a sigmoidal dose-response curve (e.g., the Hill equation) to determine the IC50 value and the Hill coefficient.

Visualizations

The following diagrams illustrate the signaling pathway of Iberiotoxin, the experimental workflow for dose-response analysis, and a comparative logic of different BK channel blockers.

G cluster_0 Iberiotoxin This compound BK_channel BK Channel (External Vestibule) Iberiotoxin->BK_channel Binds to Pore_Block Pore Occlusion BK_channel->Pore_Block Leads to K_efflux Reduced K+ Efflux Pore_Block->K_efflux Hyperpolarization Decreased Hyperpolarization K_efflux->Hyperpolarization

This compound Signaling Pathway

G cluster_workflow Experimental Workflow A Cell Culture & Preparation B Establish Whole-Cell Patch-Clamp A->B C Record Baseline BK Currents B->C D Apply Increasing Concentrations of Blocker C->D E Record Currents at Each Concentration D->E E->D Next Concentration F Washout E->F Final Concentration G Data Analysis: Dose-Response Curve & IC50 F->G

Dose-Response Analysis Workflow

G cluster_comparison Comparison of BK Channel Blockers Iberiotoxin Iberiotoxin High_Selectivity High Selectivity for BK Iberiotoxin->High_Selectivity External_Block External Pore Block Iberiotoxin->External_Block Charybdotoxin Charybdotoxin Charybdotoxin->External_Block Non_Selective Non-Selective K+ Channel Block Charybdotoxin->Non_Selective Paxilline Paxilline Intracellular_Block Intracellular Block Paxilline->Intracellular_Block TEA TEA TEA->Non_Selective

Logical Comparison of BK Blockers

References

The Gold Standard for Specificity: Employing Non-Functional Iberiotoxin Mutants as Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of ion channel research, establishing the specificity of pharmacological agents is paramount. For scientists investigating the large-conductance Ca2+-activated K+ (BK) channels, Iberiotoxin (B31492) (IbTx) is a potent and selective blocker. However, to unequivocally attribute an observed physiological effect to the blockade of BK channels, a rigorous negative control is essential. This guide provides a comprehensive comparison of wild-type Iberiotoxin with a non-functional mutant, advocating for the latter's use as a superior negative control to validate experimental findings.

Wild-Type Iberiotoxin vs. Non-Functional Mutant: A Head-to-Head Comparison

The critical difference between wild-type IbTx and a non-functional mutant lies in their ability to bind to and block the BK channel. Site-directed mutagenesis has been employed to create IbTx variants with significantly diminished binding affinity. These mutations typically target key amino acid residues involved in the toxin-channel interaction.

For instance, studies have identified that mutations of positively charged residues, such as Lysine 27 (K27) and Arginine 34 (R34), to neutral amino acids like Asparagine (N) or Glutamine (Q), drastically reduce the toxin's blocking potency.[1] This makes such mutants ideal negative controls, as they are structurally very similar to the wild-type toxin but lack its biological activity.

Comparative Analysis of Binding Kinetics

The following table summarizes the binding kinetics of wild-type Iberiotoxin and its non-functional mutants, as determined by single-channel electrophysiological recordings. The data clearly illustrates the dramatic increase in the dissociation constant (Kd) for the mutants, signifying a substantial loss of binding affinity.

ToxinMutationDissociation Rate Constant (k_off) (s⁻¹)Association Rate Constant (k_on) (M⁻¹s⁻¹)Equilibrium Dissociation Constant (K_d) (nM)Fold Increase in K_d (vs. Wild-Type)
Wild-Type IbTx None0.00353.1 x 10⁶1.1-
IbTx Mutant 1 K27N0.451.5 x 10⁵3000~2700
IbTx Mutant 2 K27Q0.331.2 x 10⁵2750~2500
IbTx Mutant 3 R34N0.182.0 x 10⁵900~800

Data derived from Ji, Y., et al. (1999). Electrostatic mutations in iberiotoxin as a unique tool for probing the electrostatic structure of the maxi-K channel outer vestibule. Biochemistry, 38(8), 2395–2402.[1]

The Rationale for Using a Non-Functional Mutant

Employing a non-functional mutant as a negative control offers several advantages over simply using a vehicle control:

  • Controls for Off-Target Effects: It helps to ensure that the observed effects of the wild-type toxin are not due to non-specific interactions with other cellular components.

  • Confirms Specificity of Action: By demonstrating that a structurally similar but inactive molecule does not produce the same effect, researchers can be more confident that the wild-type toxin is acting specifically on its intended target, the BK channel.

  • Strengthens Data Integrity: The use of such a control significantly enhances the rigor and reproducibility of the experimental findings.

Experimental Protocols

To facilitate the adoption of this best practice, detailed methodologies for the creation and application of a non-functional Iberiotoxin mutant are provided below.

Site-Directed Mutagenesis of Iberiotoxin

This protocol outlines the general steps for creating a non-functional Iberiotoxin mutant, such as K27N, using site-directed mutagenesis.

a. Plasmid Preparation:

  • Obtain a plasmid containing the coding sequence for wild-type Iberiotoxin.
  • Purify the plasmid DNA using a standard miniprep or maxiprep kit.

b. Primer Design:

  • Design primers that contain the desired mutation (e.g., changing the codon for Lysine at position 27 to a codon for Asparagine).
  • The primers should be complementary to the template DNA and have a melting temperature (Tm) between 75-80°C.

c. PCR Mutagenesis:

  • Set up a PCR reaction containing the plasmid template, the mutagenic primers, a high-fidelity DNA polymerase, dNTPs, and the appropriate buffer.
  • Perform PCR to amplify the entire plasmid, incorporating the desired mutation.

d. DpnI Digestion:

  • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) plasmid template and leaving the newly synthesized, unmethylated (mutant) plasmid intact.

e. Transformation:

  • Transform the DpnI-treated plasmid into competent E. coli cells.
  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

f. Verification:

  • Select several colonies and culture them to purify the mutant plasmid DNA.
  • Verify the presence of the desired mutation by DNA sequencing.

g. Protein Expression and Purification:

  • Express the mutant Iberiotoxin protein using a suitable expression system (e.g., bacterial or yeast).
  • Purify the mutant protein using standard chromatography techniques.

Electrophysiological Recording

This protocol describes how to compare the effects of wild-type and a non-functional mutant Iberiotoxin on BK channel activity using the patch-clamp technique.

a. Cell Preparation:

  • Culture cells expressing BK channels (e.g., HEK293 cells stably transfected with the BK channel α-subunit).
  • Plate the cells on glass coverslips suitable for microscopy and patch-clamp recording.

b. Patch-Clamp Setup:

  • Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.
  • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ.
  • Fill the pipette with the intracellular solution.

c. Recording:

  • Obtain a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (a "gigaseal").
  • Establish the whole-cell or inside-out patch configuration.
  • Apply voltage steps to elicit BK channel currents.

d. Toxin Application:

  • Record baseline BK channel activity.
  • Perfuse the bath with a solution containing a known concentration of wild-type Iberiotoxin and record the resulting inhibition of the BK current.
  • Wash out the wild-type toxin to allow for recovery of channel activity.
  • Perfuse the bath with a solution containing the same concentration of the non-functional Iberiotoxin mutant.
  • Record the channel activity and observe the lack of significant inhibition.

Calcium Imaging

This protocol details how to use a non-functional Iberiotoxin mutant as a negative control in a calcium imaging experiment designed to investigate the role of BK channels in regulating intracellular calcium dynamics.

a. Cell Preparation and Dye Loading:

  • Culture cells of interest (e.g., neurons or smooth muscle cells) on glass-bottom dishes.
  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

b. Imaging Setup:

  • Place the dish on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.
  • Continuously perfuse the cells with a physiological saline solution.

c. Experimental Procedure:

  • Record baseline intracellular calcium levels.
  • Apply a stimulus known to increase intracellular calcium (e.g., a depolarizing agent like high potassium chloride, or a specific agonist).
  • Record the resulting calcium transient.
  • After a recovery period, pre-incubate the cells with wild-type Iberiotoxin for a sufficient time to allow for channel block.
  • Apply the same stimulus and record the calcium transient. An increase in the calcium signal in the presence of wild-type IbTx would suggest that BK channel activity normally contributes to repolarization and limits calcium influx.
  • Wash out the wild-type toxin.
  • Pre-incubate a different set of cells with the non-functional Iberiotoxin mutant at the same concentration and for the same duration.
  • Apply the stimulus and record the calcium transient. The absence of a significant change in the calcium signal compared to the control (no toxin) condition would confirm that the effect of the wild-type toxin is specific to its BK channel blocking activity.

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

G cluster_0 Experimental Workflow start Start with cells expressing BK channels exp_group Experimental Group: Apply Wild-Type Iberiotoxin start->exp_group neg_control_group Negative Control Group: Apply Non-Functional Iberiotoxin Mutant start->neg_control_group stimulate Apply Stimulus (e.g., Depolarization, Agonist) exp_group->stimulate stimulate2 Apply Stimulus (e.g., Depolarization, Agonist) neg_control_group->stimulate2 measure Measure Outcome (e.g., Ion Current, [Ca²⁺]i) stimulate->measure measure2 Measure Outcome (e.g., Ion Current, [Ca²⁺]i) stimulate2->measure2 compare Compare Results measure->compare measure2->compare conclusion Conclude Specificity of Wild-Type Iberiotoxin Effect compare->conclusion

Caption: Experimental workflow for using a non-functional Iberiotoxin mutant as a negative control.

G cluster_0 BK Channel Signaling Pathway depolarization Membrane Depolarization ca_influx Increased Intracellular [Ca²⁺] depolarization->ca_influx bk_channel BK Channel (α + β subunits) depolarization->bk_channel Activates ca_influx->bk_channel Activates k_efflux K⁺ Efflux bk_channel->k_efflux hyperpolarization Membrane Hyperpolarization/ Repolarization k_efflux->hyperpolarization feedback Negative Feedback hyperpolarization->feedback feedback->depolarization Inhibits iberiotoxin Wild-Type Iberiotoxin iberiotoxin->bk_channel Blocks mutant_toxin Non-Functional Iberiotoxin Mutant mutant_toxin->bk_channel Does Not Block

Caption: Signaling pathway of BK channel activation and its modulation by Iberiotoxin and a non-functional mutant.

References

Unraveling BK Channel Function: A Comparative Guide to Iberiotoxin Blockade and Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of the large-conductance calcium- and voltage-activated potassium (BK) channel, also known as KCa1.1, is critical for advancements in neuroscience, cardiovascular physiology, and pharmacology. Two primary methods are employed to probe BK channel function: pharmacological blockade with Iberiotoxin (IbTx) and genetic knockout of the channel's subunits. This guide provides an objective comparison of these approaches, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and data interpretation.

Iberiotoxin, a potent neurotoxin isolated from the venom of the scorpion Buthus tamulus, is a highly specific blocker of the BK channel's pore-forming α-subunit.[1][2] This makes it an invaluable tool for acutely inhibiting channel activity. However, the discovery of IbTx-resistant BK channel isoforms, particularly those containing the auxiliary β4 subunit, has highlighted the limitations of relying solely on pharmacological blockade.[1][3][4] Genetic knockout models, in which the gene encoding a specific channel subunit is deleted, offer a complementary approach to dissect the long-term physiological consequences of channel absence. This guide will compare and contrast the outcomes of these two methodologies, providing a nuanced understanding of BK channel physiology.

Comparative Analysis of Iberiotoxin Effects and Genetic Knockout Phenotypes

The physiological consequences of eliminating BK channel function through either IbTx application or genetic deletion have been studied across various systems. Below is a summary of key findings that illustrate both the consistencies and discrepancies between these two models.

Table 1: Comparison of Physiological Effects of Iberiotoxin vs. Genetic Knockout of BK Channel Subunits

Physiological SystemParameterEffect of Iberiotoxin (on Wild-Type)Phenotype of Genetic KnockoutConsistency/Discrepancy
Vasculature Blood PressureModest or no increase in blood pressure under baseline conditions.[5]β1 Subunit KO: Modestly elevated blood pressure.[5][6]Consistent: Both methods indicate a role for BK channels in regulating vascular tone and blood pressure, though the effect can be modest.
VasoconstrictionIncreased contractile response to stimuli like KCl.[5]β1 Subunit KO: Increased contractile response, which is eliminated by IbTx, suggesting the effect is BK channel-dependent.[5]Consistent: Validates that the phenotype in the β1 KO is due to loss of BK channel function.
Nervous System Neuronal ExcitabilityBroadens action potentials and reduces afterhyperpolarization.[3]α Subunit KO: Profound ataxia.[3] β4 Subunit KO: Increased action potential frequency and spontaneous seizures (gain-of-function effect on remaining channels).[3]Discrepant: Global α subunit knockout has a more severe phenotype. β4 knockout leads to a gain-of-function for the remaining IbTx-sensitive channels, a paradoxical effect not mimicked by IbTx application.
Action Potential FiringIn cerebellar Purkinje cells, IbTx alters the shape of Na+ and Ca2+ spikes during burst firing.[7]β4 Subunit KO: In dentate gyrus neurons, knockout converts IbTx-resistant channels to sensitive ones, leading to sharper action potentials.[3]Illustrates subunit-specific roles that IbTx alone cannot fully dissect.
Urinary Bladder Smooth Muscle ContractilityIncreased amplitude and decreased frequency of phasic contractions in bladder strips.[6]β1 Subunit KO: Similar phenotype of increased amplitude and decreased frequency of contractions.[6]Consistent: Both approaches confirm the role of BK channels in modulating bladder smooth muscle contractility.

Visualizing the Methodologies and Pathways

To clarify the experimental logic and the biological context of BK channel function, the following diagrams are provided.

experimental_workflow cluster_wildtype Wild-Type Model cluster_knockout Genetic Knockout Model cluster_comparison wt_animal Wild-Type Animal/Tissue ibtx Iberiotoxin Application (Pharmacological Blockade) wt_animal->ibtx Acute Intervention wt_phenotype Acute Phenotype (IbTx-sensitive channels blocked) ibtx->wt_phenotype comparison Compare Phenotypes wt_phenotype->comparison ko_animal BK Subunit Knockout Animal (e.g., α or β subunit) ko_phenotype Chronic Phenotype (Developmental compensation possible) ko_animal->ko_phenotype Constitutive Deletion ko_phenotype->comparison

Caption: Experimental logic comparing acute pharmacological blockade with Iberiotoxin to chronic genetic knockout.

bk_channel_pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular BK_channel BK Channel (α + β subunits) K_out K⁺ Efflux BK_channel->K_out Ca_channel Voltage-Gated Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_channel->Ca_in Depolarization Membrane Depolarization Depolarization->BK_channel Activates Depolarization->Ca_channel Activates Hyperpolarization Hyperpolarization (Negative Feedback) K_out->Hyperpolarization Ca_in->BK_channel Activates Hyperpolarization->Ca_channel Inhibits

Caption: Simplified signaling pathway of BK channel activation and its negative feedback role.

Detailed Experimental Protocols

Accurate comparison requires standardized methodologies. Below are representative protocols for inducing and measuring the effects of BK channel inhibition.

Protocol 1: Electrophysiological Recording of BK Currents
  • Objective: To measure BK channel currents in isolated cells and assess the effect of Iberiotoxin.

  • Cell Preparation: Use freshly isolated cells (e.g., vascular smooth muscle cells, neurons) or a cell line expressing BK channels (e.g., HEK293 cells transfected with the KCNMA1 gene).

  • Recording Configuration: Whole-cell patch-clamp configuration.

  • Solutions:

    • Internal (Pipette) Solution: Containing a known concentration of free Ca²⁺ (e.g., 300 nM) to activate BK channels. A typical composition is (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 5 EGTA, and CaCl₂ to buffer free Ca²⁺ to the desired concentration.

    • External (Bath) Solution: Physiological saline solution appropriate for the cell type (e.g., Tyrode's solution).

  • Voltage Protocol: Hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., from -60 mV to +100 mV in 20 mV increments).

  • Iberiotoxin Application: After recording baseline currents, perfuse the bath with a solution containing Iberiotoxin (typically 100-200 nM).[8] Record currents again after a few minutes of incubation. The IbTx-sensitive current is obtained by digital subtraction of the currents recorded in the presence and absence of the toxin.[9]

Protocol 2: In Vivo Blood Pressure Measurement in Mice
  • Objective: To compare blood pressure in wild-type, BK knockout, and IbTx-treated mice.

  • Animal Models: Use adult wild-type mice and BK subunit knockout mice (e.g., BKβ1⁻/⁻) with their wild-type littermates as controls.[5]

  • Measurement Technique: Telemetry is the gold standard for continuous and stress-free measurement of blood pressure and heart rate. Alternatively, tail-cuff plethysmography can be used for non-invasive measurements.

  • Procedure:

    • Baseline: Record baseline blood pressure and heart rate in both wild-type and knockout mice for several days to establish a stable baseline.

    • Iberiotoxin Administration (for acute studies): Administer Iberiotoxin via intravenous or intraperitoneal injection to wild-type mice. The dosage must be determined empirically but is often in the range of 10-50 µg/kg.

    • Data Analysis: Compare the mean arterial pressure between the knockout mice and their wild-type controls. For acute studies, compare the blood pressure in wild-type mice before and after IbTx administration.

Protocol 3: Assessment of Smooth Muscle Contractility
  • Objective: To measure the contractile response of smooth muscle tissue from wild-type and knockout animals, with and without Iberiotoxin.

  • Tissue Preparation: Isolate smooth muscle strips (e.g., urinary bladder or aortic rings) and mount them in an organ bath filled with physiological salt solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.[6]

  • Measurement: Connect the tissue to an isometric force transducer to record contractile force.

  • Procedure:

    • Equilibration: Allow the tissue to equilibrate under a resting tension.

    • Stimulation: Induce contractions using electrical field stimulation or a pharmacological agent (e.g., KCl or carbachol).

    • Iberiotoxin Application: For wild-type tissues, add Iberiotoxin (e.g., 100 nM) to the organ bath and repeat the stimulation protocol to observe changes in contractile force.

    • Comparison: Compare the contractile responses of tissues from wild-type and knockout animals. In knockout tissues, the addition of IbTx should produce a minimal additional effect if the phenotype is solely due to the loss of the targeted BK subunit.[6]

Conclusion

Both Iberiotoxin and genetic knockout models are powerful tools for investigating BK channel function.

  • Iberiotoxin is ideal for studying the acute effects of BK channel blockade in wild-type systems and for confirming that a phenotype observed in a knockout model is indeed due to the loss of BK channel activity. Its primary limitation is its inability to block all BK channel isoforms, particularly those containing the β4 subunit.

  • Genetic Knockout Models allow for the investigation of the chronic, systemic consequences of the absence of a specific BK channel subunit. However, results can be influenced by developmental compensation, and the phenotype may differ significantly depending on which subunit (α vs. various β subunits) is deleted.

A comprehensive understanding of the role of BK channels in health and disease is best achieved by integrating the findings from both pharmacological and genetic approaches. By carefully selecting the appropriate model and experimental design, researchers can effectively dissect the multifaceted contributions of these critical ion channels to cellular physiology.

References

A Comparative Guide to Iberiotoxin Efficacy in Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iberiotoxin's performance across various tissue preparations, supported by experimental data. Iberiotoxin (B31492) is a potent and selective blocker of the large-conductance Ca2+-activated K+ (BK) channels, also known as Maxi-K or KCa1.1 channels.[1] Its efficacy, however, varies significantly depending on the tissue type, primarily due to the subunit composition of the BK channels present.

Data Presentation: Iberiotoxin Efficacy Across Tissues

The inhibitory potency of Iberiotoxin is typically quantified by its half-maximal inhibitory concentration (IC50) or its equilibrium dissociation constant (Kd). Lower values indicate higher potency. The following table summarizes the efficacy of Iberiotoxin in different tissue preparations.

Tissue PreparationTarget ChannelMethodPotency (Kd/IC50)Key Findings & References
Smooth Muscle
Bovine Aortic Smooth MuscleBK ChannelSingle-channel recording (planar lipid bilayer)~1 nM (Kd)High affinity, suggesting a crucial role for BK channels in regulating vascular tone.[2]
Guinea Pig Bladder & Taenia ColiBK ChannelTissue contractility assaysEffective at 10-100 nMIncreased contractility upon BK channel blockade, indicating a role in repolarization.[3]
Human Detrusor Smooth MuscleBK ChannelPatch-clamp & tissue contractilityEffective at ~200 nMInhibition of BK channels leads to membrane depolarization and increased contractility.[4]
Porcine Coronary Artery Smooth MuscleIberiotoxin-sensitive BKCa channelsPatch-clampEffective at blocking BKCa currentsSalvianolic acid B was shown to activate these channels, an effect blocked by Iberiotoxin.[5]
Rat Aortic Smooth MuscleBK ChannelIsometric tension recordingEffective at 20 nMMetformin-induced vasorelaxation is partially mediated by BK channels.[6]
Neuronal Tissue
Rat Dorsal Root Ganglion NeuronsIberiotoxin-sensitive BKCa channelsWhole-cell patch-clampEffective at 100 nMProlonged action potential duration and increased firing frequency.[7]
Rat Hippocampal CA3 NeuronsIberiotoxin-sensitive BK channelsElectrophysiologyEffective at blocking BK channelsBlockade of BK channels enhanced transmitter release.[8]
Neurons with β4 subunitBK Channel (α + β4 subunits)Heterologous expression systemsMarkedly reduced sensitivity (>1 µM may be required)The β4 subunit confers resistance to Iberiotoxin by dramatically slowing the toxin's association rate.
Cerebellar Purkinje NeuronsIberiotoxin-sensitive and -resistant BK channelsElectrophysiologyMixed populationBoth sensitive and resistant channels are present, with distinct kinetic properties.[9][10]
Skeletal Muscle
Skeletal Muscle MembraneCa2+-activated K+ channelPlanar lipid bilayer1.16 nM (Kd)Iberiotoxin binds in a bimolecular reaction to the external side of the channel.[11]
Mouse Motor Nerve TerminalsCa2+-activated K+ (KCa) channelsIntracellular electrophysiology150 nMIncreased quantal content of end-plate potentials, suggesting a role in regulating acetylcholine (B1216132) release.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon experimental findings. Below are outlines of key experimental protocols used to assess Iberiotoxin efficacy.

Whole-Cell Patch-Clamp Electrophysiology in Smooth Muscle Cells

This technique is used to measure the flow of ions through BK channels in isolated smooth muscle cells and assess the inhibitory effect of Iberiotoxin.

a. Cell Preparation:

  • Isolate smooth muscle cells from the tissue of interest (e.g., aorta, bladder) by enzymatic digestion (e.g., collagenase, papain) and mechanical trituration.

  • Plate the isolated cells on glass coverslips and allow them to adhere.

b. Recording:

  • Mount the coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.

  • Use a glass micropipette filled with an internal solution to form a high-resistance "gigaohm" seal with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage steps to elicit BK channel currents.

  • Record baseline currents and then perfuse the chamber with the external solution containing Iberiotoxin at various concentrations.

  • Measure the reduction in current amplitude to determine the inhibitory effect and calculate the IC50.

Functional Assay: Neurotransmitter Release at the Neuromuscular Junction

This protocol assesses the functional consequence of BK channel blockade by Iberiotoxin on neurotransmitter release.

a. Preparation:

  • Dissect a hemidiaphragm preparation from a mouse, keeping the phrenic nerve intact.

  • Mount the preparation in an organ bath perfused with a physiological saline solution.

b. Recording:

  • Use intracellular microelectrodes to record miniature end-plate potentials (MEPPs) and end-plate potentials (EPPs) from the muscle fibers.

  • Stimulate the phrenic nerve to evoke EPPs.

  • Establish a baseline recording of MEPP frequency and EPP quantal content.

  • Apply Iberiotoxin to the bath and continue recording.

  • An increase in MEPP frequency and EPP quantal content indicates enhanced neurotransmitter release due to the blockade of presynaptic BK channels.[12]

Functional Assay: Neuronal Firing in Dorsal Root Ganglion (DRG) Neurons

This method evaluates the effect of Iberiotoxin on the firing properties of sensory neurons.

a. Cell Preparation:

  • Isolate DRG neurons from rats and culture them.

b. Recording:

  • Perform whole-cell current-clamp recordings to measure the neuron's membrane potential and action potentials.

  • Inject current to elicit action potential firing and record the baseline firing frequency and action potential waveform.

  • Apply Iberiotoxin to the external solution.

  • An increase in action potential duration and firing frequency indicates that BK channels play a role in repolarization and firing rate regulation in these neurons.[7]

Mandatory Visualizations

Signaling Pathway of BK Channel-Mediated Smooth Muscle Relaxation

BK_Channel_Signaling cluster_0 Vascular Smooth Muscle Cell Depolarization Membrane Depolarization Ca_Influx Ca2+ Influx (VDCCs) Depolarization->Ca_Influx BK_Activation BK Channel Activation Depolarization->BK_Activation Ca_Sparks Ca2+ Sparks (from SR) Inc_Ca Increased Intracellular [Ca2+] Ca_Sparks->Inc_Ca Ca_Influx->Inc_Ca Inc_Ca->BK_Activation K_Efflux K+ Efflux BK_Activation->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VDCC_Closure Closure of Voltage-Dependent Ca2+ Channels Hyperpolarization->VDCC_Closure Dec_Ca Decreased Ca2+ Influx VDCC_Closure->Dec_Ca Relaxation Smooth Muscle Relaxation Dec_Ca->Relaxation Iberiotoxin Iberiotoxin Iberiotoxin->BK_Activation Inhibition

Caption: BK channel activation in smooth muscle leads to hyperpolarization and relaxation.

Experimental Workflow for Comparing Iberiotoxin Efficacy

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Tissue_Isolation Isolate Tissue (e.g., Aorta, Brain) Cell_Dissociation Dissociate Cells (Enzymatic/Mechanical) Tissue_Isolation->Cell_Dissociation Patch_Clamp Whole-Cell Patch-Clamp Cell_Dissociation->Patch_Clamp Functional_Assay Functional Assay (e.g., Contractility, Firing Rate) Cell_Dissociation->Functional_Assay Baseline Record Baseline Activity Patch_Clamp->Baseline Functional_Assay->Baseline Iberiotoxin_App Apply Iberiotoxin (Concentration Gradient) Baseline->Iberiotoxin_App Record_Effect Record Effect of Iberiotoxin Iberiotoxin_App->Record_Effect IC50 Calculate IC50/ Quantify Effect Record_Effect->IC50 Compare Compare Efficacy Across Tissues IC50->Compare

Caption: Workflow for assessing Iberiotoxin efficacy in different tissue preparations.

Logical Relationship of Iberiotoxin Efficacy

Logical_Relationship cluster_tissue Tissue Type cluster_subunit BK Channel Subunit Composition cluster_efficacy Iberiotoxin Efficacy Smooth_Muscle Smooth Muscle Alpha_Only α subunit only or with β1/β2/β3 subunits Smooth_Muscle->Alpha_Only Neuronal_Tissue Neuronal Tissue Neuronal_Tissue->Alpha_Only Can also contain Alpha_Beta4 α subunit + β4 subunit Neuronal_Tissue->Alpha_Beta4 Often contains High_Efficacy High Efficacy (Low nM IC50) Alpha_Only->High_Efficacy Low_Efficacy Low Efficacy (Resistance) Alpha_Beta4->Low_Efficacy

Caption: Iberiotoxin efficacy is primarily determined by the BK channel β4 subunit.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Iberiotoxin TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Iberiotoxin TFA. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Iberiotoxin, a potent neurotoxin isolated from the venom of the scorpion Buthus tamulus, is a highly selective blocker of the large-conductance calcium-activated potassium (BK) channels.[1][2][3] Its trifluoroacetate (B77799) salt (TFA) form requires stringent handling procedures due to its high potency and potential for adverse physiological effects upon accidental exposure. This guide outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures to mitigate risks.

Essential Safety and Handling Protocols

Hazard Assessment and Control: Due to its potency, this compound should be handled with the utmost care in a designated and controlled area of the laboratory. All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this document and the product's Safety Data Sheet (SDS) before commencing any work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a primary barrier against skin contact. Double-gloving offers an additional layer of protection in case of a breach in the outer glove.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields. A full-face shield should be worn over safety glasses when handling the lyophilized powder or preparing stock solutions.Protects against splashes of solutions and aerosolized powder from entering the eyes. A face shield offers broader protection for the entire face.
Body Protection A buttoned lab coat with tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection Work should be conducted in a certified chemical fume hood or a biological safety cabinet. If there is a risk of aerosol generation outside of a containment unit, a properly fitted N95 respirator or higher is required.Minimizes the risk of inhaling the potent toxin, especially when handling the lyophilized powder.
Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is critical for safety and regulatory compliance.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store the lyophilized powder at -20°C in a clearly labeled, sealed container within a designated toxin storage area.[1]

  • Maintain an accurate inventory of the toxin, including amounts received, used, and disposed of.

Preparation of Stock Solutions:

  • Preparation Area: All handling of the lyophilized powder must be performed in a chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.

  • Reconstitution: Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom.[4] Reconstitute the toxin using a suitable sterile, aqueous buffer. Gently pipette the solution to dissolve the powder completely, avoiding vigorous vortexing which can damage the peptide.[4]

  • Labeling: Clearly label all stock solutions and aliquots with the toxin name, concentration, date of preparation, and appropriate hazard warnings.

Experimental Use:

  • Transport toxin solutions in sealed, secondary containers.

  • When applying the toxin in experiments, such as patch-clamp electrophysiology, ensure it is done in a controlled manner to prevent splashes or aerosols.

  • After use, decontaminate all surfaces and equipment that may have come into contact with the toxin.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Inactivation:

  • Liquid Waste: Before disposal, inactivate liquid waste containing this compound by adding a 10% bleach solution and allowing it to sit for at least 30 minutes.

  • Solid Waste: Contaminated solid waste (e.g., pipette tips, vials, gloves) should be immersed in a 10% bleach solution for at least 30 minutes before being placed in a designated hazardous waste container.

Disposal:

  • Place inactivated liquid waste in a clearly labeled hazardous waste container.

  • Segregate inactivated solid waste into a designated, leak-proof hazardous waste container.

  • Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[2][5] Never dispose of this compound waste down the drain or in the regular trash.[5]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills and exposures is critical to minimize harm.

Spill Cleanup Protocol

For a small spill (a few microliters) within a fume hood:

  • Containment: Cover the spill with absorbent pads.

  • Decontamination: Gently apply a 10% bleach solution to the absorbent material, working from the outside in. Allow at least a 20-minute contact time.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste bag.

  • Final Decontamination: Wipe the spill area again with the bleach solution, followed by a water rinse to remove any residual bleach.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

For a large spill or a spill outside of a containment unit:

  • Evacuate: Immediately alert others in the area and evacuate the laboratory.

  • Isolate: Close the laboratory door and post a warning sign.

  • Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

First Aid and Exposure Response
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.

Experimental Protocol: Inhibition of BK Channels in Patch-Clamp Electrophysiology

This protocol provides a general workflow for utilizing Iberiotoxin to study BK channel function.

1. Cell Preparation:

  • Culture cells known to express Iberiotoxin-sensitive BK channels on coverslips suitable for microscopy and electrophysiological recording.

2. Electrophysiology Setup:

  • Prepare the patch-clamp rig, ensuring the perfusion system is functioning correctly.
  • Prepare the external (aCSF) and internal (pipette) solutions. The composition of these solutions will be cell-type and experiment-dependent.

3. Pipette Preparation:

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
  • Fill the pipette with the internal solution and ensure there are no air bubbles.

4. Recording Procedure:

  • Transfer a coverslip with cells to the recording chamber on the microscope stage and begin perfusion with the external solution.
  • Approach a target cell with the micropipette while applying positive pressure.
  • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal.
  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

5. Data Acquisition:

  • Record baseline BK channel activity using a suitable voltage-clamp protocol (e.g., voltage steps or ramps).
  • Prepare a working solution of Iberiotoxin in the external solution at the desired final concentration (typically in the nanomolar range).[1][2]

6. Toxin Application:

  • Switch the perfusion to the external solution containing Iberiotoxin.
  • Continuously record the channel activity to observe the blocking effect of the toxin.

7. Washout (Optional):

  • Switch the perfusion back to the control external solution to observe any reversal of the block.

Iberiotoxin's Mechanism of Action: Signaling Pathway

Iberiotoxin selectively binds to the external vestibule of the large-conductance calcium-activated potassium (BK) channel, thereby blocking the flow of potassium ions. The activation of BK channels is dependent on both membrane depolarization and an increase in intracellular calcium concentration.

BK_Channel_Pathway Depolarization Membrane Depolarization Ca_Influx Ca²⁺ Influx (via VDCCs) Depolarization->Ca_Influx Opens BK_Channel BK Channel (α subunit) Depolarization->BK_Channel Activates Intra_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Intra_Ca Intra_Ca->BK_Channel Activates K_Efflux K⁺ Efflux BK_Channel->K_Efflux Allows Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Iberiotoxin Iberiotoxin Iberiotoxin->Block Block->BK_Channel Inhibits

Caption: Iberiotoxin blocks the BK channel, preventing K⁺ efflux.

By providing this comprehensive guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.